Emricasan
Beschreibung
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 8 investigational indications.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(3S)-3-[[(2S)-2-[[2-(2-tert-butylanilino)-2-oxoacetyl]amino]propanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F4N3O7/c1-12(31-24(38)25(39)32-16-8-6-5-7-13(16)26(2,3)4)23(37)33-17(10-19(35)36)18(34)11-40-22-20(29)14(27)9-15(28)21(22)30/h5-9,12,17H,10-11H2,1-4H3,(H,31,38)(H,32,39)(H,33,37)(H,35,36)/t12-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVHJVCATBPIHN-SJCJKPOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F4N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180160 | |
| Record name | Emricasan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254750-02-2 | |
| Record name | IDN 6556 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=254750-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Emricasan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254750022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emricasan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05408 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Emricasan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EMRICASAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0GMS9N47Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Emricasan: A Pan-Caspase Inhibitor's Impact on Downstream Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Emricasan (IDN-6556) is an orally active, irreversible pan-caspase inhibitor that has been investigated for its therapeutic potential in various diseases, primarily those involving inflammation and apoptosis.[1][2] By targeting the catalytic site of caspases, a family of cysteine proteases crucial for the execution of apoptosis and the maturation of inflammatory cytokines, this compound modulates key downstream signaling pathways.[2][3] This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, with a focus on apoptosis, inflammation, and the emerging role of necroptosis. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action. The guide summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations of the affected signaling pathways.
Introduction to this compound and its Mechanism of Action
This compound is a potent, irreversible pan-caspase inhibitor designed to reduce the activity of enzymes that mediate inflammation and apoptosis.[2][4] Caspases are a family of proteases that play a central role in programmed cell death (apoptosis) and inflammation.[3] In conditions such as chronic liver disease, excessive apoptosis and inflammation contribute to tissue damage and disease progression.[5] this compound, by inhibiting multiple caspases, aims to interrupt these pathological processes.[1] It has been shown to have anti-apoptotic and anti-inflammatory effects in various preclinical and clinical studies.[1][5]
Downstream Signaling Pathways Modulated by this compound
This compound's primary mechanism of action, the inhibition of caspases, has significant downstream consequences on multiple cellular signaling pathways.
Apoptosis Pathway
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. Dysregulation of apoptosis is a hallmark of many diseases. The apoptotic cascade is primarily mediated by caspases, which can be broadly divided into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).
This compound, as a pan-caspase inhibitor, directly blocks the activity of these key enzymes, thereby attenuating the apoptotic signaling cascade.[4] This leads to a reduction in the cleavage of downstream substrates, such as poly (ADP-ribose) polymerase (PARP) and cytokeratin-18 (CK18), ultimately preventing the dismantling of the cell.[6]
Inflammation Pathway
Caspases, particularly caspase-1, are key mediators in the inflammatory response. Caspase-1 is responsible for the cleavage and activation of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). By inhibiting caspase-1, this compound can reduce the levels of these potent inflammatory mediators.[7] Furthermore, apoptosis itself can trigger an inflammatory response through the release of damage-associated molecular patterns (DAMPs). By reducing apoptosis, this compound indirectly dampens this source of inflammation.[2] Preclinical studies have shown that this compound treatment leads to a reduction in inflammatory markers such as TNF-α and IL-1β.[8][9]
Necroptosis Pathway
Necroptosis is a form of programmed necrosis that is independent of caspases and is emerging as a critical pathway in various diseases, including cancer.[10][11] Interestingly, while this compound inhibits apoptosis, it can promote necroptosis under certain conditions. This is primarily due to its inhibition of caspase-8.[10][12]
In the presence of stimuli like TNF-α, caspase-8 typically cleaves and inactivates key components of the necroptotic machinery, namely Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[2] By inhibiting caspase-8, this compound prevents this cleavage, allowing RIPK1 and RIPK3 to form a complex known as the necrosome.[10][13] The necrosome then phosphorylates and activates Mixed Lineage Kinase Domain-Like (MLKL), the executioner of necroptosis.[2][14] Activated MLKL translocates to the plasma membrane, leading to membrane disruption and cell death.[14] This dual role of this compound highlights its complex effects on cell fate decisions.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on key biomarkers from various studies.
Table 1: Clinical Trial Data in Patients with Non-Alcoholic Fatty Liver Disease (NAFLD)[5][14][15][16]
| Biomarker | Treatment Group | Baseline (Median) | Change from Baseline (Day 28) | p-value vs. Placebo |
| ALT (U/L) | This compound (25 mg BID) | Lower than Placebo | Significant Decrease | 0.02 |
| Placebo | - | - | - | |
| Caspase-3/7 Activity | This compound (25 mg BID) | - | Significant Decrease | <0.001 |
| Placebo | - | - | - | |
| Cleaved Cytokeratin-18 (cCK18) (U/L) | This compound (25 mg BID) | 586.0 | -284.0 (Day 7) | 0.0015 |
| Placebo | 416.0 | +4.5 (Day 7) | - | |
| Full-Length Cytokeratin-18 (flCK18) | This compound (25 mg BID) | - | Significant Decrease (Day 7 & 28) | - |
| Placebo | - | - | - |
BID: twice daily
Table 2: Preclinical Data in a Murine Model of Non-Alcoholic Steatohepatitis (NASH)[8]
| Parameter | Treatment Group | Fold Change vs. Control |
| Hepatocyte Apoptosis (TUNEL assay) | High-Fat Diet (HFD) | 5-fold increase |
| HFD + this compound | Substantially attenuated | |
| Caspase-3 Activity | HFD | 1.5-fold increase |
| HFD + this compound | Reduced | |
| Caspase-8 Activity | HFD | 1.3-fold increase |
| HFD + this compound | Reduced | |
| Inflammatory Cytokines (qPCR) | HFD | Increased (IL-1β, TNF-α, MCP-1, CXCL2) |
| HFD + this compound | Reduced |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound research.
Caspase-3/7 Activity Assay (Luminescence-based)
This protocol is adapted from commercially available kits and common laboratory practices.[4][15][16]
Objective: To quantify the activity of executioner caspases 3 and 7 in cell lysates or serum.
Materials:
-
96-well white-walled luminometer plates
-
Luminometer
-
Caspase-Glo® 3/7 Reagent (containing a proluminescent substrate with the DEVD sequence)
-
Cell culture medium or serum samples
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (if using cell pellets)
Procedure:
-
Sample Preparation:
-
Adherent Cells: Seed cells in a 96-well clear-bottom plate and treat with this compound or vehicle control for the desired time.
-
Suspension Cells: Treat cells in suspension and then pellet them by centrifugation. Resuspend in PBS.
-
Serum Samples: Collect blood and process to obtain serum.
-
-
Assay Protocol: a. Equilibrate the Caspase-Glo® 3/7 Reagent and samples to room temperature. b. For cell-based assays, add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well. c. For serum or cell lysate assays, mix the sample with the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. d. Mix the contents of the wells by gentle shaking for 30 seconds. e. Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light. f. Measure the luminescence using a luminometer.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Results are typically expressed as relative light units (RLU) or as a fold change compared to the control group.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This protocol is a generalized procedure based on common TUNEL assay kits and published methodologies.[17][18][19][20]
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis, in tissue sections or cultured cells.
Materials:
-
Microscope slides or coverslips
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Terminal deoxynucleotidyl transferase (TdT)
-
Labeled dUTP (e.g., BrdUTP, FITC-dUTP)
-
Antibody against the label (if using indirect detection)
-
Fluorescence microscope
-
DNase I (for positive control)
Procedure:
-
Sample Preparation and Fixation: a. For tissue sections, deparaffinize and rehydrate. b. For cultured cells, grow on coverslips. c. Fix samples in 4% paraformaldehyde for 15-30 minutes at room temperature. d. Wash with PBS.
-
Permeabilization: a. Incubate samples in permeabilization solution for 2-15 minutes on ice. b. Wash with PBS.
-
TUNEL Reaction: a. Prepare the TUNEL reaction mixture containing TdT and labeled dUTP according to the kit manufacturer's instructions. b. Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes. c. (Optional) For positive control, treat a separate sample with DNase I before the TUNEL reaction. d. (Optional) For negative control, omit the TdT enzyme from the reaction mixture.
-
Detection (if using indirect method): a. If using BrdUTP, incubate with a fluorescently labeled anti-BrdU antibody.
-
Counterstaining and Mounting: a. Counterstain the nuclei with a DNA dye such as DAPI or Hoechst. b. Mount the coverslips on microscope slides.
-
Imaging and Analysis:
-
Visualize the samples using a fluorescence microscope.
-
TUNEL-positive nuclei will exhibit bright fluorescence.
-
The apoptotic index can be calculated as the percentage of TUNEL-positive cells.
-
ELISA (Enzyme-Linked Immunosorbent Assay) for Cytokine/cCK18 Measurement
This is a general protocol for a sandwich ELISA, commonly used for quantifying cytokines and cCK18 in serum or cell culture supernatants.[5][21][17][22][23]
Objective: To measure the concentration of a specific cytokine (e.g., TNF-α, IL-1β) or cCK18 in a liquid sample.
Materials:
-
96-well ELISA plate pre-coated with a capture antibody specific for the target protein
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Microplate reader
-
Standard protein of known concentration
-
Samples (serum, plasma, cell culture supernatant)
Procedure:
-
Preparation: a. Prepare a standard curve by serially diluting the standard protein.
-
Assay Protocol: a. Add standards and samples to the wells of the ELISA plate and incubate for 1-2 hours at room temperature. b. Wash the plate multiple times with wash buffer to remove unbound substances. c. Add the detection antibody to each well and incubate for 1-2 hours at room temperature. d. Wash the plate again to remove unbound detection antibody. e. Add the substrate solution to each well and incubate in the dark for 15-30 minutes, or until color develops. f. Add the stop solution to each well to stop the reaction.
-
Measurement and Analysis: a. Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. b. Generate a standard curve by plotting the absorbance versus the concentration of the standards. c. Determine the concentration of the target protein in the samples by interpolating their absorbance values on the standard curve.
Conclusion
This compound is a multifaceted pan-caspase inhibitor that exerts significant effects on key cellular signaling pathways. Its ability to potently inhibit apoptosis and reduce inflammation has been demonstrated in numerous studies. Furthermore, the emerging evidence of its role in promoting necroptosis under specific conditions reveals a more complex mechanism of action than initially understood. This technical guide provides a foundational understanding of the downstream signaling pathways affected by this compound, supported by quantitative data and detailed experimental protocols. This information is critical for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar caspase inhibitors in a range of diseases. Further research is warranted to fully understand the intricate interplay between this compound-mediated inhibition of apoptosis and promotion of necroptosis in different cellular contexts and its implications for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. RIPK3 activates parallel pathways of MLKL-driven necroptosis and FADD-mediated apoptosis to protect against influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. The caspase-8 inhibitor this compound combines with the SMAC mimetic birinapant to induce necroptosis and treat acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of inflammatory cytokines IL-1beta, IL-6, and TNFalpha on the intracellular localization of retinoid receptors in Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IL-1beta augments TNF-alpha-mediated inflammatory responses from lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Review on this compound's anticancer effect via RIPK3 and necroptosis. [wisdomlib.org]
- 11. Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinase activities of RIPK1 and RIPK3 can direct IFNβ synthesis induced by lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 16. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 17. elkbiotech.com [elkbiotech.com]
- 18. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cosmobiousa.com [cosmobiousa.com]
- 22. antbioinc.com [antbioinc.com]
- 23. Human CK-18/KRT18(Cytokeratin 18) ELISA Kit - Elabscience® [elabscience.com]
Emricasan's impact on pro-inflammatory cytokine profiles
An In-depth Technical Guide on Emricasan's Impact on Pro-inflammatory Cytokine Profiles
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (IDN-6556) is an orally active, irreversible pan-caspase inhibitor designed to reduce the activity of caspases, a family of cysteine proteases that are critical mediators of apoptosis and inflammation.[1] Excessive caspase activity, particularly in the context of chronic liver disease, is understood to drive hepatocyte apoptosis, which in turn fuels a pro-inflammatory and pro-fibrotic environment. This guide provides a detailed examination of this compound's mechanism of action and its documented effects on the profiles of key pro-inflammatory cytokines, drawing upon data from preclinical and clinical studies. We will explore the signaling pathways modulated by this compound, present quantitative data on cytokine modulation, and provide detailed experimental protocols from pivotal studies.
Core Mechanism of Action: Dual Inhibition of Apoptosis and Inflammation
Caspases play a dual role in cellular processes that lead to inflammation. This compound's therapeutic potential stems from its ability to inhibit multiple caspases, thereby impacting two primary pathways that lead to the production and release of pro-inflammatory cytokines.
Direct Inhibition of Inflammasome-Mediated Cytokine Maturation
Inflammatory caspases, notably caspase-1, are central to the innate immune response.[2] They are activated by intracellular protein complexes called inflammasomes (e.g., NLRP3), which assemble in response to cellular danger signals or pathogens.[3] Once active, caspase-1 is responsible for the proteolytic cleavage of pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their biologically active, secreted forms, IL-1β and IL-18.[4][5] These cytokines are potent mediators of inflammation. This compound, as a pan-caspase inhibitor, directly blocks the activity of caspase-1, thereby preventing the maturation and release of IL-1β and IL-18.[2][6]
References
- 1. Conatus Pharmaceuticals’ Pan-Caspase Inhibitor this compound Improves Survival & Portal Hypertension [drug-dev.com]
- 2. Biomaterials Functionalized with Inflammasome Inhibitors—Premises and Perspectives [mdpi.com]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspases and therapeutic potential of caspase inhibitors in moderate–severe SARS‐CoV‐2 infection and long COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric oxide prevents IL-1beta and IFN-gamma-inducing factor (IL-18) release from macrophages by inhibiting caspase-1 (IL-1beta-converting enzyme) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized, placebo-controlled trial of this compound in patients with NASH and F1-F3 fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide: Investigating Emricasan's Influence on Inflammasome Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Inflammasomes and the Rationale for Caspase Inhibition
Inflammasomes are multi-protein cytosolic complexes that play a critical role in the innate immune system by responding to pathogenic and sterile insults.[1][2] Upon activation, these platforms typically trigger the activation of inflammatory caspases, primarily caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3] This process also initiates a lytic, pro-inflammatory form of programmed cell death known as pyroptosis through the cleavage of Gasdermin D (GSDMD).[4][5]
Given their central role in inflammation, aberrant inflammasome activation is implicated in a host of diseases, including autoinflammatory syndromes, metabolic disorders, and non-alcoholic steatohepatitis (NASH).[6][7] Lipotoxicity, a key driver in NASH, can activate caspases, leading to apoptosis and the production of inflammatory cytokines like IL-1β and IL-18.[8] This makes the caspase cascade a compelling therapeutic target.
Emricasan (IDN-6556) is an orally active, irreversible pan-caspase inhibitor.[9][10][11] By blocking the activity of multiple caspases, including initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -7), as well as inflammatory caspases (e.g., caspase-1), this compound has the potential to broadly suppress inflammatory signaling and cell death.[12][13][14] This guide provides an in-depth examination of this compound's mechanism in the context of inflammasome activation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism: Inflammasome Signaling and Points of Inhibition by this compound
Inflammasome activation is a tightly regulated process that can be broadly categorized into canonical and non-canonical pathways.
-
Canonical Activation: This is typically a two-step process. A "priming" signal, often via Toll-like receptors (TLRs) activated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), induces the NF-κB-mediated transcription of inflammasome components such as NLRP3 and pro-IL-1β.[3] A second "activation" signal, triggered by a wide array of damage-associated molecular patterns (DAMPs) or PAMPs, leads to the assembly of the inflammasome complex (e.g., NLRP3, ASC, and pro-caspase-1).[4][6] This proximity induces the auto-cleavage and activation of pro-caspase-1.
-
Non-Canonical Activation: This pathway is mediated by the direct sensing of intracellular LPS by murine caspase-11 or its human orthologs, caspase-4 and -5.[3][6] Activated caspase-11/4/5 cleaves GSDMD to induce pyroptosis and can also trigger the activation of the NLRP3 inflammasome, leading to caspase-1 activation and cytokine maturation.[3]
This compound, as a pan-caspase inhibitor, is hypothesized to block inflammasome-mediated inflammation at multiple critical junctures. Its primary target is the effector caspase-1, directly preventing the maturation of IL-1β and IL-18 and the cleavage of GSDMD. Additionally, by inhibiting initiator caspases like caspase-8, this compound may also interfere with certain priming events for the NLRP3 inflammasome.[12][13]
Quantitative Data Summary: this compound's Effect on Inflammatory and Apoptotic Markers
The following tables summarize key quantitative findings from preclinical and clinical studies investigating this compound. While direct measurements of inflammasome activation (e.g., IL-1β levels) are more common in preclinical models, clinical trials often use downstream markers of inflammation and caspase-mediated cell death.
Table 1: Preclinical Data on this compound in Murine Models
| Model | Treatment | Key Finding | Result | Reference |
|---|---|---|---|---|
| High-Fat Diet (NASH) | This compound | Change in IL-1β gene expression | Reduced vs. vehicle | [15] |
| High-Fat Diet (NASH) | This compound | Change in Caspase-3 activity | ~1.5-fold increase in HFD attenuated by this compound | [15] |
| High-Fat Diet (NASH) | This compound | Change in Caspase-8 activity | ~1.3-fold increase in HFD attenuated by this compound | [15] |
| CCl₄-induced Cirrhosis | This compound (10 mg/kg/day) | Change in Portal Pressure | -14% reduction (12.7 vs 14.9 mmHg, p < 0.01) vs. vehicle | [10] |
| CCl₄-induced Cirrhosis | This compound | Change in IL-1 gene expression | Significantly lower vs. vehicle | [10] |
| Bile-Duct Ligation | this compound (10 mg/kg/day) | Change in Portal Pressure | Significantly lower vs. placebo |[16][17] |
Table 2: Clinical Trial Data on this compound in Patients with NAFLD/NASH
| Study Population | Treatment | Duration | Key Finding | Result | Reference |
|---|---|---|---|---|---|
| NAFLD, elevated ALT | This compound (25 mg BID) | 28 Days | Change in ALT vs. Placebo | Significant decrease (p=0.02) | [18][19] |
| NAFLD, elevated ALT | This compound (25 mg BID) | 28 Days | Change in Caspase 3/7 vs. Placebo | Significant decrease at day 7 | [18][19][[“]] |
| NAFLD, elevated ALT | This compound (25 mg BID) | 28 Days | Change in cleaved CK-18 vs. Placebo | Significant decrease at day 7 | [18][19] |
| NAFLD, elevated ALT | This compound (25 mg BID) | 28 Days | Change in full-length CK-18 vs. Placebo | Significant decrease at days 7 and 28 | [18][19] |
| NASH, F1-F3 Fibrosis | This compound (5mg or 50mg BID) | 72 Weeks | Fibrosis Improvement (≥1 stage) | No significant improvement vs. Placebo | [8][21] |
| NASH, F1-F3 Fibrosis | this compound (5mg or 50mg BID) | 72 Weeks | NASH Resolution | No significant improvement vs. Placebo |[8][21] |
Note: While this compound consistently reduces biomarkers of apoptosis (caspase 3/7, cCK18) and liver injury (ALT), longer-term trials in NASH patients have not demonstrated significant improvement in liver histology.[8][21] This may suggest that other cell death pathways become dominant or that the anti-inflammatory effect does not translate to anti-fibrotic efficacy in this timeframe.
Experimental Protocols for Assessing Inflammasome Inhibition
To investigate the influence of a compound like this compound on inflammasome activation, a multi-faceted approach is required, combining several in vitro assays to measure distinct steps of the pathway.[1][2]
Cell Preparation and Culture
-
Cell Lines: Primary murine bone marrow-derived macrophages (BMDMs) or the human monocytic cell line THP-1 are commonly used.[4]
-
Culture: THP-1 cells are differentiated into a macrophage-like state using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. BMDMs are differentiated from bone marrow progenitor cells using M-CSF for 7 days.
Inflammasome Priming and Activation
-
Priming (Signal 1): Differentiated macrophages are primed with LPS (e.g., 50-500 ng/mL) for 3-4 hours. This upregulates the expression of NLRP3 and pro-IL-1β.[4]
-
Inhibitor Treatment: Following priming, cells are washed and incubated with this compound at various concentrations (or vehicle control) for approximately 1 hour.
-
Activation (Signal 2): The inflammasome is then activated with a specific agonist. For the NLRP3 inflammasome, common activators include:
-
Nigericin (5-20 µM)
-
ATP (1-5 mM)
-
Monosodium urate (MSU) crystals (250 µg/mL)
-
Incubation times vary from 30 minutes to 6 hours depending on the agonist and cell type.[4]
-
Measurement of Inflammasome Readouts
A comprehensive analysis requires assessing cytokine release, cell death, and protein cleavage.[2]
4.3.1 IL-1β and IL-18 Secretion (ELISA)
-
Principle: Measures the concentration of mature, secreted cytokines in the cell culture supernatant.[6]
-
Protocol:
-
After the activation step, centrifuge the cell culture plates to pellet any detached cells.
-
Carefully collect the supernatant.
-
Perform a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) using commercially available kits for mature IL-1β or IL-18, following the manufacturer's instructions.[22]
-
Expected Result with this compound: A dose-dependent decrease in the concentration of secreted IL-1β and IL-18 compared to the vehicle-treated control.
-
4.3.2 Pyroptosis Assessment (LDH Assay)
-
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the supernatant upon loss of plasma membrane integrity, a hallmark of pyroptosis.[2][5]
-
Protocol:
-
Use the same supernatant collected for the ELISA.
-
Measure LDH activity using a commercially available colorimetric assay kit according to the manufacturer's protocol.
-
Lysis controls (cells treated with a lysis buffer) are used to determine maximal LDH release.
-
Calculate cytotoxicity as a percentage of the maximal release.
-
Expected Result with this compound: A significant reduction in LDH release, indicating inhibition of pyroptotic cell death.
-
4.3.3 Caspase-1 and GSDMD Cleavage (Western Blot)
-
Principle: Western blotting of cell lysates and supernatants detects the conversion of pro-caspase-1 (~45 kDa) to its active cleaved p20 or p10 subunits and full-length GSDMD (~53 kDa) to its N-terminal pore-forming domain (~31 kDa).[2][23]
-
Protocol:
-
After collecting the supernatant, wash the remaining adherent cells with PBS.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies specific for the cleaved fragments of caspase-1 (p20) and GSDMD (N-terminal). Use an antibody against β-actin or GAPDH as a loading control.
-
Expected Result with this compound: A marked reduction in the appearance of the cleaved p20 fragment of caspase-1 and the N-terminal fragment of GSDMD in cell lysates.
-
Conclusion
This compound is a potent pan-caspase inhibitor that mechanistically targets the core machinery of inflammasome activation. By directly inhibiting caspase-1, it blocks the final steps of pro-inflammatory cytokine maturation and pyroptotic cell death. Preclinical data consistently demonstrate this compound's ability to reduce inflammation and apoptosis in models of liver injury.[9][15] However, while it effectively lowers biomarkers of cell death in clinical settings, its translation to histological improvement in chronic diseases like NASH remains a challenge, highlighting the complexity of targeting cell death pathways in long-term disease.[8][24] The experimental protocols outlined in this guide provide a robust framework for researchers to further dissect the precise influence of this compound and other caspase inhibitors on the intricate signaling network of the inflammasome.
References
- 1. A comprehensive guide to studying inflammasome activation and cell death | Springer Nature Experiments [experiments.springernature.com]
- 2. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methodology for Comprehensive Detection of Pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules [mdpi.com]
- 7. NLRP3 Inflammasome Formation and Activation in Nonalcoholic Steatohepatitis: Therapeutic Target for Antimetabolic Syndrome Remedy FTZ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomized, placebo-controlled trial of this compound in patients with NASH and F1-F3 fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. This compound Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte‐Mediated Paracrine Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. Efficacy and Safety of this compound in Liver Cirrhosis and/or Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of this compound in Liver Cirrhosis and/or Fibrosis | Clinics [elsevier.es]
- 14. This compound for the treatment of liver cirrhosis: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The pan-caspase inhibitor this compound (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, a pan-caspase inhibitor, improves survival and portal hypertension in a murine model of common bile-duct ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, a pan caspase inhibitor, improves survival and portal hypertension in a murine model of common bile-duct ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Randomised clinical trial: this compound versus placebo significantly decreases ALT and caspase 3/7 activation in subjects with non‐alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Randomised clinical trial: this compound versus placebo significantly decreases ALT and caspase 3/7 activation in subjects with non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. consensus.app [consensus.app]
- 21. researchgate.net [researchgate.net]
- 22. Caspase-11 Controls Interleukin-1β Release through Degradation of TRPC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. blog.abclonal.com [blog.abclonal.com]
- 24. The impact of this compound on chronic liver diseases: current data - PubMed [pubmed.ncbi.nlm.nih.gov]
Emricasan: A Technical Guide to its Specific Caspase Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emricasan (formerly IDN-6556) is a potent, orally bioavailable, and irreversible pan-caspase inhibitor.[1][2] It has been extensively investigated for its therapeutic potential in various liver diseases characterized by excessive apoptosis and inflammation.[3][4] This technical guide provides an in-depth overview of this compound's specific caspase inhibition kinetics, including quantitative data on its inhibitory potency, detailed experimental protocols for assessing its activity, and a visualization of the key signaling pathways it modulates.
Core Mechanism of Action
This compound functions as an irreversible inhibitor of caspases, a family of cysteine-aspartic proteases that play a central role in the execution of apoptosis (programmed cell death) and in inflammation.[1][2] Its irreversible nature implies the formation of a stable, likely covalent, bond with the active site of the caspases, leading to a sustained inhibition of their proteolytic activity.[1][2] This mechanism effectively blocks the downstream events of the apoptotic cascade, thereby reducing cell death and inflammation.
Quantitative Inhibition Data
The potency of this compound has been characterized by determining its half-maximal inhibitory concentration (IC50) against a panel of human caspases. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50% under specific experimental conditions.
| Caspase Target | IC50 (nM) |
| Caspase-1 | 0.4[5][6] |
| Caspase-2 | 20[5][6] |
| Caspase-3 | 2[5][6] |
| Caspase-6 | 4[5][6] |
| Caspase-7 | 6[5][6] |
| Caspase-8 | 6[5][6] |
| Caspase-9 | 0.3[5][6] |
Table 1: IC50 values of this compound for various human caspases. Data compiled from publicly available sources.[5][6]
While IC50 values provide a measure of potency, a more detailed kinetic analysis for irreversible inhibitors involves the determination of the inhibition constant (Ki) and the rate of inactivation (kinact). These parameters provide a more complete picture of the inhibitor's efficiency. As of the latest available information, specific Ki and kinact values for this compound against individual caspases are not widely published in the public domain. The determination of these parameters requires specialized kinetic assays as described in the experimental protocols section.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the caspase inhibition profile of this compound.
Protocol 1: In Vitro Caspase Activity Assay using a Fluorogenic Substrate
This protocol is a general method to measure caspase activity and can be adapted to determine the IC50 of an inhibitor like this compound.
Principle: This assay utilizes a specific peptide substrate for a particular caspase, which is conjugated to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC). Upon cleavage of the peptide by the active caspase, the fluorophore is released, and its fluorescence can be measured, which is directly proportional to the caspase activity.
Materials:
-
Recombinant active human caspase (e.g., Caspase-3, -8, or -9)
-
Caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AMC for Caspase-3/7, Ac-IETD-AMC for Caspase-8, Ac-LEHD-AMC for Caspase-9)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
This compound (or other inhibitor) stock solution in DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Prepare the caspase enzyme solution in assay buffer to a final concentration that gives a linear rate of substrate cleavage over the desired time course.
-
Prepare the fluorogenic substrate solution in assay buffer. The final concentration should be at or below the Km for the enzyme.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add:
-
Assay Buffer (for blank and no-inhibitor controls)
-
This compound dilutions
-
-
Add the caspase enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorometric plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at regular intervals (e.g., every 1-2 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Determination of kinact and Ki for Irreversible Inhibitors
This protocol outlines the general procedure for determining the kinetic parameters of an irreversible inhibitor.
Principle: The inhibition by an irreversible inhibitor is time-dependent. By measuring the rate of enzyme inactivation at different inhibitor concentrations, the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (Ki) can be determined.
Procedure:
-
Follow the setup of the in vitro caspase activity assay as described in Protocol 1.
-
At each concentration of this compound, monitor the progress of the enzymatic reaction over time by measuring the fluorescence at regular intervals.
-
For each inhibitor concentration, fit the progress curve (fluorescence vs. time) to the following equation for slow-binding inhibition to determine the observed rate of inactivation (kobs):
-
F = F₀ + (v₀/k_obs) * (1 - exp(-k_obs * t))
-
Where F is the fluorescence at time t, F₀ is the initial fluorescence, and v₀ is the initial velocity.
-
-
Plot the calculated kobs values against the corresponding this compound concentrations.
-
Fit the resulting data to the following hyperbolic equation to determine kinact and Ki:
-
k_obs = k_inact * [I] / (K_i + [I])
-
Where [I] is the inhibitor concentration.
-
Protocol 3: Western Blot for Detection of Cleaved Caspases
Principle: Caspases are activated through proteolytic cleavage of their inactive zymogen form. Western blotting with antibodies specific to the cleaved (active) forms of caspases can be used to assess the inhibitory effect of this compound in a cellular context.
Materials:
-
Cell culture reagents
-
Apoptosis-inducing agent (e.g., staurosporine, TNF-α)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for cleaved Caspase-3, -8, -9)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Induce apoptosis by adding an apoptosis-inducing agent.
-
Include appropriate controls (untreated, vehicle-treated, apoptosis-induced without inhibitor).
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells and lyse them in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the cleaved caspase overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Visualization:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the levels of cleaved caspases. A loading control (e.g., β-actin or GAPDH) should be used for normalization.
-
Signaling Pathway Visualizations
This compound's pan-caspase inhibition affects both the extrinsic and intrinsic apoptosis pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the points of inhibition by this compound.
The Extrinsic Apoptosis Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.
Caption: The extrinsic apoptosis pathway and the inhibitory action of this compound on Caspase-8.
The Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway is triggered by intracellular stress signals. This leads to the release of cytochrome c from the mitochondria, which in turn activates initiator caspase-9.
Caption: The intrinsic apoptosis pathway and the inhibitory action of this compound on Caspase-9.
Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 value of an inhibitor.
Caption: A generalized workflow for the determination of an inhibitor's IC50 value.
Conclusion
This compound is a potent, irreversible pan-caspase inhibitor with low nanomolar IC50 values against multiple key caspases involved in apoptosis and inflammation. This technical guide provides a comprehensive overview of its inhibitory profile, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action within the primary apoptosis signaling pathways. The provided methodologies can be adapted by researchers to further investigate the specific kinetics of this compound and similar compounds in various experimental settings. A thorough understanding of its inhibitory kinetics is crucial for the continued development and application of this compound and other caspase inhibitors in a therapeutic context.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. This compound, Caspase Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]
- 3. This compound Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte‐Mediated Paracrine Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a pan caspase inhibitor, improves survival and portal hypertension in a murine model of common bile-duct ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound | Caspases | Tocris Bioscience [tocris.com]
Emricasan's Effect on Cellular Models of Liver Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Liver fibrosis, the excessive accumulation of extracellular matrix proteins, is a common pathway for most chronic liver diseases, leading to cirrhosis, portal hypertension, and liver failure. A key pathological driver of fibrosis is hepatocyte apoptosis, which triggers inflammatory responses and activates hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver. Emricasan (IDN-6556) is an orally active, irreversible pan-caspase inhibitor designed to target this process. By blocking the caspase cascade, this compound aims to reduce hepatocyte death, subsequent inflammation, and the progression of fibrosis. This technical guide provides an in-depth review of the preclinical evidence for this compound's efficacy in cellular and animal models of liver fibrosis, detailing its mechanism of action, summarizing key quantitative outcomes, and outlining the experimental protocols used to generate these findings.
Core Mechanism of Action: Pan-Caspase Inhibition
Chronic liver injury from various sources, such as viral hepatitis, non-alcoholic steatohepatitis (NASH), or toxins like carbon tetrachloride (CCl4), induces stress and apoptosis in hepatocytes.[1][2] This programmed cell death is executed by a family of cysteine proteases called caspases. The process involves two main pathways:
-
The Extrinsic (Death Receptor) Pathway: Initiated by ligands like FasL or TRAIL binding to their respective death receptors on the hepatocyte surface, leading to the activation of initiator caspase-8.[3]
-
The Intrinsic (Mitochondrial) Pathway: Triggered by cellular stress, leading to the activation of initiator caspase-9.
Both pathways converge on the activation of executioner caspases, primarily caspase-3 and -7, which dismantle the cell.[1] The apoptotic bodies released from dying hepatocytes are engulfed by Kupffer cells (resident liver macrophages) and HSCs, stimulating the release of pro-inflammatory and pro-fibrotic cytokines, which in turn promotes HSC activation and collagen deposition.[3]
This compound, as a pan-caspase inhibitor, broadly blocks the activity of multiple initiator and executioner caspases.[2] This intervention is hypothesized to halt the fibrotic progression at a critical upstream point: the death of the hepatocyte. By preventing apoptosis, this compound reduces the primary stimulus for inflammation and HSC activation, thereby ameliorating fibrosis.[4][5]
Caption: this compound's Mechanism of Action in Liver Fibrosis.
Quantitative Data from Preclinical Models
This compound has been evaluated in various animal models designed to replicate human liver fibrosis, primarily the carbon tetrachloride (CCl4)-induced cirrhosis model in rats and high-fat diet (HFD)-induced non-alcoholic steatohepatitis (NASH) in mice.
Effects on Apoptosis and Liver Injury
This compound treatment leads to a significant reduction in markers of hepatocyte apoptosis and liver injury.
| Parameter | Model | Treatment Group | Control Group (Vehicle) | % Change / Fold Reduction | p-value | Reference |
| Hepatic Caspase-3 Activity | CCl4-induced Cirrhotic Rats | This compound | Vehicle | Significant Reduction | <0.05 | [4] |
| TUNEL-positive Cells | CCl4-induced Cirrhotic Rats | This compound | Vehicle | Marked Reduction | <0.05 | [2][4] |
| TUNEL-positive Cells | HFD-induced NASH Mice | This compound | Vehicle | ~5-fold reduction | <0.05 | [3] |
| Caspase-3 Activity | HFD-induced NASH Mice | This compound | Vehicle | ~1.5-fold reduction | <0.05 | [3] |
| Caspase-8 Activity | HFD-induced NASH Mice | This compound | Vehicle | ~1.3-fold reduction | <0.05 | [3] |
| Serum ALT (IU/L) | HFD-induced NASH Mice | This compound | Vehicle | Significant Reduction | <0.05 | [3] |
| Serum AST (IU/L) | HFD-induced NASH Mice | This compound | Vehicle | Significant Reduction | <0.05 | [3] |
| Serum ALT (Median Change) | NAFLD Patients (28 days) | -25.8 IU/L | -9.4 IU/L | Significant Reduction | p=0.02 | [6] |
| Caspase 3/7 (Median Change) | NAFLD Patients (28 days) | -287.0 RLU | +68.0 RLU | Significant Reduction | p=0.01 (vs baseline) | [6] |
Effects on Fibrosis and HSC Activation
By reducing apoptosis, this compound significantly attenuates the downstream fibrotic response and the activation of HSCs.
| Parameter | Model | Treatment Group | Control Group (Vehicle) | % Change / Fold Reduction | p-value | Reference |
| Sirius Red Positive Area (%) | CCl4-induced Cirrhotic Rats | This compound | Vehicle | Significant Reduction | <0.05 | [4] |
| Collagen 1α1 (col1α1) Expression | CCl4-induced Cirrhotic Rats | This compound | Vehicle | Significant Reduction | <0.05 | [4] |
| α-SMA Expression (HSC activation) | CCl4-induced Cirrhotic Rats | This compound | Vehicle | Significant Reduction | <0.05 | [4] |
| Hydroxyproline (B1673980) Content | HFD-induced NASH Mice | This compound | Vehicle | ~8-fold reduction | <0.05 | [3] |
| Sirius Red Staining | HFD-induced NASH Mice | This compound | Vehicle | Marked Improvement | <0.05 | [3] |
| α-SMA (HSC activation) | HFD-induced NASH Mice | This compound | Vehicle | Significant Decrease | <0.05 | [3] |
Paracrine Effects on Non-Parenchymal Cells
Interestingly, studies show this compound's primary effect is directly on hepatocytes. The beneficial effects on other liver cells, such as HSCs and liver sinusoidal endothelial cells (LSECs), appear to be mediated indirectly through a paracrine mechanism.[4][7] In-vitro experiments demonstrated that while this compound had no direct effect on the phenotype of isolated non-parenchymal cells, conditioned media from this compound-treated hepatocytes significantly improved markers of HSC activation and LSEC function.[4] This suggests that healthy, non-apoptotic hepatocytes treated with this compound release signaling molecules (potentially within extracellular vesicles) that promote a quiescent phenotype in neighboring cells.[4]
Experimental Protocols and Workflows
The following sections detail the common methodologies employed in preclinical studies evaluating this compound.
Animal Models of Liver Fibrosis
-
Carbon Tetrachloride (CCl4)-Induced Cirrhosis (Rat Model):
-
Induction: Male Wistar rats are subjected to chronic inhalation of CCl4, often with the addition of phenobarbital (B1680315) to the drinking water to accelerate liver injury.[4] This continues for 12-14 weeks until ascites, a sign of advanced cirrhosis, develops.[4]
-
Treatment: Once cirrhosis is established, CCl4 administration is stopped. Animals are then randomized to receive either vehicle (e.g., 0.01% DMSO) or this compound orally for a defined period, typically 7 days or longer.[4]
-
Endpoints: Analysis includes hepatic and systemic hemodynamics (portal pressure measurement), liver function tests (ALT, AST, bile production), and histological/molecular assessment of fibrosis, apoptosis, and inflammation.[4][7]
-
-
High-Fat Diet (HFD)-Induced NASH (Mouse Model):
-
Induction: C57/BL6J mice are fed a high-fat diet for an extended period (e.g., 20 weeks) to induce features of metabolic syndrome, steatohepatitis, and fibrosis.[3]
-
Treatment: During the diet period, mice are co-administered with either vehicle or this compound.[3]
-
Endpoints: Livers are assessed for steatosis, inflammation (lobular inflammation, ballooning), and fibrosis (Sirius Red staining, hydroxyproline content).[3] Markers of apoptosis (TUNEL, caspase activity) and HSC activation (α-SMA) are also quantified.[3]
-
Caption: Typical Experimental Workflow for Preclinical Evaluation.
In Vitro Cellular Assays
-
Primary Cell Isolation and Culture:
-
Hepatocytes, HSCs, LSECs, and hepatic macrophages are isolated from the livers of cirrhotic animals (or human cirrhotic liver explants) using well-established collagenase perfusion protocols.[4] Cell purity and viability are confirmed before plating.
-
Human Cells: For human studies, cells are isolated from liver tissue remnants from cirrhotic liver explants, following ethical approval and informed consent.[4]
-
-
Direct Treatment:
-
Isolated cell types (e.g., hepatocytes, HSCs) are cultured and treated directly with increasing concentrations of this compound (e.g., 10-50 μM) or vehicle (0.01% DMSO) for a specified time (e.g., 24 hours).[4]
-
The expression of cell-specific markers is then analyzed via qPCR or Western blot to assess phenotypic changes.
-
-
Paracrine (Crosstalk) Experiments:
-
Primary hepatocytes are treated with this compound or vehicle for 24 hours.
-
The culture medium (conditioned medium), which now contains secreted factors from the hepatocytes, is collected.
-
This conditioned medium is then used to culture other non-parenchymal cells (e.g., HSCs or LSECs).[4]
-
The phenotype of these recipient cells is then analyzed to determine the indirect, paracrine effects mediated by the this compound-treated hepatocytes.[4]
-
Key Measurement Techniques
-
Apoptosis Assessment: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used on liver tissue sections to visualize and quantify apoptotic cells.[2][3] Caspase-3, -7, and -8 activity is measured in liver lysates using specific fluorometric or colorimetric substrate assays.[3][6]
-
Fibrosis Quantification: Collagen deposition is visualized and quantified in liver sections using Sirius Red staining.[3][4] Total liver collagen is biochemically quantified by measuring the hydroxyproline content.[3] Expression of pro-fibrogenic genes like collagen 1α1 (col1α1) and α-smooth muscle actin (α-SMA) is measured by quantitative PCR (qPCR).[4]
-
HSC Activation: The activation state of HSCs is determined by measuring the expression of α-SMA, a key marker of their transformation into myofibroblast-like cells, using immunohistochemistry or qPCR.[3][4]
Conclusion and Future Outlook
The evidence from cellular and preclinical models strongly supports the mechanism of action for this compound in mitigating liver fibrosis. By directly inhibiting hepatocyte apoptosis, this compound effectively reduces the upstream signals that drive inflammation and hepatic stellate cell activation.[3][4] This leads to a marked reduction in collagen deposition and an overall improvement in liver phenotype in various animal models of chronic liver disease.[4][7] The discovery of its paracrine-mediated effects on non-parenchymal cells highlights a sophisticated interplay between liver cell populations and underscores the central role of hepatocyte health in maintaining liver homeostasis.[4]
While these preclinical findings were promising, the translation to human clinical trials has yielded mixed results.[8][9][10] Several trials in patients with NASH fibrosis or cirrhosis did not meet their primary endpoints for histological improvement, despite showing engagement of the target by reducing biomarkers of apoptosis.[8][9] This suggests that in established and complex human liver disease, blocking apoptosis alone may be insufficient to reverse fibrosis, or that alternative cell death pathways may become dominant.[9][10] Nonetheless, the robust data from cellular models provides invaluable insight into the fundamental role of caspase-mediated apoptosis in the pathogenesis of liver fibrosis and serves as a critical foundation for the development of future anti-fibrotic therapies.
References
- 1. Efficacy and Safety of this compound in Liver Cirrhosis and/or Fibrosis | Clinics [elsevier.es]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. This compound Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte‐Mediated Paracrine Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of this compound on chronic liver diseases: current data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomised clinical trial: this compound versus placebo significantly decreases ALT and caspase 3/7 activation in subjects with non‐alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte-Mediated Paracrine Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Emricasan In Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emricasan (formerly IDN-6556 or PF-03491390) is a potent, irreversible, and orally bioavailable pan-caspase inhibitor.[1][2][3] Caspases, a family of cysteine proteases, are central players in the execution of apoptosis (programmed cell death) and in mediating inflammation.[2] By inhibiting these enzymes, this compound has been shown to reduce hepatocyte apoptosis, liver injury, and fibrosis in various preclinical models.[4][5] In vitro studies are crucial for elucidating the specific cellular and molecular mechanisms of this compound's action. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on apoptosis and related signaling pathways.
Mechanism of Action
This compound is designed to broadly inhibit the activity of multiple caspases, key enzymes in the apoptotic cascade. The process of apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. This compound's role is to bind to and inactivate these caspases, thereby blocking the downstream events of apoptosis.
References
- 1. This compound, Caspase Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]
- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 3. captivatebio.com [captivatebio.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. The pan-caspase inhibitor this compound (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Emricasan Administration in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emricasan (IDN-6556 or PF-03491390) is a potent, irreversible pan-caspase inhibitor with significant anti-apoptotic and anti-inflammatory effects.[1] It has been extensively evaluated in preclinical animal models for various conditions, particularly liver diseases.[1][2] This document provides detailed application notes and standardized protocols for the administration of this compound to animal models, based on findings from key research studies. It is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Mechanism of Action: Pan-Caspase Inhibition
This compound functions by broadly inhibiting caspases, a family of cysteine proteases that are central to the execution of apoptosis (programmed cell death) and inflammation.[3][4] There are two primary pathways of caspase-dependent apoptosis: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[5][6][7] Both pathways converge on the activation of executioner caspases (e.g., Caspase-3, -6, -7), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[7] By inhibiting these caspases, this compound can interrupt the apoptotic cascade and reduce inflammation, thereby mitigating tissue damage in disease models.[3]
Signaling Pathway of Caspase-Dependent Apoptosis
Caption: Caspase-dependent apoptosis signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the administration protocols and efficacy data for this compound in various preclinical animal models.
Table 1: this compound Administration in Murine Models of Liver Disease
| Disease Model | Animal Strain | This compound Dose | Route of Administration | Frequency & Duration | Key Findings |
| Non-alcoholic steatohepatitis (NASH) | C57BL/6J Mice | 0.3 mg/kg/day | Oral (per os) | Daily for 20 weeks | Attenuated hepatocyte apoptosis, reduced liver injury and inflammation, and decreased hepatic fibrosis.[8] |
| Bile Duct Ligation (BDL) - Short-term | C57BL/6 Mice | 10 mg/kg/day | Intraperitoneal (i.p.) | Daily for 10 days | Reduced liver damage, hepatocyte death, and fibrosis.[9] |
| Bile Duct Ligation (BDL) - Long-term | C57BL/6 Mice | 10 mg/kg/day | Intraperitoneal (i.p.) | Daily for 20 days | Improved survival and reduced portal hypertension.[9][10] |
| α-Fas-induced liver injury | Mice | 0.03-3 mg/kg | i.p., p.o., i.m., or i.v. | Single dose | Dose-dependent decrease in ALT activities with an ED50 of 0.08 mg/kg (i.p.).[11] |
| Islet transplantation | Immunodeficient mice | 20 mg/kg | Intraperitoneal (i.p.) | Daily for 7 days post-transplant | Enhanced rate of diabetes reversal.[11] |
| Fuchs Endothelial Corneal Dystrophy (FECD) | Col8a2Q455K/Q455K mice | 0.1% eye drops | Topical (ocular) | Twice daily for 20 weeks | Higher endothelial cell density and improved cell morphology.[12] |
Table 2: this compound Administration in Rat Models of Liver Disease
| Disease Model | Animal Strain | This compound Dose | Route of Administration | Frequency & Duration | Key Findings |
| Advanced Cirrhosis (CCl4-induced) | Sprague-Dawley Rats | 10 mg/kg/day | Oral | Daily for 7 days | Lowered portal pressure, improved liver function, reduced hepatic inflammation and fibrosis.[13][14] |
Experimental Protocols
Below are detailed methodologies for the administration of this compound in commonly used animal models of liver disease.
General Experimental Workflow
Caption: A generalized workflow for conducting in vivo studies with this compound.
Protocol 1: Oral Administration in a Murine NASH Model
This protocol is based on the methodology used to evaluate this compound in a high-fat diet (HFD)-induced model of non-alcoholic steatohepatitis.[8][11]
1. Materials:
- This compound powder
- Vehicle (e.g., 0.9% dimethylcarboxycellulose)[14]
- C57BL/6J mice
- High-fat diet (HFD) and regular chow
- Oral gavage needles
- Standard animal housing and care facilities
2. Procedure:
- Animal Acclimatization: Acclimatize male C57BL/6J mice (12-16 weeks old) to the facility for at least one week.
- Disease Induction:
- Divide mice into two main cohorts: one receiving regular chow and the other a high-fat diet (HFD). Sucrose (50 g/L) can be added to the drinking water of the HFD group to accelerate disease progression.[11]
- Maintain the diets for 20 weeks to establish the NASH phenotype.
- Treatment Groups:
- Group 1: Regular chow + Vehicle
- Group 2: HFD + Vehicle
- Group 3: Regular chow + this compound (0.3 mg/kg/day)
- Group 4: HFD + this compound (0.3 mg/kg/day)
- This compound Preparation and Administration:
- Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the average weight of the mice to ensure the correct dosage in a standard gavage volume (e.g., 100 µL).
- Administer this compound or vehicle via oral gavage once daily for the 20-week duration.
- Monitoring and Endpoint Analysis:
- Monitor body weight and general health status throughout the study.
- At the end of the treatment period, collect blood and liver tissue for analysis of serum aminotransferases (ALT, AST), caspase activity, histological scoring (NAS), and markers of fibrosis (e.g., Sirius Red staining, hydroxyproline (B1673980) content).[8]
Protocol 2: Intraperitoneal Administration in a Murine BDL Model
This protocol is adapted from studies investigating this compound's effect on portal hypertension and fibrosis in a bile duct ligation (BDL) model.[9][10][15]
1. Materials:
- This compound powder
- Vehicle (e.g., 0.9% saline)[10]
- C57BL/6 mice
- Surgical instruments for BDL procedure
- Syringes and needles for intraperitoneal (i.p.) injection
- Standard animal housing and care facilities
2. Procedure:
- Animal Acclimatization: Acclimatize C57BL/6 mice to the facility for at least one week.
- Surgical Procedure (BDL):
- Anesthetize the mice.
- Perform a midline laparotomy to expose the common bile duct.
- Ligate the common bile duct in two locations and transect the duct between the ligatures.
- For sham-operated controls, expose the bile duct without ligation.
- Close the abdominal incision.
- Treatment Groups:
- Group 1: Sham + Placebo (Vehicle)
- Group 2: BDL + Placebo (Vehicle)
- Group 3: BDL + this compound (10 mg/kg/day)
- This compound Preparation and Administration:
- Dissolve this compound in 0.9% saline to the desired concentration.
- Administer the first i.p. injection immediately after the surgical procedure.
- Continue daily i.p. injections for the duration of the study (e.g., 10 days for short-term or 20 days for long-term effects).[9][10]
- Monitoring and Endpoint Analysis:
- Monitor survival rates, especially in the long-term study.
- At the study endpoint, measure portal pressure.[10]
- Collect blood and liver tissue to assess liver injury, fibrosis, and levels of circulating microparticles.[3][9]
Conclusion
This compound has demonstrated significant therapeutic potential in a variety of animal models, primarily by inhibiting caspase-mediated apoptosis and inflammation. The protocols outlined in this document provide a framework for the consistent and effective administration of this compound in preclinical research. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a clearer understanding of this compound's therapeutic capabilities and mechanism of action. Researchers should adapt these protocols to their specific experimental designs and institutional guidelines for animal care and use.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Conatus Pharmaceuticals’ Pan-Caspase Inhibitor this compound Improves Survival & Portal Hypertension [drug-dev.com]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. Schematic overview of three pathways of caspase-dependent apoptosis [pfocr.wikipathways.org]
- 6. Caspase-Dependent Apoptosis: An Overview [absin.net]
- 7. Apoptosis - Wikipedia [en.wikipedia.org]
- 8. The pan-caspase inhibitor this compound (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a pan-caspase inhibitor, improves survival and portal hypertension in a murine model of common bile-duct ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a pan caspase inhibitor, improves survival and portal hypertension in a murine model of common bile-duct ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactivi.ro [reactivi.ro]
- 12. mdpi.com [mdpi.com]
- 13. This compound Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte‐Mediated Paracrine Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | IDN-6556 | caspase inhibitor | TargetMol [targetmol.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Emricasan in Mouse Models of Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emricasan (IDN-6556) is a potent, irreversible pan-caspase inhibitor that has demonstrated efficacy in reducing liver injury and fibrosis in various preclinical models of liver disease. By inhibiting caspases, key mediators of apoptosis and inflammation, this compound targets fundamental pathways in the progression of liver fibrosis. These application notes provide detailed protocols for the use of this compound in common mouse models of liver fibrosis, including Non-Alcoholic Steatohepatitis (NASH) and Bile Duct Ligation (BDL). The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound and similar compounds.
Mechanism of Action
Liver injury from various sources, such as metabolic dysfunction in NASH or cholestasis in BDL, leads to hepatocyte apoptosis. This programmed cell death is mediated by a cascade of enzymes called caspases. The apoptotic bodies released from dying hepatocytes are engulfed by hepatic stellate cells (HSCs) and Kupffer cells (the resident macrophages in the liver). This process activates these cells, transforming HSCs into myofibroblasts that produce excessive extracellular matrix proteins, primarily collagen, leading to the development of liver fibrosis. This compound, as a pan-caspase inhibitor, blocks the activation of caspases, thereby reducing hepatocyte apoptosis, subsequent inflammation, and the activation of HSCs, which in turn ameliorates liver fibrosis.[1][2]
Signaling Pathway of this compound in Liver Fibrosis
Caption: Signaling pathway of this compound in mitigating liver fibrosis.
Quantitative Data Summary
The efficacy of this compound has been quantified in several preclinical studies. The tables below summarize the key findings.
Table 1: Efficacy of this compound in a High-Fat Diet (HFD)-Induced NASH Mouse Model [3][4]
| Parameter | Control (HFD + Vehicle) | This compound (HFD + 0.3 mg/kg/day, oral) | Percent Change |
| Hepatocyte Apoptosis (TUNEL+ cells) | 5-fold increase vs. chow | Significantly reduced | - |
| Caspase-3 Activity | 1.5-fold increase vs. chow | Significantly decreased | - |
| Caspase-8 Activity | 1.3-fold increase vs. chow | Significantly decreased | - |
| Serum ALT | 3-5 fold higher vs. chow | Significantly decreased | - |
| Serum AST | 3-5 fold higher vs. chow | Significantly decreased | - |
| α-SMA mRNA expression | Increased | Reduced by 80% | ↓ 80% |
| Sirius Red Staining | Increased | Reduced | - |
| Hydroxyproline (B1673980) Content | Increased | Reduced | - |
Table 2: Efficacy of this compound in a Bile Duct Ligation (BDL) Mouse Model [5][6]
| Parameter (10-day BDL) | Control (BDL + Placebo) | This compound (BDL + 10 mg/kg/day, i.p.) | Percent Change |
| Liver Fibrosis (Sirius Red) | Significantly increased | Significantly lower | - |
| Portal Pressure (20-day BDL) | Significantly increased | Significantly lower | - |
| Survival (20-day BDL) | Lower survival | Nearly all survived | - |
Table 3: Efficacy of this compound in a Carbon Tetrachloride (CCl4)-Induced Cirrhosis Rat Model [1][7]
| Parameter (7-day treatment) | Control (CCl4 + Vehicle) | This compound (CCl4 + treatment) | Percent Change |
| Portal Pressure | Increased | Significantly lower | - |
| Liver Fibrosis (Sirius Red) | Increased | Significantly lower | - |
| Collagen 1α expression | Increased | Lower | - |
| α-SMA expression | Increased | Lower | - |
Experimental Protocols
Protocol 1: this compound Treatment in a High-Fat Diet (HFD)-Induced NASH Mouse Model
This protocol is based on a study where NASH is induced by prolonged feeding of a high-fat diet.[3][4]
Experimental Workflow
Caption: Workflow for HFD-induced NASH model with this compound treatment.
Materials:
-
C57BL/6J mice (male, 12-16 weeks old)
-
High-Fat Diet (e.g., 60% kcal from fat)[8]
-
Sucrose
-
This compound
-
Vehicle for this compound (e.g., sterile water or as specified by the manufacturer)
-
Oral gavage needles
-
Standard laboratory equipment for blood and tissue collection and analysis
Procedure:
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week before the start of the experiment.
-
Dietary Induction of NASH:
-
This compound Administration:
-
Monitoring: Monitor body weight weekly and food/water intake periodically.
-
Endpoint Analysis (at 20 weeks):
-
Collect blood via cardiac puncture for serum analysis of ALT and AST.
-
Perfuse and collect the liver. A portion should be fixed in 10% neutral buffered formalin for histology (H&E and Sirius Red staining), and the remaining tissue should be snap-frozen in liquid nitrogen for molecular and biochemical analyses.
-
Assess hepatocyte apoptosis using TUNEL assay and measure caspase-3 and -8 activities from liver lysates.[3]
-
Quantify hepatic fibrosis by measuring hydroxyproline content and analyzing Sirius Red stained sections.
-
Analyze the expression of fibrogenic genes (e.g., α-SMA, Collagen Iα1) by qPCR.[3]
-
Protocol 2: this compound Treatment in a Bile Duct Ligation (BDL) Mouse Model
This protocol describes the induction of cholestatic liver fibrosis through BDL and subsequent treatment with this compound.[5][6]
Experimental Workflow
Caption: Workflow for BDL-induced liver fibrosis model with this compound treatment.
Materials:
-
C57BL/6 mice (male)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Suture material (e.g., 5-0 silk)
-
This compound
-
Vehicle for this compound (e.g., sterile saline)
-
Standard laboratory equipment for hemodynamic measurements and tissue analysis
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week.
-
Surgical Procedure (BDL): [10][11]
-
Anesthetize the mouse.
-
Perform a midline laparotomy to expose the common bile duct.
-
Ligate the bile duct in two locations with a 5-0 silk suture.[10] The duct is not cut between the ligatures.
-
For sham-operated controls, expose the bile duct without ligation.
-
Close the abdominal incision in layers.
-
Provide appropriate post-operative care, including analgesia.
-
-
This compound Administration:
-
Endpoint Analysis:
-
For 20-day study: Monitor survival rates. At the endpoint, measure portal pressure using a catheter inserted into the portal vein.[5][6]
-
For 10-day study: At the endpoint, collect blood and liver tissue.
-
Analyze liver fibrosis by Sirius Red staining and hydroxyproline assay.[6]
-
Optionally, analyze circulating microparticles from plasma by flow cytometry.[5][6]
-
Conclusion
This compound has shown significant anti-fibrotic effects in various mouse models of liver fibrosis. The optimal dosage and route of administration are dependent on the specific model. For diet-induced NASH models, a lower oral dose (0.3 mg/kg/day) has been shown to be effective with chronic administration.[3] In the more acute and severe BDL model, a higher intraperitoneal dose (10 mg/kg/day) is required to achieve therapeutic effects.[5][6] These protocols provide a framework for the preclinical evaluation of this compound and other pan-caspase inhibitors as potential therapies for liver fibrosis. Researchers should carefully consider the specific aims of their study to select the most appropriate model and treatment regimen.
References
- 1. This compound Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte‐Mediated Paracrine Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conatus Pharmaceuticals’ Pan-Caspase Inhibitor this compound Improves Survival & Portal Hypertension [drug-dev.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. The pan-caspase inhibitor this compound (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a pan-caspase inhibitor, improves survival and portal hypertension in a murine model of common bile-duct ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a pan caspase inhibitor, improves survival and portal hypertension in a murine model of common bile-duct ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte-Mediated Paracrine Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-fat diet induces fibrosis in mice lacking CYP2A5 and PPARα: a new model for steatohepatitis-associated fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactivi.ro [reactivi.ro]
- 10. Bile duct ligation of C57BL/6 mice as a model of hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Caspase Activity Assays Utilizing Emricasan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emricasan (IDN-6556) is a potent, orally active, and irreversible pan-caspase inhibitor designed to reduce the activity of enzymes that mediate inflammation and apoptosis.[1][2][3] By inhibiting caspases, this compound has the potential to interrupt the progression of various diseases, particularly those involving excessive apoptosis and inflammation, such as non-alcoholic steatohepatitis (NASH) and other liver diseases.[1][4][5] These application notes provide detailed protocols for utilizing this compound in caspase activity assays, offering a valuable tool for researchers studying apoptosis and evaluating the efficacy of caspase inhibitors.
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis.[6] The activation of these enzymes leads to the cleavage of specific cellular substrates, resulting in the characteristic morphological and biochemical changes associated with apoptotic cell death.[6] this compound's broad-spectrum inhibition allows for the investigation of the overall role of caspases in various experimental models.
Mechanism of Action
This compound is an irreversible pan-caspase inhibitor, meaning it covalently binds to the active site of multiple caspases, rendering them inactive.[2][7] Its potency varies across different caspases, with very low nanomolar IC50 values for several key initiator and executioner caspases.[8] This broad activity makes it a powerful tool for studying caspase-dependent signaling pathways.
Quantitative Data: this compound Inhibition of Caspase Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for various human caspases, demonstrating its potent and broad-spectrum inhibitory activity.
| Caspase Target | IC50 (nM) |
| Caspase-1 | 0.4[8] |
| Caspase-2 | 20[8] |
| Caspase-3 | 2[8] |
| Caspase-6 | 4[8] |
| Caspase-7 | 6[8] |
| Caspase-8 | 6[8] |
| Caspase-9 | 0.3[8] |
Signaling Pathway: Apoptosis and the Role of Caspases
The diagram below illustrates the intrinsic and extrinsic apoptosis pathways, highlighting the central role of caspases and the inhibitory action of this compound.
Figure 1. This compound inhibits key caspases in both the intrinsic and extrinsic apoptotic pathways.
Experimental Protocols
This section provides detailed protocols for assessing caspase activity in cell-based assays using this compound as an inhibitor. The following protocols are based on commercially available luminescent and fluorometric assay kits.
Protocol 1: Luminescent Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7 Assay)
This protocol is adapted for a 96-well plate format and is suitable for determining the inhibitory effect of this compound on caspase-3 and -7 activity.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound (solubilized in DMSO)[8]
-
Apoptosis-inducing agent (e.g., staurosporine, TNF-α)
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
96-well white-walled plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium. A final concentration range of 0.1 µM to 100 µM is a good starting point.[9]
-
Pre-treat the cells with the desired concentrations of this compound for 1-2 hours.
-
Induce apoptosis by adding the apoptosis-inducing agent (e.g., 1 µM staurosporine) to the appropriate wells.
-
Include the following controls:
-
Untreated cells (negative control)
-
Cells treated with the apoptosis-inducing agent only (positive control)
-
Vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration)
-
-
-
Incubation:
-
Incubate the plate for the desired period to allow for apoptosis induction (typically 3-6 hours, but this should be optimized for your cell type and inducer).
-
-
Assay:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer.[9]
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells) from all readings.
-
Normalize the data to the positive control (apoptosis-induced cells without this compound) to determine the percentage of caspase inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Protocol 2: Fluorometric Caspase-3 Activity Assay
This protocol is a general guideline for a fluorometric assay using a specific caspase-3 substrate like DEVD-AMC.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound (solubilized in DMSO)[8]
-
Apoptosis-inducing agent
-
Cell Lysis Buffer
-
Reaction Buffer (containing DTT)
-
Caspase-3 substrate (e.g., DEVD-AMC)
-
96-well black-walled plates
-
Fluorometer
Procedure:
-
Cell Culture and Treatment:
-
Follow steps 1-3 from Protocol 1 for cell seeding, treatment with this compound, and apoptosis induction.
-
-
Cell Lysis:
-
After the incubation period, centrifuge the plate (if using suspension cells) and remove the supernatant. For adherent cells, aspirate the medium.
-
Add 50 µL of chilled Cell Lysis Buffer to each well and incubate on ice for 10 minutes.[10]
-
-
Assay:
-
Measurement:
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[10]
-
-
Data Analysis:
-
Similar to the luminescent assay, calculate the percentage of inhibition and determine the IC50 value for this compound.
-
Experimental Workflow
The following diagram outlines the general workflow for a cell-based caspase activity assay using this compound.
Figure 2. General workflow for a caspase activity assay with this compound.
Conclusion
This compound is a valuable research tool for investigating caspase-mediated apoptosis. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their studies. By following these detailed methodologies, researchers can accurately assess caspase activity and elucidate the role of apoptosis in various physiological and pathological processes.
References
- 1. Conatus Pharmaceuticals’ Pan-Caspase Inhibitor this compound Improves Survival & Portal Hypertension [drug-dev.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | IDN-6556 | caspase inhibitor | TargetMol [targetmol.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. A randomized, placebo-controlled trial of this compound in patients with NASH and F1-F3 fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. This compound (CAS 254750-02-2) | Abcam [abcam.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Therapeutic Potential of this compound, a Pan-Caspase Inhibitor, in Reducing Cell Death and Extracellular Matrix Accumulation in Fuchs Endothelial Corneal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
Application Notes: Emricasan for Primary Human Hepatocytes
References
- 1. Conatus Pharmaceuticals’ Pan-Caspase Inhibitor this compound Improves Survival & Portal Hypertension [drug-dev.com]
- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 3. captivatebio.com [captivatebio.com]
- 4. The pan-caspase inhibitor this compound (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. conatuspharma.com [conatuspharma.com]
- 6. Efficacy and Safety of this compound in Liver Cirrhosis and/or Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. This compound, a pan-caspase inhibitor, improves survival and portal hypertension in a murine model of common bile-duct ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of this compound in Liver Cirrhosis and/or Fibrosis | Clinics [elsevier.es]
- 10. This compound Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte‐Mediated Paracrine Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyethylene Glycol and Caspase Inhibitor this compound Alleviates Cold Injury in Primary Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (IDN‐6556) Lowers Portal Pressure in Patients With Compensated Cirrhosis and Severe Portal Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polyethylene glycol and caspase inhibitor this compound alleviate cold injury in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Emricasan in Diet-Induced NASH Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can lead to fibrosis, cirrhosis, and hepatocellular carcinoma. A key pathological feature of NASH is increased hepatocyte apoptosis, which is mediated by a family of cysteine-aspartic proteases known as caspases. Emricasan (IDN-6556) is a potent, irreversible pan-caspase inhibitor that has been investigated as a therapeutic agent to mitigate liver injury and fibrosis by blocking apoptosis. These application notes provide a summary of preclinical data and detailed protocols for the administration and evaluation of this compound in diet-induced murine models of NASH.
Mechanism of Action
This compound is an orally active pan-caspase inhibitor designed to reduce the activity of enzymes that mediate inflammation and apoptosis. By inhibiting caspases, this compound is believed to interrupt the progression of liver disease by preventing hepatocyte death, reducing inflammation, and consequently attenuating the activation of hepatic stellate cells (HSCs), which are the primary mediators of liver fibrosis.
Preclinical Data Summary
The following tables summarize the quantitative data from a key preclinical study by Barreyro et al. (2015) investigating the effects of this compound in a high-fat diet (HFD)-induced murine model of NASH.
Table 1: Effect of this compound on Hepatocyte Apoptosis in HFD-Induced NASH Model
| Parameter | Control (Chow) | HFD + Vehicle | HFD + this compound |
| TUNEL-positive hepatocytes (%) | 0.2 ± 0.1 | 1.0 ± 0.2 | 0.3 ± 0.1# |
| Caspase-3 Activity (fold increase) | 1.0 | 1.5 ± 0.2 | 1.1 ± 0.1# |
| Caspase-8 Activity (fold increase) | 1.0 | 1.3 ± 0.1 | 1.0 ± 0.1# |
| Data are presented as mean ± SEM. p < 0.05 vs. Control; #p < 0.05 vs. HFD + Vehicle. |
Table 2: Effect of this compound on Liver Injury and Inflammation in HFD-Induced NASH Model
| Parameter | Control (Chow) | HFD + Vehicle | HFD + this compound |
| Serum ALT (IU/L) | 35 ± 5 | 85 ± 10 | 45 ± 7# |
| Serum AST (IU/L) | 50 ± 8 | 110 ± 15 | 60 ± 9# |
| NAFLD Activity Score (NAS) | 0.5 ± 0.2 | 5.5 ± 0.5 | 2.5 ± 0.4# |
| Data are presented as mean ± SEM. p < 0.05 vs. Control; #p < 0.05 vs. HFD + Vehicle. |
Table 3: Effect of this compound on Liver Fibrosis in HFD-Induced NASH Model
| Parameter | Control (Chow) | HFD + Vehicle | HFD + this compound |
| α-SMA positive area (%) | 1 ± 0.3 | 5 ± 0.8 | 2 ± 0.4# |
| Sirius Red positive area (%) | 0.5 ± 0.1 | 2.5 ± 0.4 | 1.0 ± 0.2# |
| Hepatic Hydroxyproline (B1673980) (µg/g liver) | 100 ± 15 | 250 ± 30 | 150 ± 20# |
| Fibrosis Score | 0.2 ± 0.1 | 2.0 ± 0.3 | 0.8 ± 0.2# |
| *Data are presented as mean ± SEM. p < 0.05 vs. Control; #p < 0.05 vs. HFD + Vehicle. |
Experimental Protocols
Diet-Induced NASH Murine Model
Animal Model: Male C57BL/6J mice, 6-8 weeks of age.
Diet:
-
Control Group: Fed a standard chow diet.
-
NASH Induction Group: Fed a high-fat diet (HFD) for 20 weeks. A typical HFD consists of 60% kcal from fat.
Housing: Mice should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.
Administration of this compound
Dosage and Administration:
-
Dose: 0.3 mg/kg/day. This dosage was determined to be the ED90 to prevent liver injury in a model of α-Fas-induced liver injury.
-
Route of Administration: Oral gavage (per os).
-
Vehicle: A suitable vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC) should be used.
-
Frequency: Administer once daily for the last 10 weeks of the 20-week HFD feeding period.
-
Groups:
-
Control (Chow + Vehicle)
-
HFD + Vehicle
-
HFD + this compound (0.3 mg/kg/day)
-
Evaluation of Efficacy
a) TUNEL Assay:
-
Fix liver tissue sections in 4% paraformaldehyde.
-
Permeabilize the tissue sections with proteinase K.
-
Incubate the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP to label the 3'-OH ends of fragmented DNA.
-
Detect the incorporated biotin-dUTP using streptavidin-HRP and a suitable substrate (e.g., DAB) or a fluorescent label.
-
Counterstain with a nuclear stain (e.g., hematoxylin (B73222) or DAPI).
-
Quantify the percentage of TUNEL-positive hepatocyte nuclei per high-power field.
b) Caspase Activity Assay:
-
Homogenize fresh liver tissue in a lysis buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Incubate a standardized amount of protein with a fluorogenic or colorimetric caspase-3 or caspase-8 specific substrate.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Express caspase activity as fold-change relative to the control group.
a) Serum Aminotransferases:
-
Collect blood via cardiac puncture at the time of sacrifice.
-
Separate serum by centrifugation.
-
Measure the levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) using a commercially available enzymatic assay kit.
b) Histological Evaluation (H&E Staining):
-
Fix liver tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and cut 5 µm sections.
-
Stain the sections with hematoxylin and eosin (B541160) (H&E).
-
Score the slides for steatosis, lobular inflammation, and hepatocellular ballooning by a pathologist blinded to the treatment groups to determine the NAFLD Activity Score (NAS).
a) Sirius Red Staining:
-
Use paraffin-embedded liver sections as described for H&E staining.
-
Stain the sections with Picro-Sirius red solution to visualize collagen fibers.
-
Quantify the percentage of the Sirius Red-positive area per total liver area using image analysis software.
b) Immunohistochemistry for α-SMA:
-
Use paraffin-embedded liver sections.
-
Perform antigen retrieval.
-
Incubate with a primary antibody against α-smooth muscle actin (α-SMA), a marker of activated HSCs.
-
Use a suitable secondary antibody conjugated to HRP and a DAB substrate for visualization.
-
Quantify the percentage of the α-SMA-positive area per total liver area using image analysis software.
c) Hydroxyproline Assay:
-
Hydrolyze a known weight of liver tissue in 6N HCl at 110°C for 18-24 hours.
-
Neutralize the hydrolysate.
-
React the hydroxyproline in the hydrolysate with chloramine-T and Ehrlich's reagent to produce a colored product.
-
Measure the absorbance at 560 nm.
-
Calculate the hydroxyproline content based on a standard curve and express as µg per gram of liver tissue.
Visualizations
Caption: Signaling pathway of this compound in NASH.
Caption: Experimental workflow for this compound administration in a diet-induced NASH model.
Measuring the Efficacy of Emricasan in Organoid Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emricasan (IDN-6556) is a potent, irreversible pan-caspase inhibitor that has been investigated for its therapeutic potential in various diseases characterized by excessive apoptosis and inflammation.[1][2] Caspases, a family of cysteine proteases, are central players in the apoptotic signaling cascade.[3] By inhibiting these enzymes, this compound can effectively block the execution phase of apoptosis, thereby reducing cell death and subsequent inflammatory responses.[1][2] Organoid culture systems, which are three-dimensional (3D) structures that recapitulate the key structural and functional characteristics of organs in vitro, provide a physiologically relevant platform for evaluating the efficacy of therapeutic compounds like this compound. This document provides detailed application notes and protocols for measuring the efficacy of this compound in organoid cultures, with a focus on liver organoids as a primary example.
Mechanism of Action: Pan-Caspase Inhibition
This compound is designed to broadly inhibit the activity of multiple caspases, including the initiator caspases (e.g., caspase-8 and -9) and the executioner caspases (e.g., caspase-3 and -7).[1] In the context of cellular stress or injury that would typically lead to apoptosis, this compound intervenes by binding to the active sites of these caspases, preventing the cleavage of downstream substrates and halting the apoptotic cascade. This mechanism is crucial in diseases where excessive hepatocyte apoptosis contributes to liver injury and fibrosis.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Experimental Protocols
Protocol 1: Liver Organoid Culture and Maintenance
This protocol outlines the basic steps for establishing and maintaining human liver organoid cultures.
Materials:
-
Human liver tissue or cryopreserved primary human hepatocytes
-
Organoid Culture Medium (e.g., HepatiCult™ Organoid Growth Medium)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
DMEM/F-12 with 15 mM HEPES
-
Gentle Cell Dissociation Reagent
-
24-well and 96-well tissue culture plates
Procedure:
-
Isolation of Primary Liver Cells: Isolate primary hepatocytes from fresh human liver tissue following established protocols or thaw cryopreserved hepatocytes.
-
Organoid Seeding:
-
Resuspend the cell pellet in cold Basement Membrane Matrix at a density of 100-500 cells/µL.
-
Dispense 50 µL domes of the cell-matrix suspension into the center of each well of a pre-warmed 24-well plate.
-
Incubate at 37°C for 20-30 minutes to allow the matrix to solidify.
-
Gently add 500 µL of pre-warmed Organoid Culture Medium to each well.
-
-
Organoid Maintenance:
-
Culture the organoids at 37°C in a humidified incubator with 5% CO₂.
-
Replace the culture medium every 2-3 days.
-
Monitor organoid growth and morphology using a light microscope.
-
-
Organoid Passaging:
-
When organoids become large and dense (typically every 7-14 days), passage them by mechanically or enzymatically dissociating them into smaller fragments.
-
Re-plate the fragments in fresh Basement Membrane Matrix as described in step 2.
-
Protocol 2: this compound Treatment of Organoid Cultures
This protocol describes how to treat established organoid cultures with this compound to assess its efficacy.
Materials:
-
Established liver organoid cultures in a 96-well plate
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Organoid Culture Medium
Procedure:
-
Preparation of this compound Stock Solution:
-
Reconstitute lyophilized this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -80°C.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in pre-warmed Organoid Culture Medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Induction of Apoptosis (Optional but Recommended):
-
To robustly measure the anti-apoptotic effect of this compound, it is recommended to induce apoptosis in the organoids. This can be achieved by treating the organoids with a known apoptosis-inducing agent (e.g., a cytotoxic drug or TGF-β) for a predetermined time before or concurrently with this compound treatment.
-
-
Treatment:
-
Carefully remove the existing culture medium from the organoid-containing wells.
-
Add 100 µL of the prepared this compound working solutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Figure 2: Experimental workflow for this compound treatment of organoid cultures.
Protocol 3: Assessment of Organoid Viability (CellTiter-Glo® 3D Assay)
This protocol measures the number of viable cells in 3D culture based on the quantification of ATP.
Materials:
-
Treated organoid cultures in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of culture medium (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 4: Assessment of Apoptosis (Caspase-Glo® 3/7 3D Assay)
This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Treated organoid cultures in a 96-well plate
-
Caspase-Glo® 3/7 3D Assay reagent
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate and the Caspase-Glo® 3/7 3D reagent to room temperature for approximately 30 minutes.
-
Add a volume of Caspase-Glo® 3/7 3D reagent to each well equal to the volume of culture medium (e.g., 100 µL).
-
Gently mix the contents by orbital shaking for 30-60 seconds.
-
Incubate the plate at room temperature for at least 1 hour to allow for cell lysis and generation of the luminescent signal.
-
Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity.
Protocol 5: Assessment of Apoptosis (Flow Cytometry with Annexin V and Propidium Iodide)
This protocol provides a quantitative analysis of apoptotic and necrotic cells within the organoid population.
Materials:
-
Treated organoid cultures
-
Gentle Cell Dissociation Reagent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Organoid Dissociation:
-
Collect the treated organoids and wash them with PBS.
-
Incubate the organoids with a gentle cell dissociation reagent at 37°C until a single-cell suspension is obtained.
-
-
Staining:
-
Wash the cells with 1X Binding Buffer.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell populations to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from the described experiments. The data presented here is for illustrative purposes and should be replaced with experimental results.
Table 1: Effect of this compound on Liver Organoid Viability (CellTiter-Glo® 3D Assay)
| This compound Concentration (µM) | Average Luminescence (RLU) | Standard Deviation | % Viability (Relative to Vehicle) |
| Vehicle (0) | 85,432 | 4,271 | 100% |
| 0.1 | 84,987 | 3,987 | 99.5% |
| 1 | 86,112 | 4,521 | 100.8% |
| 10 | 83,567 | 4,112 | 97.8% |
| 50 | 81,234 | 3,890 | 95.1% |
| 100 | 79,876 | 3,543 | 93.5% |
Table 2: Effect of this compound on Caspase-3/7 Activity in Apoptosis-Induced Liver Organoids (Caspase-Glo® 3/7 3D Assay)
| Treatment | Average Luminescence (RLU) | Standard Deviation | Fold Change in Caspase Activity |
| Untreated Control | 12,345 | 987 | 1.0 |
| Apoptosis Inducer + Vehicle | 156,789 | 12,543 | 12.7 |
| Apoptosis Inducer + this compound (1 µM) | 89,543 | 7,163 | 7.3 |
| Apoptosis Inducer + this compound (10 µM) | 34,210 | 2,736 | 2.8 |
| Apoptosis Inducer + this compound (50 µM) | 15,432 | 1,234 | 1.3 |
Table 3: Flow Cytometry Analysis of Apoptosis in Liver Organoids Treated with this compound
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Untreated Control | 92.5% | 3.1% | 2.4% |
| Apoptosis Inducer + Vehicle | 45.2% | 35.8% | 15.3% |
| Apoptosis Inducer + this compound (10 µM) | 78.9% | 12.3% | 6.8% |
Conclusion
The use of organoid cultures provides a powerful and physiologically relevant system for evaluating the efficacy of therapeutic agents like this compound. The protocols outlined in this document offer a comprehensive framework for assessing the anti-apoptotic effects of this compound in a 3D cell culture model. By quantifying changes in organoid viability and caspase activity, researchers can gain valuable insights into the dose-dependent efficacy of this pan-caspase inhibitor, facilitating its further development and application in treating diseases driven by excessive apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Use of 3D Human Liver Organoids to Predict Drug-Induced Phospholipidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte‐Mediated Paracrine Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Apoptosis Inhibition by Emricasan using the TUNEL Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical physiological process essential for tissue homeostasis. However, dysregulation of apoptosis is a hallmark of numerous diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), where excessive hepatocyte apoptosis contributes to liver injury, inflammation, and fibrosis.[1][2][3] A key family of proteases executing the apoptotic program are caspases.[4][5]
Emricasan (IDN-6556) is a potent, irreversible pan-caspase inhibitor that blocks the activity of multiple caspases, thereby preventing the downstream events of apoptosis.[5][6][7] It has been investigated in various clinical trials for liver diseases and has been shown to reduce biomarkers of apoptosis and inflammation.[1][8][9]
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method to detect DNA fragmentation, a characteristic feature of late-stage apoptosis.[10][11] This assay enzymatically labels the free 3'-OH ends of DNA fragments, allowing for the quantification of apoptotic cells. This application note provides a detailed protocol for using the TUNEL assay to evaluate the efficacy of this compound in inhibiting apoptosis in cell culture and tissue models.
This compound's Mechanism of Action in Apoptosis
Apoptotic stimuli trigger a cascade of events culminating in the activation of executioner caspases, such as caspase-3 and caspase-7.[7] These caspases cleave numerous cellular substrates, including cytokeratin-18 (CK18) and PARP, and activate endonucleases that fragment DNA.[7][12] this compound, as a pan-caspase inhibitor, intervenes by irreversibly binding to and inactivating these caspases, thereby preventing substrate cleavage and subsequent DNA fragmentation.[6][7] The TUNEL assay directly visualizes the downstream effect of this inhibition.
Summary of Preclinical and Clinical Findings
Quantitative data from various studies demonstrate this compound's ability to reduce apoptosis, as measured by TUNEL staining and other biomarkers.
| Model System | Treatment Groups | Key Measurement | Outcome | Reference |
| Murine Model of NASH (High-Fat Diet) | High-Fat Diet (HFD) vs. HFD + this compound | TUNEL Assay (% Apoptotic Hepatocytes) | This compound substantially attenuated a five-fold increase in apoptosis. | [2] |
| Murine Model of Bile Duct Ligation | Placebo vs. This compound (10 mg/kg/day) | TUNEL Staining in Liver Tissue | Liver cell death was significantly improved in the this compound group. | [6] |
| Human NAFLD Clinical Trial | Placebo vs. This compound (25 mg, twice daily) | Serum Caspase 3/7, cCK18 | Statistically significant reductions in caspase activity and cCK18. | [1][9] |
| Fuchs Endothelial Corneal Dystrophy (in vitro) | Stress-induced Apoptosis vs. Stress + this compound (0.1–100 μM) | Caspase-3/7 Activity, Annexin V | This compound suppressed the increase in caspase activity and apoptotic cells. | [12] |
Experimental Workflow
The general workflow for assessing the anti-apoptotic effect of this compound involves inducing apoptosis in a cellular or animal model and comparing the level of DNA fragmentation in treated versus untreated groups.
Detailed Protocol: TUNEL Assay for Cultured Adherent Cells
This protocol is a general guideline and may require optimization based on the specific cell type and experimental conditions. It is adapted from standard methodologies.[13][14]
A. Materials and Reagents
-
Cell Culture: Adherent cells grown on sterile glass coverslips or chamber slides.
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO).
-
Apoptosis Inducer: (e.g., Staurosporine, TNF-α/Actinomycin D, etoposide).
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, pH 7.4.
-
Permeabilization Solution: 0.25% Triton™ X-100 in PBS.
-
TUNEL Assay Kit: Commercially available kits (e.g., from Thermo Fisher Scientific, Abcam, or Bio-Techne) are recommended. These typically include:
-
TdT Reaction Buffer
-
TdT Enzyme
-
Fluorescently labeled dUTP (e.g., FITC-dUTP) or Br-dUTP
-
Antibody for indirect detection (if using Br-dUTP)
-
Wash Buffers
-
Positive Control (DNase I)
-
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Propidium Iodide (PI).
-
Mounting Medium: Anti-fade mounting medium.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
B. Experimental Procedure
1. Cell Seeding and Treatment
-
Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Prepare treatment groups:
-
Negative Control: Treat with vehicle only (e.g., 0.1% DMSO).
-
Positive Control (Apoptosis): Treat with a known apoptosis inducer at a predetermined concentration and duration.
-
This compound Treatment: Pre-incubate cells with the desired concentration of this compound (e.g., 10-50 µM) for 1-2 hours before adding the apoptosis inducer. Maintain this compound in the media throughout the induction period.
-
-
Incubate for the time required to induce apoptosis (e.g., 4-24 hours).
2. Sample Fixation and Permeabilization Do not allow samples to dry out at any point during the staining procedure.
-
Carefully aspirate the culture medium from each well.
-
Gently wash the cells once with 1 mL of room temperature PBS.
-
Add 500 µL of 4% PFA to each well and incubate for 15 minutes at room temperature to fix the cells.[13]
-
Remove the fixation solution and wash the cells twice with PBS for 5 minutes each.
-
Add 500 µL of Permeabilization Solution (0.25% Triton™ X-100 in PBS) and incubate for 20 minutes at room temperature.
-
Wash the cells twice with PBS for 5 minutes each.
3. TUNEL Staining Reaction Follow the specific instructions provided with your commercial TUNEL assay kit. The following is a general guide.
-
Equilibration (Optional but Recommended): Add 100 µL of TdT Reaction Buffer to each coverslip and incubate for 10 minutes at room temperature.[13]
-
Prepare the TdT Reaction Cocktail according to the kit manufacturer's instructions. This typically involves mixing the TdT enzyme, labeled dUTPs, and reaction buffer.
-
Carefully aspirate the equilibration buffer.
-
Immediately add 50-100 µL of the TdT Reaction Cocktail to each coverslip, ensuring the entire surface is covered.
-
Incubate the samples in a humidified chamber for 60 minutes at 37°C, protected from light.[13]
-
For indirect methods using Br-dUTP, subsequent incubation with a fluorescently-labeled anti-BrdU antibody will be required after this step, following additional wash steps.[11][15]
4. Staining Termination and Nuclear Counterstaining
-
Stop the reaction by washing the coverslips twice with PBS for 5 minutes each.
-
Incubate the cells with a nuclear counterstain solution (e.g., 300 nM DAPI in PBS) for 5 minutes at room temperature, protected from light.
-
Wash the coverslips a final two times with PBS.
5. Mounting and Visualization
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Mount the coverslips onto glass microscope slides with a drop of anti-fade mounting medium, cell-side down.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
Store slides at 4°C, protected from light, until imaging.
C. Data Acquisition and Analysis
-
Imaging: Use a fluorescence microscope with appropriate filters for the chosen fluorophore (e.g., FITC/Alexa Fluor 488 for TUNEL-positive signal) and the counterstain (e.g., DAPI).
-
Quantification:
-
For each treatment condition, capture multiple random fields of view (e.g., 5-10 fields).
-
For each field, count the total number of nuclei (DAPI-stained, blue) and the number of apoptotic nuclei (TUNEL-positive, green).
-
Calculate the Apoptotic Index for each field using the formula:
-
Apoptotic Index (%) = (Number of TUNEL-positive nuclei / Total number of nuclei) x 100
-
-
-
Statistical Analysis: Average the Apoptotic Index across all fields for each condition. Perform statistical analysis (e.g., t-test or ANOVA) to determine if the reduction in apoptosis by this compound is statistically significant compared to the positive control group. The expected result is a significant decrease in the percentage of TUNEL-positive cells in the this compound-treated group.[6]
References
- 1. Randomised clinical trial: this compound versus placebo significantly decreases ALT and caspase 3/7 activation in subjects with non‐alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pan-caspase inhibitor this compound (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized, placebo-controlled trial of this compound in patients with NASH and F1-F3 fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 6. This compound, a pan caspase inhibitor, improves survival and portal hypertension in a murine model of common bile-duct ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. conatuspharma.com [conatuspharma.com]
- 8. This compound (IDN‐6556) Lowers Portal Pressure in Patients With Compensated Cirrhosis and Severe Portal Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. biotna.net [biotna.net]
- 11. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Potential of this compound, a Pan-Caspase Inhibitor, in Reducing Cell Death and Extracellular Matrix Accumulation in Fuchs Endothelial Corneal Dystrophy [mdpi.com]
- 13. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. content.abcam.com [content.abcam.com]
- 15. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
Preparing Emricasan Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emricasan (also known as IDN-6556 or PF-03491390) is a potent, orally active, and irreversible pan-caspase inhibitor.[1][2][3] It is a valuable tool for researchers studying apoptosis, inflammation, and various disease models, including liver diseases like non-alcoholic steatohepatitis (NASH) and viral infections such as Zika virus.[1][3][4] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed application notes and protocols for the preparation and use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a complex small molecule with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₇F₄N₃O₇ | [1] |
| Molecular Weight | 569.51 g/mol | [2] |
| Appearance | White solid | [5] |
| CAS Number | 254750-02-2 | [1] |
Solubility
This compound is readily soluble in organic solvents but insoluble in water.[2][6] For laboratory use, Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing concentrated stock solutions.[1][6] It is also soluble in ethanol (B145695).[7][8]
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | ≥ 100 mg/mL (175.59 mM) | Sonication or gentle warming may be required for complete dissolution at high concentrations. Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility. | [1][6] |
| Ethanol | > 28.48 mg/mL (50 mM) | Ultrasonication may be necessary for complete solubilization at higher concentrations. | [7][8] |
| Water | Insoluble | [6] |
Preparation of this compound Stock Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Protocol:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 569.51 g/mol * (1000 mg / 1 g) = 5.6951 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out the calculated amount of this compound powder and place it in a sterile conical tube.
-
-
Add DMSO:
-
Add the desired volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 5.6951 mg of this compound.
-
-
Dissolve the compound:
-
Aliquot and Store:
Storage and Stability:
| Condition | Duration | Reference |
| Powder at -20°C | 3 years | [1] |
| Stock Solution in Solvent at -80°C | 6 months to 1 year | [1][5] |
| Stock Solution in Solvent at -20°C | 1 month | [1] |
Application: Inhibition of Caspase Activity in Cell Culture
This protocol provides a general workflow for treating cultured cells with this compound to inhibit caspase-mediated apoptosis.
Caption: Experimental workflow for caspase inhibition assay.
Protocol:
-
Cell Seeding: Seed your cells of interest in a suitable multi-well plate (e.g., 96-well plate for a Caspase-Glo® assay) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow for attachment and recovery.
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution. It is recommended to test a range of concentrations (e.g., 0.1-100 μM) to determine the optimal concentration for your specific cell type and experimental conditions.[9]
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentration of this compound.
-
In a parallel set of wells, add your apoptosis-inducing agent (e.g., staurosporine, TNF-α). You can perform a co-treatment or pre-treat with this compound for a specific duration before adding the apoptotic stimulus.
-
Include appropriate controls: untreated cells, cells treated with the vehicle (DMSO) alone, and cells treated with the apoptosis-inducing agent alone.
-
-
Incubation: Incubate the cells for the desired period (e.g., 4-24 hours), depending on the kinetics of apoptosis in your model system.
-
Caspase Activity Assay:
-
Following treatment, measure caspase-3/7 activity using a commercially available kit, such as the Caspase-Glo® 3/7 Assay, according to the manufacturer's instructions.[9] This assay measures the luminescence generated by caspase activity.
-
A reduction in the luminescent signal in this compound-treated cells compared to cells treated with the apoptotic stimulus alone indicates inhibition of caspase activity.
-
Mechanism of Action: Pan-Caspase Inhibition
This compound functions as an irreversible inhibitor of multiple caspases, which are key proteases in the apoptotic signaling cascade.[1][2] By binding to the active site of these enzymes, this compound effectively blocks the downstream events of both the intrinsic and extrinsic apoptosis pathways, thereby preventing cell death.[4]
Caption: this compound's mechanism of action in apoptosis.
Troubleshooting
| Problem | Possible Cause | Solution |
| Precipitation of this compound in cell culture medium | The final concentration of DMSO is too high, or the compound has low solubility in the aqueous medium. | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%). Prepare intermediate dilutions in DMSO or ethanol if necessary before adding to the aqueous medium. |
| Inconsistent results between experiments | Repeated freeze-thaw cycles of the stock solution. Inaccurate pipetting. | Aliquot the stock solution into single-use volumes. Use calibrated pipettes and ensure thorough mixing of solutions. |
| No inhibitory effect observed | The concentration of this compound is too low. The incubation time is not optimal. The compound has degraded. | Perform a dose-response experiment to determine the optimal concentration. Optimize the incubation time for your specific experimental setup. Use a fresh aliquot of the stock solution. |
Safety Precautions
This compound is intended for laboratory research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a chemical fume hood to avoid inhalation. Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. reactivi.ro [reactivi.ro]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [PDF] The pan‐caspase inhibitor this compound (IDN‐6556) decreases liver injury and fibrosis in a murine model of non‐alcoholic steatohepatitis | Semantic Scholar [semanticscholar.org]
- 5. This compound | IDN-6556 | caspase inhibitor | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. captivatebio.com [captivatebio.com]
- 8. This compound | Caspases | Tocris Bioscience [tocris.com]
- 9. Therapeutic Potential of this compound, a Pan-Caspase Inhibitor, in Reducing Cell Death and Extracellular Matrix Accumulation in Fuchs Endothelial Corneal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Emricasan In Vitro Applications
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Emricasan in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally bioavailable, and irreversible pan-caspase inhibitor.[1] Its primary mechanism is to block apoptosis by covalently binding to the catalytic site of caspases, the key effector enzymes in the apoptotic cascade.
Q2: Which caspases is this compound most effective against?
A2: this compound exhibits potent inhibition across a range of caspases. It is most potent against caspase-9, caspase-1, and caspase-3. The inhibitory concentrations (IC50) for various caspases are detailed in the data table below.
Q3: Can this compound influence cellular processes other than apoptosis?
A3: Yes, while its primary role is the inhibition of apoptosis, research suggests this compound can have broader effects. For instance, it has been shown to reduce hepatic inflammation and fibrosis in animal models.[2] In some experimental contexts, its effects on conditions like portal hypertension may be partially independent of its anti-fibrotic actions.[3][4]
Q4: Is it possible to observe cell death even in the presence of this compound?
A4: Yes, cell death can still occur through caspase-independent pathways. For example, in combination with an Hsp90 inhibitor, this compound failed to prevent cell death, indicating the activation of a caspase-independent cell death mechanism.[5] Furthermore, in some long-term studies, it has been suggested that caspase inhibition might redirect cells towards alternative cell death pathways.[6]
Q5: What are some established in vitro applications for this compound?
A5: In vitro, this compound has been effectively used to:
-
Counteract cytotoxicity induced by agents like cisplatin (B142131) and neomycin in cochlear cells.[7]
-
Protect against TGF-β2-induced cell death in models of Fuchs endothelial corneal dystrophy.[8]
-
Reduce the production of extracellular matrix (ECM) components like fibronectin and collagen.[8]
-
Inhibit Zika virus-induced increases in caspase-3 activity and protect infected cells.[1]
-
In combination with other small molecules (as part of the CEPT cocktail), improve the survival of human pluripotent stem cells in culture.[1]
Quantitative Data: this compound Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of human caspases.
| Caspase Target | IC50 (nM) |
| Caspase-9 | 0.3 |
| Caspase-1 | 0.4 |
| Caspase-3 | 2 |
| Caspase-6 | 4 |
| Caspase-7 | 6 |
| Caspase-8 | 6 |
| Caspase-2 | 20 |
| Data sourced from R&D Systems. |
Experimental Protocols
1. Assessment of Apoptosis via Annexin V and DAPI Staining
This protocol outlines the general steps to quantify apoptosis and cell death in this compound-treated cells using flow cytometry.
-
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Methodology:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with the desired concentrations of a cytotoxic agent with and without this compound for the specified duration. Include untreated and vehicle-only controls.
-
Cell Harvesting: Following treatment, gently collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold 1X PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and DAPI (or Propidium Iodide) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and DAPI-negative.
-
Early apoptotic cells: Annexin V-positive and DAPI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and DAPI-positive.
-
-
2. Caspase-3/7 Activity Assay
This protocol describes a method to measure the activity of executioner caspases 3 and 7.
-
Objective: To quantify the inhibition of caspase activity by this compound.
-
Methodology:
-
Cell Treatment: Seed cells in a 96-well plate and treat with the experimental compounds (e.g., an apoptosis inducer with and without this compound).
-
Reagent Preparation: Prepare the caspase-3/7 substrate solution according to the manufacturer's instructions (e.g., a luminogenic or fluorogenic substrate).
-
Lysis and Substrate Addition: Add the caspase-3/7 reagent directly to the wells containing the treated cells. This reagent typically contains a cell lysis buffer and the caspase substrate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
Measurement: Read the luminescence or fluorescence using a plate reader. A decrease in signal in this compound-treated samples compared to the apoptosis inducer-only samples indicates caspase inhibition.
-
Troubleshooting Guide
Issue 1: Significant cell death is observed despite treatment with this compound.
-
Question: My experimental model shows continued cell death even when I use this compound at a concentration that should inhibit caspases. Why is this happening?
-
Answer:
-
Caspase-Independent Cell Death: The cytotoxic agent you are using may be inducing a form of regulated cell death that does not rely on caspases, such as necroptosis or ferroptosis. This compound will not be effective against these pathways. Consider using inhibitors of these pathways (e.g., Necrostatin-1 for necroptosis) to investigate this possibility.
-
Insufficient this compound Concentration: Ensure the concentration of this compound is sufficient to inhibit the level of caspase activation in your specific model. You may need to perform a dose-response curve to determine the optimal concentration.
-
Timing of Treatment: this compound is an irreversible inhibitor. For it to be effective, it must be present before or at the time of caspase activation. If added too late, after the apoptotic cascade is fully engaged, it may not be able to rescue the cells.
-
Issue 2: Unexpected changes in gene or protein expression unrelated to apoptosis are observed.
-
Question: I am seeing modulation of pathways not directly linked to apoptosis (e.g., inflammation or fibrosis markers) with this compound treatment alone. Is this an off-target effect?
-
Answer:
-
Caspase-Mediated Inflammation: Some inflammatory signaling pathways are directly regulated by caspases (e.g., Caspase-1 processing of pro-IL-1β). Inhibition of these caspases by this compound can lead to anti-inflammatory effects. This is an on-target effect of a pan-caspase inhibitor.
-
Paracrine Signaling: In co-culture or tissue models, this compound's effect on one cell type (e.g., preventing hepatocyte apoptosis) can lead to changes in the signals those cells send to neighboring cells, thereby indirectly affecting the phenotype of the surrounding cells.[2]
-
Long-Term Cellular Adaptation: Chronic inhibition of a fundamental process like apoptosis can lead to adaptive responses in cells, potentially altering gene expression related to cell survival, proliferation, or matrix production.
-
Visualizations
Caption: Apoptotic signaling pathways and points of inhibition by this compound.
Caption: Experimental workflow for assessing this compound's cytoprotective effects.
References
- 1. This compound, Caspase Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]
- 2. This compound Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte‐Mediated Paracrine Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a pan caspase inhibitor, improves survival and portal hypertension in a murine model of common bile-duct ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a pan-caspase inhibitor, improves survival and portal hypertension in a murine model of common bile-duct ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase-9 inhibition triggers Hsp90-based chemotherapy-mediated tumor intrinsic innate sensing and enhances antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomized, placebo-controlled trial of this compound in patients with NASH and F1-F3 fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The caspase-inhibitor this compound efficiently counteracts cisplatin- and neomycin-induced cytotoxicity in cochlear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of this compound, a Pan-Caspase Inhibitor, in Reducing Cell Death and Extracellular Matrix Accumulation in Fuchs Endothelial Corneal Dystrophy [mdpi.com]
Emricasan Long-Term Toxicity Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with information regarding the long-term toxicity of Emricasan observed in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and questions that may arise during experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the known long-term toxicity profile of this compound in animals?
Q2: Were there any target organs of toxicity identified in the long-term mouse study?
A2: Yes, the 26-week study in Tg.rasH2 mice identified several non-neoplastic lesions. These included a slight increase in liver microgranulomas (especially in males), an increased incidence of activated germinal centers in the spleen and various lymph nodes, and atrophy of the ovaries and testicular degeneration.[1] It is important to note that the liver microgranulomas were considered background lesions.[1]
Q3: I am observing reproductive organ changes in my long-term rodent study with a similar caspase inhibitor. Is this consistent with findings for this compound?
A3: Yes, observations of testicular degeneration and ovarian atrophy in a long-term study with a pan-caspase inhibitor would be consistent with the findings from the 26-week study of this compound in Tg.rasH2 mice.[1] This suggests a potential class effect of pan-caspase inhibitors on reproductive organs in rodents. Further investigation into the mechanism of this toxicity is warranted.
Q4: My research involves a non-rodent species. Are there any long-term toxicity data for this compound in species other than mice?
A4: Currently, there is a lack of publicly available data on the long-term toxicity of this compound in non-rodent species such as monkeys or dogs. Standard preclinical safety packages for pharmaceuticals typically include long-term studies in both a rodent and a non-rodent species. The absence of this information represents a significant data gap. Researchers should exercise caution when extrapolating findings from rodent studies to other species.
Troubleshooting Guides
Issue: Unexpected mortality in a long-term this compound rodent study.
| Possible Cause | Troubleshooting Step |
| Dosing error or vehicle toxicity | Verify dose calculations, formulation procedures, and vehicle tolerability. Ensure proper gavage technique if applicable. |
| Species- or strain-specific sensitivity | Review historical control data for the specific rodent strain to assess background mortality rates. Consider if the chosen strain has known sensitivities. |
| Off-target effects at high doses | Re-evaluate the dose levels. The 26-week mouse study with this compound did not show treatment-related deaths at doses up to 75 mg/kg/day.[1] Higher doses may lead to unforeseen toxicity. |
| Underlying health status of animals | Ensure a thorough health screen of animals prior to study initiation. |
Issue: Discrepancies in clinical pathology parameters compared to published this compound data.
| Possible Cause | Troubleshooting Step |
| Timing of blood collection | Standardize the timing of blood collection relative to dosing across all animals and time points to minimize variability. |
| Analytical methodology | Ensure that the analytical methods for hematology and clinical chemistry are validated for the specific animal model being used. |
| Dietary factors | The diet composition can influence some clinical pathology parameters. Ensure consistent and appropriate diet throughout the study. |
| Lack of published long-term data | The available published data on this compound's clinical pathology in long-term studies is limited. The 26-week mouse study mentions that blood was collected for analysis, but specific results are not detailed.[1] |
Data Presentation
Table 1: Summary of Non-Neoplastic Findings in a 26-Week Oral Carcinogenicity Study of this compound in Tg.rasH2 Mice
| Organ | Finding | Dose Groups with Observation (mg/kg/day) | Sex |
| Liver | Microgranulomas (slight increase) | 10, 25, 75 | Male |
| Spleen | Activated Germinal Centers | 10, 25, 75 | Male & Female |
| Mesenteric Lymph Nodes | Activated Germinal Centers | 10, 25, 75 | Male & Female |
| Mandibular Lymph Nodes | Activated Germinal Centers | 10, 25, 75 | Male |
| Ovaries | Atrophy | 10, 25, 75 | Female |
| Testes | Degeneration | 10, 25, 75 | Male |
Source: Adapted from the carcinogenicity assessment of this compound in Tg.rasH2 mice.[1]
Experimental Protocols
Key Experiment: 26-Week Oral Carcinogenicity Study in Tg.rasH2 Mice
-
Test System: Tg.rasH2 mice.
-
Dose Groups: 0 (control), 10, 25, and 75 mg/kg/day.
-
Route of Administration: Oral (formulated in LabDiet).
-
Duration: 26 weeks.
-
Key Assessments:
-
Clinical Observations: Daily checks for overt signs of toxicity and mortality.
-
Body Weight and Food Consumption: Recorded weekly.
-
Clinical Pathology: Blood collected at terminal sacrifice for analysis. Standard hematology and serum chemistry panels would typically be evaluated.
-
Histopathology: A comprehensive list of tissues and organs were collected, processed, and evaluated microscopically.
-
Standard Protocol for Clinical Pathology in Rodent Toxicity Studies (General Guidance)
-
Blood Collection: Typically from the retro-orbital sinus or another appropriate site at termination.
-
Hematology: Parameters usually include red blood cell count, hemoglobin, hematocrit, mean corpuscular volume, mean corpuscular hemoglobin, mean corpuscular hemoglobin concentration, white blood cell count (total and differential), and platelet count.
-
Serum Chemistry: A standard panel often includes markers for liver function (e.g., alanine (B10760859) aminotransferase, aspartate aminotransferase, alkaline phosphatase, total bilirubin), kidney function (e.g., blood urea (B33335) nitrogen, creatinine), electrolytes, and other metabolic markers.
Standard Protocol for Histopathology in Rodent Toxicity Studies (General Guidance)
-
Tissue Collection: A comprehensive set of tissues (typically 40-50) is collected at necropsy.
-
Fixation: Tissues are preserved in a fixative such as 10% neutral buffered formalin.
-
Processing: Tissues are embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Microscopic Examination: A board-certified veterinary pathologist examines the slides to identify any treatment-related microscopic changes.
Mandatory Visualization
Caption: Experimental workflow for a 26-week oral carcinogenicity study.
Caption: this compound's mechanism of action via pan-caspase inhibition.
References
Overcoming experimental variability with Emricasan
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to help overcome experimental variability and address common challenges encountered when using Emricasan, a potent pan-caspase inhibitor.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| Incomplete Inhibition of Apoptosis | Suboptimal Concentration: The effective concentration of this compound can vary between cell types and experimental conditions. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and apoptosis-inducing stimulus. Start with a broad range (e.g., 10 nM to 50 µM) and narrow down to the lowest concentration that provides maximal inhibition of caspase activity. |
| Timing of Treatment: this compound is an irreversible inhibitor, but its effectiveness depends on being present before or at the time of caspase activation. | Add this compound to your cell cultures prior to or concurrently with the apoptotic stimulus. For long-term experiments, consider the stability of this compound in your culture medium and replenish if necessary. | |
| Caspase-Independent Cell Death: The cell death you are observing may not be mediated by caspases.[1][2][3][4] | Investigate markers of other cell death pathways, such as necroptosis (e.g., RIPK1/3 phosphorylation, MLKL oligomerization) or ferroptosis (e.g., lipid peroxidation). Consider using inhibitors of these pathways in combination with this compound to elucidate the dominant cell death mechanism. | |
| High Background in Caspase Assays | Nonspecific Substrate Cleavage: Other proteases in your cell lysate may cleave the caspase substrate. | Use a specific caspase inhibitor as a negative control to determine the level of non-caspase-mediated substrate cleavage. Ensure your assay buffer conditions are optimized for caspase activity. |
| Reagent Issues: Improper storage or handling of assay reagents can lead to high background. | Store and handle reagents according to the manufacturer's instructions. Prepare fresh reagents for each experiment. | |
| Variable Cell Viability Results | Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations. | Ensure the final concentration of the solvent in your culture medium is consistent across all wells and is below the toxic threshold for your cells (typically <0.5%). Run a vehicle control (solvent only) to assess its effect on cell viability. |
| Off-Target Effects: At high concentrations, this compound may have off-target effects that influence cell viability.[5] | Use the lowest effective concentration of this compound as determined by your dose-response experiments. | |
| Unexpected Experimental Outcomes | Shift in Cell Death Pathway: Inhibition of apoptosis by this compound can sometimes lead to a shift towards other forms of programmed cell death, like necroptosis.[6][7] | As mentioned above, investigate markers for alternative cell death pathways. This can provide valuable insights into the cellular response to your experimental conditions in the presence of caspase inhibition. |
| Complex Biological Responses: this compound's effects can be context-dependent, as seen in clinical trials where it did not always improve outcomes despite target engagement.[6][7][8] | Carefully consider the specific biological context of your experiment. The interplay between apoptosis, inflammation, and other cellular processes can lead to complex and sometimes counterintuitive results. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and irreversible pan-caspase inhibitor.[9] It works by binding to the active site of multiple caspases, the key effector enzymes in the apoptotic cell death pathway, thereby blocking their activity and preventing apoptosis.[10]
Q2: What are the IC50 values of this compound for different caspases?
A2: this compound is a potent inhibitor of a range of caspases. The reported half-maximal inhibitory concentration (IC50) values are as follows:
| Caspase | IC50 (nM) |
| Caspase-9 | 0.3 |
| Caspase-1 | 0.4 |
| Caspase-3 | 2 |
| Caspase-6 | 4 |
| Caspase-7 | 6 |
| Caspase-8 | 6 |
| Caspase-2 | 20 |
Data sourced from R&D Systems and Tocris Bioscience.[1][11]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Store the solid compound and stock solutions at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound is orally bioavailable and has been used in numerous preclinical and clinical studies.[10][12][13]
Q5: Are there known off-target effects of this compound?
A5: While this compound is a potent caspase inhibitor, like any pharmacological agent, it may have off-target effects, particularly at high concentrations.[5] It is crucial to use the lowest effective concentration to minimize potential off-target activities. Some studies suggest that pan-caspase inhibition can, in some contexts, promote inflammation or shift cell death towards caspase-independent pathways.[5][6][7]
Experimental Protocols
Caspase-3/7 Activity Assay (using Caspase-Glo® 3/7 Assay)
This protocol is adapted from commercially available kits (e.g., Promega).[9][14]
Materials:
-
Cells treated with apoptotic stimulus and/or this compound
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates suitable for luminescence measurements
-
Plate-reading luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with your apoptotic stimulus with and without various concentrations of this compound. Include appropriate controls (untreated cells, vehicle control).
-
Incubate for the desired period.
-
Allow the plate and Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 30 minutes to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Cell Viability Assay (using a Resazurin-based assay)
Materials:
-
Cells treated with apoptotic stimulus and/or this compound
-
Resazurin-based cell viability reagent (e.g., PrestoBlue™, alamarBlue™)
-
Standard 96-well cell culture plates
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells as described in the caspase activity assay protocol.
-
At the end of the treatment period, add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10% of the culture volume).
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Measure the fluorescence or absorbance at the appropriate wavelengths using a plate reader.
Visualizations
Caption: this compound inhibits multiple caspases in apoptotic signaling.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Caspase-independent cell death in AML: caspase inhibition in vitro with pan-caspase inhibitors or in vivo by XIAP or Survivin does not affect cell survival or prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Caspase-Independent Pathway Mediates Macrophage Cell Death in Response to Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial control of caspase-dependent and -independent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potential for caspases in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomized, placebo-controlled trial of this compound in patients with NASH and F1-F3 fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Randomized placebo-controlled trial of this compound for non-alcoholic steatohepatitis-related cirrhosis with severe portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. Polyethylene Glycol and Caspase Inhibitor this compound Alleviates Cold Injury in Primary Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Emricasan's short half-life and its experimental implications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Emricasan. The content focuses on the experimental implications of this compound's short half-life.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as IDN-6556 or PF-03491390) is an orally active, irreversible pan-caspase inhibitor.[1][2] Its primary mechanism of action is to reduce apoptosis (programmed cell death) and inflammation by covalently binding to the active site of multiple caspase enzymes.[1][3] By inhibiting caspases, this compound can interrupt the progression of various diseases, particularly those involving excessive cell death and inflammation, such as liver diseases.[2][4]
Q2: What is the half-life of this compound and why is it a critical experimental parameter?
A2: this compound has a notably short half-life. In vivo, its plasma half-life is approximately 51 minutes, and its in vitro half-life is estimated to be around 50 minutes.[5] This short half-life is a critical parameter because it dictates the duration of effective caspase inhibition and influences experimental design, particularly dosing schedules in vivo and media change frequencies in vitro, to ensure sustained target engagement.
Q3: How does the irreversible binding of this compound affect its experimental use in light of its short half-life?
A3: this compound is an irreversible inhibitor, meaning it forms a stable, covalent bond with its target caspases, leading to their permanent inactivation.[1][3] This is a key consideration because even after this compound has been cleared from the system (due to its short half-life), the inhibition of the targeted caspase molecules persists. The biological effect, therefore, may last longer than the pharmacokinetic profile suggests. However, newly synthesized caspase enzymes will be active, necessitating a carefully planned dosing or treatment schedule to maintain a desired level of overall caspase inhibition.
Q4: Is this compound selective for specific caspases?
A4: this compound is a pan-caspase inhibitor, meaning it targets a broad range of caspase enzymes.[2][4] It does, however, exhibit different potencies against various caspases. For instance, it is a potent inhibitor of caspases-1, -3, -6, -7, -8, and -9. This broad activity makes it a powerful tool for studying processes where multiple caspases are activated.
Troubleshooting Guides
In Vitro Experiments
Issue 1: Inconsistent or weaker-than-expected inhibition of apoptosis in cell culture.
-
Possible Cause: The short in vitro half-life of this compound (~50 minutes) leads to a rapid decline in its effective concentration in the cell culture medium.[5]
-
Troubleshooting Steps:
-
Increase Frequency of Media Changes: For long-term experiments (greater than 2-4 hours), replace the culture medium containing fresh this compound every 1-2 hours to maintain a steady-state concentration.
-
Consider a Continuous Perfusion System: For extended studies, a continuous perfusion bioreactor system can provide a constant supply of fresh, this compound-containing medium, ensuring consistent target engagement.[6][7][8]
-
Verify this compound Concentration: Perform a dose-response curve to determine the optimal concentration for your specific cell line and apoptotic stimulus. Effective concentrations can range from 0.1 to 100 µM.[9]
-
Confirm Irreversible Inhibition: Remember that while the compound degrades, its effect on the caspases it has bound is permanent. Assess the level of caspase activity at various time points after a single treatment to understand the duration of the biological effect in your system.
-
Issue 2: High background cell death or cellular stress observed in control wells.
-
Possible Cause: The vehicle used to dissolve this compound, typically DMSO, can be toxic to some cell lines at higher concentrations.
-
Troubleshooting Steps:
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1%.
-
Run a Vehicle-Only Control: Always include a control group treated with the same concentration of DMSO as your this compound-treated wells to assess any vehicle-specific effects.
-
Check for Contamination: Rule out any underlying contamination issues in your cell culture that may be causing cellular stress.
-
In Vivo Experiments
Issue 1: Lack of a clear therapeutic effect in animal models despite using a previously reported dose.
-
Possible Cause: Suboptimal dosing frequency for the specific animal model and disease state, leading to periods of insufficient caspase inhibition between doses.
-
Troubleshooting Steps:
-
Review Dosing Regimen: While many studies report once-daily dosing with this compound, this may not be sufficient for all models.[10][11] Consider the pharmacodynamics of your model. The irreversible nature of the inhibition may allow for less frequent dosing if the rate of new caspase synthesis is slow.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct a pilot PK/PD study to determine the time course of this compound concentration and caspase inhibition in your specific animal model. This will provide a rational basis for an optimized dosing schedule.
-
Route of Administration: The route of administration (e.g., oral gavage vs. intraperitoneal injection) can significantly impact bioavailability and peak plasma concentrations.[12] Ensure the chosen route is appropriate for your experimental goals. For example, oral administration of this compound has been noted to result in prolonged retention in the liver with low systemic exposure.[13]
-
Issue 2: High variability in experimental outcomes between individual animals.
-
Possible Cause: Inconsistent drug administration or inherent biological variability.
-
Troubleshooting Steps:
-
Refine Administration Technique: Ensure precise and consistent administration of this compound to each animal, particularly for oral gavage which can have high variability.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual biological variation.
-
Monitor Animal Health: Closely monitor the health of the animals throughout the study, as underlying health issues can impact drug metabolism and response.
-
Data Presentation
Table 1: Summary of this compound Dosing in Preclinical In Vivo Studies
| Animal Model | Disease Model | This compound Dose | Route of Administration | Dosing Frequency | Reference |
| Mice (C57BL/6) | Bile Duct Ligation | 10 mg/kg/day | Intraperitoneal (i.p.) | Daily | [10] |
| Mice (C57BL/6J) | High-Fat Diet-Induced NASH | 0.3 mg/kg/day | Oral Gavage (i.g.) | Daily | [11] |
| Rats | CCl4-Induced Cirrhosis | 10 mg/kg/day | Oral Gavage (per os) | Daily | [14] |
| Mice (Tg.rasH2) | Carcinogenicity Study | 10, 25, and 75 mg/kg/day | Formulated in Diet | Continuous | [2] |
Experimental Protocols
In Vitro Caspase-3/7 Activity Assay
This protocol is adapted from commercially available luminescent caspase activity assays.[9][15][16][17][18]
Objective: To quantify the activity of executioner caspases 3 and 7 in cell lysates following treatment with an apoptotic stimulus and/or this compound.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
Apoptotic stimulus (e.g., staurosporine, TNF-α)
-
96-well white-walled, clear-bottom plates
-
Luminescent caspase-3/7 assay reagent (containing a luminogenic caspase-3/7 substrate)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.
-
Due to this compound's short half-life, for experiments longer than 2 hours, consider replacing the media with fresh this compound at regular intervals (e.g., every hour).
-
Induce apoptosis by adding the apoptotic stimulus to the appropriate wells.
-
Include the following controls: untreated cells, cells with vehicle only, cells with this compound only, and cells with the apoptotic stimulus only.
-
-
Incubation: Incubate the plate for the desired period to allow for apoptosis induction.
-
Assay:
-
Equilibrate the plate and the caspase-3/7 assay reagent to room temperature.
-
Add the caspase-3/7 assay reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of active caspase-3/7.
In Vivo Bile Duct Ligation (BDL) Model in Mice
This protocol is a summary of the methodology described in studies investigating the effect of this compound on liver fibrosis.[10]
Objective: To induce liver fibrosis in mice via BDL and assess the therapeutic effect of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material
-
This compound
-
Vehicle control (e.g., 0.9% saline)
-
1 mL syringes with appropriate gauge needles
Procedure:
-
Anesthesia and Surgery:
-
Anesthetize the mouse using isoflurane.
-
Perform a midline laparotomy to expose the common bile duct.
-
Ligate the common bile duct in two locations and transect the duct between the ligatures.
-
Suture the abdominal wall and skin.
-
For sham-operated controls, perform the same procedure without ligating the bile duct.
-
-
Drug Administration:
-
Immediately following surgery, administer this compound (10 mg/kg) or vehicle via intraperitoneal injection.
-
Continue daily injections for the duration of the study (e.g., 10 or 20 days).
-
-
Monitoring: Monitor the animals daily for signs of distress, weight loss, and survival.
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect blood and liver tissue.
-
Analyze serum for markers of liver injury (e.g., ALT, AST).
-
Process liver tissue for histological analysis (e.g., H&E, Sirius Red staining for fibrosis) and molecular analysis (e.g., caspase activity assays, TUNEL staining for apoptosis).
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This is a general protocol for detecting DNA fragmentation, a hallmark of late-stage apoptosis, in tissue sections or cultured cells.[11][19][20][21][22]
Objective: To visualize apoptotic cells in samples treated with this compound.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections or fixed cultured cells on slides
-
Proteinase K
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescent microscope or light microscope (depending on the label)
-
DAPI or other nuclear counterstain
Procedure:
-
Sample Preparation:
-
Deparaffinize and rehydrate tissue sections.
-
Permeabilize the cells/tissue with Proteinase K.
-
-
TUNEL Labeling:
-
Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C for 1-2 hours. This allows the TdT enzyme to label the 3'-OH ends of fragmented DNA.
-
-
Detection:
-
Wash the samples to remove unincorporated nucleotides.
-
If using a fluorescent label, counterstain with DAPI and mount the slides.
-
If using a biotin-labeled nucleotide, incubate with a streptavidin-HRP conjugate followed by a chromogenic substrate (e.g., DAB) to visualize the signal.
-
-
Imaging:
-
Visualize the samples under a fluorescent or light microscope. TUNEL-positive nuclei will be stained, indicating apoptotic cells.
-
Visualizations
Caption: this compound inhibits both extrinsic and intrinsic apoptosis pathways.
Caption: Workflow for in vitro this compound experiments.
References
- 1. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carcinogenicity assessment of the pan-caspase inhibitor, this compound, in Tg.rasH2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Irreversible caspase inhibitors: tools for studying apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of this compound in Liver Cirrhosis and/or Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Continuous perfusion microfluidic cell culture array for high-throughput cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioprocessintl.com [bioprocessintl.com]
- 9. Therapeutic Potential of this compound, a Pan-Caspase Inhibitor, in Reducing Cell Death and Extracellular Matrix Accumulation in Fuchs Endothelial Corneal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a pan caspase inhibitor, improves survival and portal hypertension in a murine model of common bile-duct ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The pan-caspase inhibitor this compound (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactivi.ro [reactivi.ro]
- 13. This compound (CAS 254750-02-2) | Abcam [abcam.com]
- 14. This compound Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte‐Mediated Paracrine Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. mpbio.com [mpbio.com]
- 17. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. TUNEL Assay Kit - HRP-DAB. DNA fragmentation / apoptosis (ab206386) | Abcam [abcam.com]
- 22. Technical Notes: Detection of Apoptosis with Double Labeling: TUNEL and Active Caspase-3: R&D Systems [rndsystems.com]
Technical Support Center: Emricasan in NASH Fibrosis Research
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with the pan-caspase inhibitor Emricasan in the context of Non-alcoholic Steatohepatitis (NASH). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments, particularly the unexpected observation of worsening liver fibrosis in some contexts.
Frequently Asked Questions (FAQs)
Q1: We are investigating this compound in a NASH model and are not seeing the expected anti-fibrotic effect. In fact, some histological markers of fibrosis appear to be worse. Is this a known phenomenon?
A1: Yes, this is a documented outcome in clinical trials. While preclinical models often showed that this compound could reduce liver injury and fibrosis, the key Phase 2b clinical trial, ENCORE-NF, did not meet its primary endpoint of fibrosis improvement.[1][2][3] The trial results indicated that this compound treatment might even worsen fibrosis and hepatocyte ballooning in some patients with NASH and fibrosis stages F1-F3.[1][4][5]
Q2: What is the proposed mechanism for this compound potentially worsening fibrosis in some NASH patients?
A2: The leading hypothesis is that by broadly inhibiting caspases, this compound blocks the primary pathway of programmed cell death, apoptosis.[1][4] However, in a lipotoxic liver environment like NASH, hepatocytes are still under significant stress and are primed for cell death. When the apoptotic pathway is blocked, the cell may switch to alternative, more inflammatory forms of programmed cell death, such as necroptosis.[4][6] Necroptosis is a highly pro-inflammatory process that can lead to a more robust inflammatory response and subsequent activation of hepatic stellate cells, the primary collagen-producing cells in the liver, thereby exacerbating fibrosis.[1][4]
Q3: Our experiments show a decrease in caspase-3/7 activity after this compound treatment, but markers of liver injury and fibrosis are still high or have increased. How can we investigate this further?
A3: This observation is consistent with "on-target" engagement of this compound (caspase inhibition) but a paradoxical downstream effect. To investigate the potential switch to necroptosis, you should consider measuring key markers of this alternative cell death pathway. The core necroptosis pathway involves the kinases RIPK1 and RIPK3 and the mixed lineage kinase domain-like protein (MLKL).[7][8] You could assess the phosphorylation of these proteins (p-RIPK1, p-RIPK3, p-MLKL) via Western blot or immunohistochemistry. Additionally, measuring the release of pro-inflammatory cytokines associated with necroptosis can provide further evidence.
Q4: We observed a decrease in serum ALT levels in our this compound-treated group, which we initially interpreted as a sign of reduced liver injury. Why would this not correlate with improved histology?
A4: A decrease in serum aminotransferases (ALT, AST) was also observed in clinical trials of this compound.[1][9][10] While these enzymes are markers of hepatocyte death, their reduction following caspase inhibition can be misleading. Caspases are involved in the final stages of apoptosis that lead to cell lysis and the release of ALT. By inhibiting caspases, this compound can prevent this release, thus lowering serum ALT levels, even if the cells are ultimately dying through other mechanisms like necroptosis.[1][4] This highlights the importance of not relying solely on serum biomarkers and correlating them with histological analysis.
Troubleshooting Guide
Problem: Unexpected Worsening of Fibrosis Scores with this compound Treatment
-
Possible Cause: Shifting of hepatocyte death from apoptosis to a more pro-inflammatory necroptotic pathway.
-
Troubleshooting Steps:
-
Confirm Target Engagement: First, ensure that this compound is active in your experimental system. Perform a caspase activity assay on liver tissue lysates or cell lysates to confirm that caspase-3/7 activity is significantly reduced in the this compound-treated group compared to the vehicle control.
-
Assess Necroptosis Markers: Analyze liver tissue for key markers of the necroptosis pathway. Increased phosphorylation of RIPK1, RIPK3, and MLKL are hallmark indicators.
-
Evaluate Inflammatory Profile: Measure the expression of pro-inflammatory cytokines known to be associated with necroptosis, such as TNF-α, IL-6, and IL-1β, in liver tissue or serum.
-
Re-evaluate Histology: Carefully re-assess liver biopsies using the NASH CRN scoring system, paying close attention to changes in both the fibrosis stage and the hepatocyte ballooning score, as both were noted to potentially worsen in clinical trials.[1][4]
-
Data from the ENCORE-NF Clinical Trial
The ENCORE-NF trial (NCT02686762) was a Phase 2b study evaluating this compound in 318 patients with NASH and fibrosis stages F1-F3.[1][3][11] The primary endpoint was improvement in fibrosis by ≥1 stage without worsening of NASH. The results showed no significant difference between this compound and placebo.[1]
Table 1: Primary Endpoint - Fibrosis Improvement (≥1 Stage) without Worsening of NASH at Week 72
| Treatment Group | N | Responders (%) | Odds Ratio vs. Placebo | p-value |
| Placebo | 105 | 19.0% | - | - |
| This compound 5 mg | 107 | 11.2% | 0.530 | 0.972 |
| This compound 50 mg | 106 | 12.3% | 0.588 | 0.972 |
Data sourced from Harrison, S. A., et al., J Hepatol, 2020.[1]
Signaling Pathway Diagrams
The following diagrams illustrate the proposed mechanism of action and the potential shift in cell death pathways.
Caption: Standard apoptotic pathway in a stressed hepatocyte.
Caption: this compound inhibits caspases, blocking the apoptotic pathway.
Caption: Inhibition of Caspase-8 may lead to RIPK1/RIPK3 activation and necroptosis.
Experimental Protocols
Histological Assessment of Liver Fibrosis (Sirius Red Staining)
-
Objective: To quantify collagen deposition as a measure of liver fibrosis.
-
Methodology:
-
Deparaffinization and Rehydration:
-
Immerse paraffin-embedded liver sections (4-5 µm thick) in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 3 min each), 95% (3 min), and 70% (3 min).
-
Rinse in distilled water.
-
-
Staining:
-
Incubate slides in Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 60 minutes at room temperature.[12]
-
-
Washing:
-
Wash slides in two changes of acidified water (0.5% acetic acid in water).[12]
-
-
Dehydration and Mounting:
-
Dehydrate rapidly through 3 changes of 100% ethanol.
-
Clear in two changes of xylene.
-
Mount with a resinous mounting medium.
-
-
Quantification:
-
Capture images of stained sections under a microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the red-stained collagen area relative to the total tissue area. The result is expressed as the collagen proportionate area (%).
-
-
NASH Clinical Research Network (CRN) Histological Scoring
-
Objective: To semi-quantitatively score the features of NASH from H&E and Trichrome stained liver biopsy slides.
-
Methodology: A trained pathologist, blinded to the treatment groups, should perform the scoring.
-
NAFLD Activity Score (NAS): This is the sum of scores for steatosis, lobular inflammation, and hepatocyte ballooning (Range: 0-8).
-
Steatosis Grade (0-3): Based on the percentage of hepatocytes containing fat droplets (<5%, 5-33%, >33-66%, >66%).[13][14]
-
Lobular Inflammation (0-3): Based on the number of inflammatory foci per 200x field (No foci, <2 foci, 2-4 foci, >4 foci).
-
Hepatocyte Ballooning (0-2): Based on the presence and number of ballooned hepatocytes (None, few, many/prominent).[14]
-
-
Fibrosis Stage (0-4): Scored based on the location and extent of fibrosis.
-
Stage 0: None.
-
Stage 1: Perisinusoidal or portal/periportal fibrosis.
-
Stage 2: Perisinusoidal AND portal/periportal fibrosis.
-
Stage 3: Bridging fibrosis.
-
Stage 4: Cirrhosis.
-
-
Caspase-3/7 Activity Assay (Luminescent)
-
Objective: To measure the activity of key executioner caspases in liver tissue lysates.
-
Methodology: (Based on commercially available kits like Promega's Caspase-Glo® 3/7 Assay)
-
Tissue Homogenization:
-
Homogenize fresh or frozen liver tissue samples in a chilled lysis buffer provided with the kit.
-
Centrifuge the homogenate to pellet debris and collect the supernatant (lysate).
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Assay Procedure:
-
Add a standardized amount of protein from each lysate to the wells of a white-walled 96-well plate.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (this contains a luminogenic caspase-3/7 substrate).
-
Add the reagent to each well, mix, and incubate at room temperature for 1-2 hours.
-
-
Measurement:
-
Measure the luminescence in each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity in the sample. Normalize the results to the protein concentration of the lysate.
-
-
References
- 1. wjgnet.com [wjgnet.com]
- 2. RIPK1 blocks early postnatal lethality mediated by caspase-8 and RIPK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The nonalcoholic steatohepatitis extended hepatocyte ballooning score: histologic classification and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A narrative review of the role of necroptosis in liver disease: a double-edged sword - PMC [pmc.ncbi.nlm.nih.gov]
- 6. It cuts both ways: reconciling the dual roles of caspase-8 in cell death and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Obesity and nonalcoholic fatty liver disease: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized, placebo-controlled trial of this compound in patients with NASH and F1-F3 fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Questions and controversies: the role of necroptosis in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A narrative review of the role of necroptosis in liver disease: a double-edged sword - Li - Annals of Translational Medicine [atm.amegroups.org]
- 12. meridian.allenpress.com [meridian.allenpress.com]
- 13. Diagnostic Modalities for Nonalcoholic Fatty Liver Disease, Nonalcoholic Steatohepatitis, and Associated Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of this compound in Liver Cirrhosis and/or Fibrosis | Clinics [elsevier.es]
Technical Support Center: Cellular Resistance to Emricasan
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential for cellular resistance to Emricasan, a potent, irreversible pan-caspase inhibitor.[1]
Section 1: Troubleshooting Guide
This guide addresses specific experimental issues that may arise when working with this compound and suggests potential solutions.
| Observed Problem | Potential Cause | Suggested Solution |
| Reduced or no inhibition of apoptosis by this compound | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit all relevant caspases. 2. Activation of Caspase-Independent Cell Death Pathways: Inhibition of caspases can sometimes lead to the activation of alternative cell death pathways such as necroptosis or autophagy.[2][3] 3. Altered Expression of Apoptosis-Related Proteins: Cells may have altered levels of pro- or anti-apoptotic proteins (e.g., Bcl-2 family members, IAPs) that reduce their dependence on caspases for cell death.[4][5][6] 4. Drug Efflux: Cells may be actively pumping this compound out via multidrug resistance transporters. | 1. Dose-Response Experiment: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and experimental conditions. A recent study on Fuchs endothelial corneal dystrophy showed effective inhibition of caspase-3/7 activity with this compound concentrations ranging from 0.1–100 μM.[7] 2. Inhibit Alternative Pathways: Use specific inhibitors for necroptosis (e.g., Necrostatin-1 for RIPK1) or autophagy (e.g., 3-Methyladenine) in combination with this compound to see if apoptosis inhibition is restored.[8] 3. Profile Apoptosis-Related Proteins: Use techniques like Western blotting or proteomics to analyze the expression levels of key apoptosis regulators. 4. Use Efflux Pump Inhibitors: Co-treat cells with known inhibitors of multidrug resistance pumps (e.g., Verapamil) to see if this compound efficacy is increased. |
| Inconsistent results between experiments | 1. Cell Line Instability: Cell lines can change their characteristics over time with repeated passaging. 2. Variability in Reagent Quality: The quality and activity of this compound or other reagents may vary between batches. 3. Experimental Technique: Minor variations in experimental procedures can lead to different outcomes. | 1. Use Low-Passage Cells: Use cells from a low-passage, authenticated stock for all experiments. 2. Quality Control of Reagents: Test each new batch of this compound and other critical reagents for activity before use in large-scale experiments. 3. Standardize Protocols: Ensure all experimental protocols are detailed and followed consistently by all personnel. |
| Unexpected cell morphology or behavior | 1. Off-Target Effects of this compound: Although a potent caspase inhibitor, off-target effects at high concentrations cannot be entirely ruled out. 2. Activation of Non-Apoptotic Pathways: Inhibition of apoptosis can trigger other cellular processes that alter cell morphology and behavior. For instance, under caspase inhibition, some stimuli can trigger necroptosis.[2] | 1. Titrate this compound Concentration: Use the lowest effective concentration of this compound to minimize potential off-target effects. 2. Monitor for Markers of Other Pathways: Analyze cells for markers of necroptosis (e.g., phosphorylation of MLKL) or autophagy (e.g., LC3 conversion).[8] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active, irreversible pan-caspase inhibitor.[1][9] It is designed to reduce the activity of caspases, which are key enzymes that mediate inflammation and apoptosis (programmed cell death).[10] By inhibiting caspases, this compound has demonstrated anti-apoptotic and anti-inflammatory effects in various preclinical and clinical settings.[11]
Q2: Can cells develop resistance to this compound?
A2: While specific studies on cellular resistance to this compound are limited, the potential for resistance exists through several mechanisms common to caspase inhibitors. These can include:
-
Upregulation of anti-apoptotic proteins: Increased expression of proteins like those in the Bcl-2 family or Inhibitor of Apoptosis Proteins (IAPs) can make cells less reliant on caspases for survival.[5][6]
-
Activation of alternative cell death pathways: When the primary apoptotic pathway is blocked by caspase inhibition, cells may utilize alternative, caspase-independent pathways to undergo cell death, such as necroptosis.[2][3] This is a known resistance mechanism to some cancer chemotherapies.[4]
-
Altered caspase expression or function: Mutations or altered expression of caspases themselves could potentially reduce the binding affinity or efficacy of this compound.
Q3: What are the key signaling pathways involved in this compound's action and potential resistance?
A3: this compound primarily targets the intrinsic and extrinsic apoptosis pathways by inhibiting initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3 and -7). Potential resistance mechanisms can involve the necroptosis pathway , which can be activated when caspase-8 is inhibited.[12][13] This pathway is mediated by RIPK1, RIPK3, and MLKL.[8]
Q4: Have clinical trials shown evidence of resistance to this compound?
A4: Clinical trials with this compound, primarily in the context of liver diseases like non-alcoholic steatohepatitis (NASH), have yielded mixed results.[14][15][16] While some studies showed improvements in biomarkers of apoptosis and inflammation, others failed to meet their primary endpoints related to fibrosis improvement.[17] These outcomes do not directly demonstrate cellular resistance in the way it is studied in vitro, but they highlight the complexity of targeting apoptosis in chronic diseases and suggest that other pathways may be driving disease progression in some patients.
Q5: What experimental approaches can be used to investigate potential resistance to this compound?
A5: A multi-faceted approach is recommended:
-
Long-term cell culture with this compound: Continuously culture cells in the presence of this compound to select for resistant populations.
-
Characterize resistant clones: Compare the resistant cells to the parental cell line by:
-
Determining the IC50: Measure the concentration of this compound required to inhibit apoptosis by 50%.
-
Assessing caspase activity: Use activity assays to confirm the level of caspase inhibition.
-
Analyzing protein expression: Use Western blotting or proteomics to look for changes in the expression of apoptosis-related proteins and proteins involved in alternative cell death pathways.
-
Gene expression analysis: Use RNA sequencing to identify changes in gene expression that may contribute to resistance.
-
Section 3: Experimental Protocols & Data Presentation
Protocol: Determining the IC50 of this compound
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control.
-
Induce Apoptosis: After a pre-incubation period with this compound (e.g., 1 hour), add an apoptosis-inducing agent (e.g., staurosporine, TNF-α).
-
Incubation: Incubate the plate for a period sufficient to induce apoptosis in the control cells (e.g., 4-24 hours).
-
Apoptosis Assay: Measure apoptosis using a standard method such as a Caspase-Glo® 3/7 Assay, TUNEL assay, or Annexin V staining followed by flow cytometry.
-
Data Analysis: Plot the percentage of apoptosis against the log of the this compound concentration. Use a non-linear regression analysis to calculate the IC50 value.
Data Summary: this compound Clinical Trial Results (NASH)
| Trial | Phase | Patient Population | Primary Endpoint | Outcome | Reference |
| ENCORE-NF | IIb | NASH with fibrosis (F1-F3) | ≥1 stage improvement in fibrosis with no worsening of steatohepatitis | Did not meet primary endpoint | [15] |
| ENCORE-PH | IIb | NASH cirrhosis with severe portal hypertension | Change in hepatic venous pressure gradient (HVPG) | Did not meet primary endpoint | [15] |
| POLT-HCV-SVR | IIb | Liver transplant patients with fibrosis/cirrhosis post-HCV | Change in Ishak Fibrosis Score | Did not meet primary endpoint | [14] |
Section 4: Visualizations
Caption: this compound inhibits both intrinsic and extrinsic apoptosis pathways.
Caption: Inhibition of Caspase-8 by this compound can lead to necroptosis.
Caption: Workflow for investigating this compound resistance.
References
- 1. This compound, Caspase Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Caspase inhibitors promote alternative cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of caspase-8 in resistance to cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The concealed side of caspases: beyond a killer of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming chemotherapy drug resistance by targeting inhibitors of apoptosis proteins (IAPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of this compound, a Pan-Caspase Inhibitor, in Reducing Cell Death and Extracellular Matrix Accumulation in Fuchs Endothelial Corneal Dystrophy [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte‐Mediated Paracrine Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conatus Pharmaceuticals’ Pan-Caspase Inhibitor this compound Improves Survival & Portal Hypertension [drug-dev.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Nonapoptotic Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. biopharmadive.com [biopharmadive.com]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. fiercebiotech.com [fiercebiotech.com]
- 17. Efficacy and Safety of this compound in Liver Cirrhosis and/or Fibrosis | Clinics [elsevier.es]
Side effects of Emricasan observed in preclinical studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the side effects of Emricasan observed in preclinical studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work with this pan-caspase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active, irreversible pan-caspase inhibitor.[1][2][3] It is designed to reduce the activity of caspases, which are enzymes that play a crucial role in inflammation and apoptosis (programmed cell death).[3] By inhibiting caspases, this compound has the potential to interrupt the progression of various diseases, particularly those involving chronic inflammation and excessive cell death, such as liver diseases.[2][3]
Q2: Have any adverse effects of this compound been observed in preclinical animal models?
Yes, a 26-week carcinogenicity study in Tg.rasH2 mice identified several non-neoplastic lesions associated with this compound administration. These included a slight increase in liver microgranulomas (in males), an increased incidence of activated germinal centers in the spleen and lymph nodes, atrophy of the ovaries, and testicular degeneration.[4] However, it's important to note that other preclinical studies in models of liver disease reported no significant systemic or hepatic adverse effects.[5]
Q3: Was there any evidence of carcinogenicity in preclinical studies?
No, the 26-week study in Tg.rasH2 mice concluded that there was no evidence of this compound-related tumor formation in any tissue. The observed non-neoplastic lesions were not considered pre-neoplastic, and this compound was not considered carcinogenic in this model.[4]
Q4: What are the expected therapeutic effects of this compound in preclinical models of liver disease?
In various preclinical models, including those for non-alcoholic steatohepatitis (NASH) and liver cirrhosis, this compound has been shown to reduce liver injury, inflammation, and fibrosis.[6][7][8] It achieves this by inhibiting hepatocyte apoptosis, which is a key driver of liver damage in these conditions.[7]
Troubleshooting Guide
Issue: Unexpected histopathological findings in lymphoid tissues (spleen, lymph nodes) in animals treated with this compound.
-
Possible Cause: Treatment with this compound has been associated with an increased incidence of activated germinal centers in the spleen and mesenteric and mandibular lymph nodes in mice.[4] This may be an on-target effect related to the modulation of apoptosis and inflammation.
-
Recommendation:
-
Carefully document the histopathological findings, including the location and severity of the activated germinal centers.
-
Correlate these findings with the dose and duration of this compound treatment.
-
Consider including additional endpoints in your study to assess immune function, such as flow cytometry of splenocytes or lymph node cells, to better understand the functional consequences of these observations.
-
Issue: Observation of reproductive organ abnormalities in animals treated with this compound.
-
Possible Cause: A preclinical study reported atrophy of the ovaries and testicular degeneration in mice treated with this compound.[4]
-
Recommendation:
-
If your research involves long-term administration of this compound, especially at higher doses, it is crucial to include a thorough histopathological evaluation of the reproductive organs in both male and female animals.
-
Consider incorporating functional reproductive endpoints in your study design if relevant to your research question.
-
Refer to the quantitative data from the carcinogenicity study to guide dose selection and to anticipate the potential incidence of these findings.
-
Issue: Lack of expected therapeutic efficacy in a preclinical model of liver disease.
-
Possible Cause: The efficacy of this compound can be dependent on the specific animal model, the disease stage, the dose, and the duration of treatment.
-
Recommendation:
-
Verify the dose and administration route of this compound.
-
Ensure that the chosen animal model is appropriate for studying the therapeutic effects of a pan-caspase inhibitor. For instance, models with a significant apoptotic component to the liver injury are more likely to respond.
-
Assess target engagement by measuring caspase activity or markers of apoptosis (e.g., cleaved caspase-3, TUNEL staining) in the liver tissue to confirm that this compound is having the intended biological effect.
-
Quantitative Data from Preclinical Studies
Table 1: Incidence of Non-Neoplastic Lesions in a 26-Week Carcinogenicity Study of this compound in Tg.rasH2 Mice [4]
| Finding | Sex | Control (0 mg/kg/day) | Low Dose (10 mg/kg/day) | Mid Dose (25 mg/kg/day) | High Dose (75 mg/kg/day) |
| Liver Microgranulomas | Male | 2/25 | 2/25 | 4/25 | 6/25 |
| Female | 1/25 | 1/25 | 2/25 | 1/25 | |
| Spleen: Activated Germinal Centers | Male | 0/25 | 2/25 | 5/25 | 8/25 |
| Female | 0/25 | 3/25 | 6/25 | 9/25 | |
| Mesenteric Lymph Node: Activated Germinal Centers | Male | 1/25 | 3/25 | 6/25 | 9/25 |
| Female | 2/25 | 4/25 | 7/25 | 10/25 | |
| Mandibular Lymph Node: Activated Germinal Centers | Male | 0/25 | 1/25 | 3/25 | 5/25 |
| Female | 0/25 | 2/25 | 4/25 | 3/25 | |
| Ovarian Atrophy | Female | 0/25 | 1/25 | 3/25 | 5/25 |
| Testicular Degeneration | Male | 0/25 | 1/25 | 2/25 | 4/25 |
Experimental Protocols
Key Experiment: 26-Week Carcinogenicity Study in Tg.rasH2 Mice
-
Animal Model: Tg.rasH2 mice.
-
Dosing: this compound was formulated in LabDiet and administered at doses of 0, 10, 25, and 75 mg/kg/day.
-
Duration: 26 weeks.
-
Endpoint Analysis: At terminal sacrifice, blood was collected for clinical pathology analysis. Tissues were collected, processed, and evaluated microscopically for neoplastic and non-neoplastic lesions.
Visualizations
Caption: this compound's mechanism of action in inhibiting apoptosis and inflammation.
Caption: Experimental workflow for a preclinical carcinogenicity study.
References
- 1. This compound, Caspase Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Conatus Pharmaceuticals’ Pan-Caspase Inhibitor this compound Improves Survival & Portal Hypertension [drug-dev.com]
- 4. Carcinogenicity assessment of the pan-caspase inhibitor, this compound, in Tg.rasH2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte‐Mediated Paracrine Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of this compound in Liver Cirrhosis and/or Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pan-caspase inhibitor this compound (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of this compound in Liver Cirrhosis and/or Fibrosis | Clinics [elsevier.es]
Technical Support Center: Optimizing Emricasan Dosage for Sustained In Vivo Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-caspase inhibitor, Emricasan. The information is designed to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active and irreversible pan-caspase inhibitor.[1] It works by binding to and inhibiting the activity of multiple caspases, which are key enzymes involved in the apoptotic (programmed cell death) and inflammatory signaling pathways.[2] By blocking caspase activity, this compound can reduce excessive cell death and inflammation, which are implicated in various diseases, particularly liver diseases.[2]
Q2: What are the common in vivo models used to study this compound's effects?
This compound has been evaluated in several preclinical animal models to assess its efficacy. Common models include:
-
Bile Duct Ligation (BDL) in mice and rats: This model induces cholestatic liver injury, fibrosis, and portal hypertension.[3]
-
High-Fat Diet (HFD)-induced Non-Alcoholic Steatohepatitis (NASH) in mice: This model mimics the metabolic and inflammatory aspects of human NASH.
-
Carbon Tetrachloride (CCl4)-induced liver fibrosis in rats: This is a widely used model of toxic liver injury and fibrosis.
-
α-Fas-induced liver injury in mice: This model induces rapid and extensive hepatocyte apoptosis.[1]
Q3: What are typical starting doses for this compound in preclinical in vivo studies?
The optimal dose of this compound can vary depending on the animal model, route of administration, and the specific research question. Below is a summary of doses used in published studies.
Data Presentation: this compound In Vivo Dosage and Effects
| Animal Model | Species | Route of Administration | Dosage | Duration | Key Findings | Reference |
| Bile Duct Ligation | Mouse | Intraperitoneal | 10 mg/kg/day | 10-20 days | Improved survival, reduced portal hypertension, decreased liver fibrosis and hepatocyte death. | [2][3] |
| High-Fat Diet (NASH) | Mouse | Oral Gavage | 0.3 mg/kg/day | 20 weeks | Attenuated hepatocyte apoptosis, reduced liver injury and inflammation, and decreased hepatic fibrosis. | |
| CCl4-induced Cirrhosis | Rat | Oral Gavage | 10 mg/kg/day | 7 days | Ameliorated portal hypertension, improved liver function, and reduced liver fibrosis. | [4] |
| α-Fas-induced Liver Injury | Mouse | Intraperitoneal | 0.03 - 3 mg/kg | Single dose | Dose-dependent decrease in ALT activities and caspase-3 like activities. | [1] |
| Islet Transplantation | Mouse | Intraperitoneal | 20 mg/kg | 7 days | Enhanced rate of diabetes reversal. | [1] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage in Mice
This protocol is adapted from studies using a low-dose regimen for chronic administration.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) or a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal gavage needles (20-22 gauge, with a ball tip)
-
Appropriately sized syringes
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed. For a 0.3 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, you would need a 0.075 mg/mL solution.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen vehicle. A common vehicle for oral gavage is 0.5% methylcellulose in sterile water. For compounds with low aqueous solubility, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be considered.
-
Vortex the mixture vigorously until the powder is fully suspended. Sonication can be used to aid dissolution if necessary. Prepare the formulation fresh daily.
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to allow for normal breathing.
-
Measure the distance from the mouse's oral cavity to the xiphoid process to determine the appropriate depth for gavage needle insertion.
-
Draw the calculated volume of the this compound suspension into the syringe fitted with the gavage needle.
-
Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the suspension.
-
Withdraw the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-administration.
-
Protocol 2: Western Blot Analysis of Cleaved Caspase-3 in Liver Tissue
This protocol provides a general procedure for detecting activated caspase-3 in liver tissue homogenates.
Materials:
-
Frozen liver tissue (~50-100 mg)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Dounce homogenizer or mechanical homogenizer
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 4-15% gradient gel)
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-cleaved caspase-3 (Asp175)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Homogenization and Protein Extraction:
-
Place the frozen liver tissue in a pre-chilled tube with ice-cold RIPA buffer.
-
Homogenize the tissue using a Dounce homogenizer or a mechanical homogenizer until no visible tissue clumps remain.
-
Incubate the homogenate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (protein extract) and transfer it to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load the samples onto the SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cleaved caspase-3 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system. The cleaved caspase-3 fragments will appear at approximately 17 and 19 kDa.
-
Troubleshooting Guides
Issue 1: High variability in plasma drug levels or pharmacodynamic response between animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent oral gavage administration: | Ensure all technicians are properly trained and consistent in their gavage technique. Verify the correct placement of the gavage needle. |
| Formulation instability or precipitation: | Prepare the this compound formulation fresh daily. Visually inspect the suspension for any precipitation before each administration. Consider using a different vehicle if solubility issues persist. |
| Variations in food intake (for oral dosing): | Standardize the feeding schedule. For some studies, a brief fasting period before dosing may be necessary to reduce variability in absorption, but this should be carefully considered to avoid undue stress on the animals. |
| Individual differences in metabolism: | Increase the number of animals per group to improve statistical power. Consider using a more homogenous animal population (e.g., same age and sex). |
Issue 2: Lack of expected in vivo effect despite appropriate dosing.
| Possible Cause | Troubleshooting Step |
| Insufficient drug exposure at the target tissue: | Confirm the dose and route of administration are appropriate for the animal model based on literature. Conduct a pilot pharmacokinetic study to measure plasma and tissue concentrations of this compound. |
| Timing of assessment is not optimal: | The peak effect of this compound may not coincide with the chosen time point for analysis. Conduct a time-course experiment to determine the optimal window for observing the desired pharmacodynamic effect. |
| The chosen endpoint is not sensitive enough: | Measure more direct markers of target engagement, such as the activity of specific caspases (e.g., caspase-3/7) in the target tissue, in addition to downstream biomarkers of apoptosis. |
| Drug degradation: | Ensure proper storage of the this compound compound and its formulated preparations to prevent degradation. |
Issue 3: Unexpected toxicity or adverse events in treated animals.
| Possible Cause | Troubleshooting Step |
| Vehicle-related toxicity: | Include a vehicle-only control group to assess any adverse effects of the formulation components. If toxicity is observed in the vehicle group, consider alternative, less toxic vehicles. |
| Off-target effects of this compound: | While this compound is a pan-caspase inhibitor, high doses may lead to off-target effects. Conduct a dose-response study to identify the minimum effective dose and a maximum tolerated dose. |
| Interaction with the disease model: | The underlying pathology of the animal model may increase sensitivity to the drug. Monitor animals closely for clinical signs of toxicity and consider reducing the dose if necessary. |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Caspase-mediated apoptosis signaling pathways and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for in vivo studies with this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in this compound in vivo experiments.
References
- 1. This compound, a pan-caspase inhibitor, improves survival and portal hypertension in a murine model of common bile-duct ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a pan caspase inhibitor, improves survival and portal hypertension in a murine model of common bile-duct ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.cellsignal.com [media.cellsignal.com]
Technical Support Center: Emricasan and Caspase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Emricasan, a pan-caspase inhibitor, in caspase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect caspase activity?
This compound (IDN-6556) is a potent, irreversible pan-caspase inhibitor.[1][2][3] It is designed to broadly inhibit the activity of caspases, which are key enzymes involved in the execution of apoptosis (programmed cell death) and inflammation.[3][4][5] In a caspase assay, the expected and intended effect of this compound is a significant reduction in the signal, indicating successful inhibition of caspase activity.[6][7][8][9]
Q2: I've added this compound to my cells and see a near-complete loss of signal in my caspase-3/7 assay. Is this an artifact or the expected result?
A near-complete loss of signal is the expected outcome when using an effective concentration of this compound.[7][8] This demonstrates the compound's potent inhibitory effect on executioner caspases like caspase-3 and caspase-7. It is not an artifact but rather a confirmation of this compound's mechanism of action. Studies have shown that this compound can reduce caspase-3/7 activity to levels comparable to control or baseline conditions in various cell types.[7][8]
Q3: At what concentrations is this compound effective in cell-based assays?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, published studies have demonstrated significant inhibition of caspase-3/7 activity at concentrations ranging from 0.1 µM to 100 µM.[7][10] For instance, in TGF-β2-treated induced Fuchs endothelial corneal dystrophy (iFECD) cells, this compound suppressed the increase in caspase-3/7 activity at all concentrations tested within this range.[7][10]
Q4: Can this compound interfere directly with the caspase assay components (e.g., the fluorogenic substrate)?
While the primary interaction of this compound is with the caspase enzymes, it is always good practice to include a "no-enzyme" or "inhibitor-only" control in your experimental setup. This control would consist of the assay buffer, the fluorogenic substrate, and this compound (at the highest concentration used in your experiment) but without any cell lysate or active caspases. If you observe a change in fluorescence in this control, it might suggest a direct interaction. However, the literature primarily supports this compound's biological activity of inhibiting caspases rather than causing chemical artifacts in the assay itself.
Q5: How can I validate that the observed decrease in signal is due to specific caspase inhibition by this compound?
To validate your results, you can include several controls in your experiment:
-
Positive Control: A known inducer of apoptosis for your cell type (e.g., staurosporine, etoposide) to ensure the caspase assay is working correctly.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) at the same final concentration as in the experimental wells. This controls for any effects of the vehicle on caspase activity.
-
Dose-Response Experiment: Testing a range of this compound concentrations should demonstrate a dose-dependent inhibition of caspase activity.
Troubleshooting Guide for Unexpected Results
Issue 1: Complete loss of caspase signal after this compound treatment.
-
Explanation: This is the expected result of potent caspase inhibition. This compound is designed to abrogate caspase activity.
-
Troubleshooting Steps:
-
Confirm Assay Viability: Check your positive control (apoptosis-induced sample without this compound). A strong signal in the positive control confirms the assay is working.
-
Review this compound Concentration: You are likely using an effective concentration of the inhibitor. If you wish to see a partial effect, consider performing a dose-response curve with lower concentrations of this compound.
-
Validate with Orthogonal Assays: Use a different method to assess apoptosis, such as Annexin V staining or TUNEL assay, to confirm that this compound is indeed protecting the cells from apoptosis.[1][2]
-
Issue 2: No significant difference in caspase activity between this compound-treated and untreated apoptotic cells.
-
Explanation: This could be due to several factors, including insufficient inhibitor concentration, degradation of the inhibitor, or a cell death mechanism that is not caspase-dependent.
-
Troubleshooting Steps:
-
Verify this compound Activity: Ensure the this compound stock solution is prepared correctly and has not degraded. Use a fresh dilution if necessary.
-
Increase this compound Concentration: The concentration used may be too low for your specific cell type or experimental conditions. Perform a dose-response experiment to find the optimal inhibitory concentration.
-
Check Timing of Treatment: Ensure that this compound is added to the cells at the appropriate time relative to the apoptotic stimulus. Pre-incubation with this compound before inducing apoptosis is often most effective.
-
Investigate the Cell Death Pathway: Your apoptotic stimulus might be inducing a caspase-independent cell death pathway. Consider assays for other cell death mechanisms like necroptosis or ferroptosis.
-
Data Presentation
Table 1: Effect of this compound on Caspase-3 and -8 Activities in a Murine Model of NASH
| Treatment Group | Caspase-3 Activity (Fold Increase vs. Chow) | Caspase-8 Activity (Fold Increase vs. Chow) |
| High-Fat Diet (HFD) | ~1.5 | ~1.3 |
| HFD + this compound | Substantially Attenuated | Substantially Attenuated |
Data summarized from a study on a murine model of non-alcoholic steatohepatitis (NASH).[9]
Table 2: Effect of this compound on Caspase-3/7 Activity in a Clinical Study of NAFLD
| Treatment Group | Median Change from Baseline in Caspase 3/7 (RLU) at Day 7 | p-value (vs. Placebo) |
| Placebo | -52.5 | N/A |
| This compound (25 mg twice daily) | -228.5 | 0.0124 |
Data from a randomized clinical trial in subjects with non-alcoholic fatty liver disease (NAFLD).[6]
Experimental Protocols
Protocol: Caspase-3/7 Activity Assay
This protocol provides a general workflow for measuring caspase-3/7 activity in cultured cells using a commercially available luminescent assay kit.
-
Cell Seeding: Seed cells in a 96-well white-walled plate at a density appropriate for your cell type and allow them to adhere overnight.
-
Treatment:
-
Treat cells with the vehicle control or varying concentrations of this compound for a predetermined pre-incubation period (e.g., 1-2 hours).
-
Treat cells with an apoptosis-inducing agent (positive control) and co-treat the this compound groups with the same agent. Include an untreated negative control group.
-
-
Incubation: Incubate for the desired period to induce apoptosis (e.g., 4-24 hours).
-
Assay Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Lysis and Caspase Activity Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add the caspase-glo 3/7 reagent to each well at a 1:1 ratio with the cell culture medium.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
-
Incubation and Reading:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of active caspase-3/7.
-
-
Data Analysis:
-
Subtract the background reading (from wells with medium and reagent only).
-
Normalize the data to the vehicle-treated positive control to determine the percentage of inhibition.
-
Mandatory Visualizations
Caption: Apoptotic pathway showing this compound's inhibitory action.
Caption: Workflow for troubleshooting unexpected caspase assay results.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. This compound Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte‐Mediated Paracrine Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. Caspase-9 inhibition triggers Hsp90-based chemotherapy-mediated tumor intrinsic innate sensing and enhances antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Randomised clinical trial: this compound versus placebo significantly decreases ALT and caspase 3/7 activation in subjects with non‐alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of this compound, a Pan-Caspase Inhibitor, in Reducing Cell Death and Extracellular Matrix Accumulation in Fuchs Endothelial Corneal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The caspase-inhibitor this compound efficiently counteracts cisplatin- and neomycin-induced cytotoxicity in cochlear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pan-caspase inhibitor this compound (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Emricasan vs. Bcl-2 Inhibitors: A Comparative Guide to Modulating Apoptosis for Cell Survival
In the intricate landscape of cellular life and death, the regulation of apoptosis, or programmed cell death, is a critical process. Dysregulation of this pathway is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and fibrotic diseases. Two distinct classes of therapeutic agents, Emricasan and Bcl-2 inhibitors, offer powerful tools to modulate this pathway, albeit through fundamentally different mechanisms. This guide provides a detailed comparison of their mechanisms of action, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their respective applications in promoting cell survival or inducing targeted cell death.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and Bcl-2 inhibitors lies in their point of intervention within the apoptotic cascade. This compound acts as a brake on the final executioners of apoptosis, while Bcl-2 inhibitors remove the brakes on the upstream initiators.
This compound: The Pan-Caspase Inhibitor
This compound is a potent, irreversible pan-caspase inhibitor.[1][2][3][4] Caspases are a family of cysteine proteases that, once activated, orchestrate the systematic disassembly of the cell during apoptosis.[5][2][6] this compound works by broadly blocking the activity of these key enzymes, thereby preventing the execution of the apoptotic program and promoting cell survival.[5][6] Its action is downstream of the mitochondrial and death receptor pathways, making it effective at inhibiting apoptosis triggered by a wide variety of stimuli.[2][7] This broad-spectrum anti-apoptotic activity has positioned this compound as a therapeutic candidate for conditions characterized by excessive and unwanted cell death, such as liver diseases.[1][2][6]
Bcl-2 Inhibitors: Targeting the Gatekeepers of Apoptosis
In contrast, Bcl-2 inhibitors are designed to selectively induce apoptosis, primarily in cancer cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[8][9][10][11][12] This family includes both anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic proteins (e.g., Bax, Bak).[9][10][11][12] Anti-apoptotic Bcl-2 proteins function by sequestering their pro-apoptotic counterparts, preventing them from initiating mitochondrial outer membrane permeabilization (MOMP), a critical step in the apoptotic cascade.[9][10][11][12]
Bcl-2 inhibitors, often referred to as BH3 mimetics, mimic the action of endogenous pro-apoptotic "BH3-only" proteins.[13][14][15] They bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, displacing the pro-apoptotic proteins Bax and Bak.[13][14] This liberation of Bax and Bak allows them to oligomerize at the mitochondrial membrane, leading to MOMP, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.[8][9][12][13] Consequently, Bcl-2 inhibitors are not agents for promoting general cell survival but are rather potent inducers of apoptosis in cells that are pathologically dependent on anti-apoptotic Bcl-2 proteins for their survival, such as certain cancer cells.[8][14][16]
Signaling Pathway Diagrams
To visually represent these distinct mechanisms, the following diagrams illustrate the points of intervention for this compound and Bcl-2 inhibitors in the apoptotic pathway.
Comparative Data and Experimental Protocols
While direct comparative studies between this compound and Bcl-2 inhibitors for a single application are scarce due to their opposing therapeutic goals, their individual efficacy has been demonstrated in various experimental models.
This compound: Inhibition of Apoptosis and Improvement of Organ Function
Experimental Data Summary:
| Model | Treatment | Key Findings | Reference |
| Murine model of non-alcoholic steatohepatitis (NASH) | This compound | Attenuated hepatocyte apoptosis, reduced liver injury and inflammation, and suppressed hepatic fibrosis.[2] | |
| Rat model of cirrhosis | This compound | Significantly inhibited hepatic cell death, improved liver function, and reduced portal hypertension.[1] | |
| Murine model of common bile-duct ligation | This compound | Improved survival, reduced portal hypertension, and decreased liver fibrosis.[4][17] | |
| In vitro cisplatin-induced ototoxicity model | This compound | Significantly counteracted the toxic effects of cisplatin (B142131) in cochlear cells.[3] |
Key Experimental Protocol: TUNEL Assay for Apoptosis Detection in Liver Tissue
A common method to quantify the anti-apoptotic effect of this compound is the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.
-
Tissue Preparation: Liver tissue samples are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 5 µm.
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) concentrations.
-
Permeabilization: Sections are incubated with Proteinase K to retrieve antigenic sites.
-
TUNEL Staining: The In Situ Cell Death Detection Kit (Roche, Mannheim, Germany) is used according to the manufacturer's instructions. This involves incubating the sections with a mixture of terminal deoxynucleotidyl transferase and fluorescein-labeled dUTP.
-
Counterstaining: Nuclei are counterstained with 4',6-diamidino-2-phenylindole (DAPI).
-
Microscopy and Analysis: Slides are visualized using a fluorescence microscope. The number of TUNEL-positive (apoptotic) cells is counted in multiple high-power fields to determine the apoptotic index.
Bcl-2 Inhibitors: Induction of Apoptosis in Cancer Cells
Experimental Data Summary:
| Cell Line/Model | Treatment | Key Findings | Reference |
| Chronic Lymphocytic Leukemia (CLL) cells | Venetoclax (a selective Bcl-2 inhibitor) | Induced robust apoptosis in primary CLL patient samples. | [8] |
| Various cancer cell lines | BH3 mimetics | Selectively killed cancer cells dependent on anti-apoptotic Bcl-2 family members. | [13] |
| Acute Myeloid Leukemia (AML) xenograft models | Venetoclax | Demonstrated significant anti-leukemic activity. | [14] |
Key Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
A standard method to assess the pro-apoptotic activity of Bcl-2 inhibitors is Annexin V/PI staining followed by flow cytometry.
-
Cell Culture and Treatment: Cancer cell lines are cultured in appropriate media and treated with a Bcl-2 inhibitor (e.g., Venetoclax) at various concentrations and for different time points. A vehicle-treated group serves as a control.
-
Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Annexin V and PI Staining: Fluorescently labeled Annexin V and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The percentages of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.
Conclusion: Choosing the Right Tool for the Job
This compound and Bcl-2 inhibitors represent two powerful, yet diametrically opposed, approaches to modulating the apoptotic pathway. This compound, by inhibiting the final executioner caspases, serves as a pro-survival agent, offering therapeutic potential in diseases characterized by excessive cell death and tissue damage. In contrast, Bcl-2 inhibitors are pro-apoptotic agents that selectively trigger cell death in cells pathologically dependent on Bcl-2 for survival, making them a cornerstone of targeted cancer therapy. The choice between these two classes of drugs is therefore entirely dependent on the therapeutic goal: to protect cells from unwarranted death or to eliminate malignant cells. A thorough understanding of their distinct mechanisms of action is paramount for their effective application in research and clinical settings.
References
- 1. This compound Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte‐Mediated Paracrine Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pan-caspase inhibitor this compound (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The caspase-inhibitor this compound efficiently counteracts cisplatin- and neomycin-induced cytotoxicity in cochlear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a pan caspase inhibitor, improves survival and portal hypertension in a murine model of common bile-duct ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conatus Pharmaceuticals’ Pan-Caspase Inhibitor this compound Improves Survival & Portal Hypertension [drug-dev.com]
- 6. Efficacy and Safety of this compound in Liver Cirrhosis and/or Fibrosis | Clinics [elsevier.es]
- 7. Caspase-9 inhibition triggers Hsp90-based chemotherapy-mediated tumor intrinsic innate sensing and enhances antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 9. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bcl-2 Pathway | GeneTex [genetex.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are BCL2 gene inhibitors and how do they work? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. What are Bcl-2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 17. This compound, a pan-caspase inhibitor, improves survival and portal hypertension in a murine model of common bile-duct ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Combination Therapy of Emricasan and Birinapant in Overcoming Apoptosis Resistance
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Synergistic Necroptotic Action of a Pan-Caspase Inhibitor and a SMAC Mimetic.
The circumvention of apoptosis is a hallmark of cancer, driving resistance to conventional therapies. This has spurred the development of novel therapeutic strategies aimed at reactivating or bypassing apoptotic pathways. One such promising approach is the combination of the pan-caspase inhibitor Emricasan with SMAC mimetics like Birinapant. This guide provides a comprehensive comparison of this combination therapy against alternatives, supported by preclinical data, detailed experimental protocols, and signaling pathway visualizations to inform further research and development.
Executive Summary
The combination of this compound and the SMAC mimetic Birinapant represents a paradigm shift in cancer therapy, particularly for apoptosis-resistant malignancies such as Acute Myeloid Leukemia (AML). Instead of forcing a blocked apoptotic pathway, this combination cleverly reroutes the cellular death signal to induce a lytic, pro-inflammatory form of programmed cell death known as necroptosis. Preclinical studies have demonstrated that while Birinapant alone has limited efficacy, its combination with this compound leads to significant tumor cell death and improved survival in animal models. This guide will delve into the mechanistic underpinnings and present the key data supporting this therapeutic strategy.
Mechanism of Action: A Forced Switch to Necroptosis
Birinapant, a synthetic mimetic of the endogenous pro-apoptotic protein SMAC/DIABLO, functions by antagonizing Inhibitor of Apoptosis Proteins (IAPs)[1][2]. This leads to the degradation of cIAP1/2, proteins that normally suppress caspase activation. The depletion of cIAPs allows for the formation of a pro-apoptotic complex containing RIPK1 and Caspase-8[3].
In apoptosis-resistant cancer cells, Caspase-8 activation may be insufficient to trigger cell death. Herein lies the novelty of the combination. This compound, a potent pan-caspase inhibitor, blocks the activity of Caspase-8 within this complex[4][5]. This inhibition prevents the cleavage of downstream apoptotic effectors and, crucially, prevents Caspase-8 from cleaving and inactivating key components of the necroptotic machinery, namely RIPK1 and RIPK3. This allows RIPK1 and RIPK3 to phosphorylate and activate the mixed lineage kinase domain-like pseudokinase (MLKL), the ultimate executioner of necroptosis. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to cell lysis and the release of damage-associated molecular patterns (DAMPs), which can further stimulate an anti-tumor immune response[4][5].
Performance Data: this compound and Birinapant in Acute Myeloid Leukemia (AML)
The combination of this compound and Birinapant has been most extensively studied in preclinical models of AML, a hematological malignancy often characterized by resistance to apoptosis-inducing chemotherapy.
In Vitro Efficacy
The synergistic cytotoxicity of this compound and Birinapant has been demonstrated in various AML cell lines, including those resistant to Birinapant monotherapy.
| Cell Line | Birinapant IC50 (µM) | This compound (10 µM) + Birinapant IC50 (µM) | Fold Sensitization | Reference |
| Birinapant-Sensitive | ||||
| MLL-AF9 | ~0.1 | Not reported (already sensitive) | - | Brumatti et al., 2016 |
| MLL-ENL | ~0.05 | Not reported (already sensitive) | - | Brumatti et al., 2016 |
| Birinapant-Resistant | ||||
| Nup98-HoxA9 | >10 | ~1 | >10 | Brumatti et al., 2016 |
| HoxA9 + Meis1 | >10 | ~1.5 | >6.7 | Brumatti et al., 2016 |
Table 1: In vitro cytotoxicity of Birinapant with and without this compound in murine AML cell lines. Data are estimated from published graphs in Brumatti et al., 2016.
In Vivo Efficacy in AML Xenograft Models
The therapeutic potential of the this compound and Birinapant combination has been validated in vivo using mouse models of AML.
| AML Model | Treatment Group | Median Survival (days) | Increase in Median Survival vs. Vehicle | Reference |
| MLL-ENL | Vehicle | 25 | - | Brumatti et al., 2016 |
| Birinapant (30 mg/kg) | 30 | 5 days | Brumatti et al., 2016 | |
| This compound (10 mg/kg) | 26 | 1 day | Brumatti et al., 2016 | |
| Birinapant + this compound | >60 | >35 days | Brumatti et al., 2016 | |
| Nup98-HoxA9 | Vehicle | 32 | - | Brumatti et al., 2016 |
| Birinapant + this compound | 45 | 13 days | Brumatti et al., 2016 |
Table 2: In vivo efficacy of this compound and Birinapant combination in murine AML models. Treatment was administered twice daily for 14 days.
Comparison with Alternative Therapies
To contextualize the performance of the this compound/Birinapant combination, it is essential to compare it with standard-of-care and other emerging therapies for AML.
| Therapy | Mechanism of Action | Reported Efficacy in Preclinical AML Models | Reference |
| Cytarabine (Standard of Care) | DNA synthesis inhibition | Modest single-agent activity, often used in combination. | Zuber et al., 2009 |
| Birinapant + Azacitidine | IAP inhibition + Hypomethylation | Synergistic in vitro and in vivo activity. | Cogle et al., 2015 (Clinical) |
| This compound + Birinapant | Necroptosis induction | Significant survival benefit in both sensitive and resistant AML models. | Brumatti et al., 2016 |
Table 3: Comparison of this compound/Birinapant with other AML therapies.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
In Vitro Cell Viability Assay
-
Cell Culture: Murine AML cell lines (MLL-AF9, MLL-ENL, Nup98-HoxA9, HoxA9+Meis1) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and appropriate cytokines.
-
Treatment: Cells were seeded in 96-well plates and treated with a dose range of Birinapant with or without a fixed concentration of this compound (e.g., 10 µM).
-
Viability Assessment: After 48-72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.
-
Data Analysis: IC50 values were calculated using non-linear regression analysis in GraphPad Prism.
In Vivo AML Xenograft Model
-
Animal Model: C57BL/6 mice were used as recipients for syngeneic murine AML cells.
-
Cell Inoculation: Mice were injected intravenously with a specified number of AML cells (e.g., 1 x 10^6 MLL-ENL cells).
-
Treatment Regimen: Upon engraftment, mice were randomized into treatment groups. Birinapant (e.g., 30 mg/kg) and this compound (e.g., 10 mg/kg) were administered, for example, by oral gavage twice daily for 14 days.
-
Monitoring: Disease progression was monitored by assessing the percentage of leukemic cells in peripheral blood smears and by monitoring for signs of illness.
-
Endpoint: The primary endpoint was overall survival, with data analyzed using Kaplan-Meier survival curves and log-rank tests.
Conclusion and Future Directions
The combination of this compound and Birinapant offers a compelling preclinical proof-of-concept for overcoming apoptosis resistance in AML by inducing necroptosis. The presented data highlights the synergistic and potent anti-leukemic activity of this combination, particularly in models resistant to single-agent therapy.
For drug development professionals, these findings warrant further investigation into the clinical translation of this combination. Key areas for future research include:
-
Pharmacokinetics and Pharmacodynamics: Optimizing dosing and schedules to maintain effective concentrations of both agents.
-
Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to this necroptosis-inducing therapy.
-
Combination with Other Agents: Exploring the potential of three-drug combinations, for instance, by adding a traditional chemotherapeutic agent or an immune checkpoint inhibitor to leverage the pro-inflammatory nature of necroptosis.
The detailed protocols and comparative data in this guide provide a solid foundation for researchers to build upon these promising findings and to further explore the therapeutic potential of modulating cell death pathways in cancer.
References
- 1. The Clinical Safety and Efficacy of Cytarabine and Daunorubicin Liposome (CPX‐351) in Acute Myeloid Leukemia Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse models of human AML accurately predict chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Emricasan in Anti-Fibrotic Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of anti-fibrotic drug development for chronic liver diseases such as non-alcoholic steatohepatitis (NASH) is increasingly moving towards combination therapies. The complex pathophysiology of liver fibrosis, involving multiple interacting pathways, suggests that targeting a single mechanism may be insufficient to achieve significant disease reversal. This guide provides a comparative analysis of the pan-caspase inhibitor, Emricasan, and other leading anti-fibrotic agents, exploring the scientific rationale and potential for synergistic effects in combination regimens.
Introduction to this compound and the Rationale for Combination Therapy
This compound (IDN-6556) is an orally active, irreversible pan-caspase inhibitor. Its primary mechanism of action is the inhibition of apoptosis (programmed cell death) and inflammation.[1] In the context of liver disease, excessive hepatocyte apoptosis is a key driver of inflammation and the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells responsible for fibrosis.[2] By blocking caspases, this compound aims to reduce liver injury, inflammation, and subsequent fibrosis.[3][4]
While preclinical studies have demonstrated the anti-fibrotic effects of this compound in various models of liver injury[3][5], clinical trial results in NASH patients have been mixed. Some trials showed improvements in liver function markers but did not meet the primary endpoint of significant fibrosis reduction.[6] This suggests that while apoptosis inhibition is a valid therapeutic target, it may not be sufficient to reverse established, advanced fibrosis on its own. This has led to the hypothesis that combining this compound with agents that target different fibrogenic pathways could lead to synergistic or additive effects, offering a more potent anti-fibrotic response.
Comparative Analysis of Anti-Fibrotic Agents
This section compares this compound with other anti-fibrotic agents that are in clinical development or have been investigated for liver fibrosis. The focus is on their distinct mechanisms of action, which provides the basis for potential synergistic combinations.
| Drug Class | Example Agent(s) | Mechanism of Action | Preclinical Efficacy Highlights | Clinical Efficacy Highlights | Potential for Synergy with this compound |
| Pan-Caspase Inhibitor | This compound | Inhibits hepatocyte apoptosis and inflammation by blocking caspase activity.[1] | Reduced liver injury, inflammation, and fibrosis in preclinical models of NASH and cholestatic liver injury.[3][5] | Reduced markers of apoptosis and liver injury (e.g., ALT levels) in some clinical trials.[4] Failed to show significant anti-fibrotic efficacy in a Phase 2b NASH trial.[6] | By reducing the primary insult of hepatocyte apoptosis, this compound could create a more favorable environment for other anti-fibrotic agents to remodel the extracellular matrix. |
| CCR2/CCR5 Antagonist | Cenicriviroc | Blocks the infiltration of inflammatory monocytes and macrophages into the liver and may directly inhibit HSC activation.[7][8] | Demonstrated potent anti-inflammatory and anti-fibrotic effects in animal models of liver disease.[7][8] | Showed improvement in fibrosis without worsening of NASH in a Phase 2b trial (CENTAUR).[9] However, a subsequent Phase 3 trial (AURORA) did not meet its primary endpoint for fibrosis improvement.[10][11] | The combination could simultaneously reduce hepatocyte injury (this compound) and the subsequent inflammatory cell recruitment and HSC activation (Cenicriviroc), offering a multi-pronged attack on the fibrotic process. |
| ASK1 Inhibitor | Selonsertib (B560150) | Inhibits Apoptosis Signal-regulating Kinase 1 (ASK1), a key mediator of stress-induced inflammation, apoptosis, and fibrosis.[12] | Reduced liver cell death and fibrosis in preclinical models of liver injury.[13][14] | A Phase 2 trial showed promising results in fibrosis reduction.[15] However, two Phase 3 trials (STELLAR-3 and STELLAR-4) in patients with advanced fibrosis due to NASH did not demonstrate a significant anti-fibrotic effect.[16][17] | Targeting both upstream stress signaling (Selonsertib) and the downstream execution of apoptosis (this compound) could provide a more comprehensive blockade of cell death-driven fibrosis. |
| PPAR Agonists | Elafibranor (PPARα/δ), Pioglitazone (PPARγ) | Activate Peroxisome Proliferator-Activated Receptors, which regulate lipid metabolism, inflammation, and insulin (B600854) sensitivity.[[“]][19] | Elafibranor has been shown to reduce liver fibrosis and improve gut barrier function in models of alcohol-associated liver disease.[20] PPAR agonists, in general, show anti-inflammatory and anti-fibrotic effects in various preclinical models.[21][22] | Elafibranor has shown efficacy in treating Primary Biliary Cholangitis (PBC).[23][24][25] Clinical trials for NASH have yielded varied results for different PPAR agonists. | The metabolic improvements and anti-inflammatory effects of PPAR agonists could complement the direct anti-apoptotic action of this compound, addressing both the metabolic and cell death drivers of NASH-related fibrosis. |
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways targeted by these agents is crucial for designing rational combination therapies. The following diagrams, generated using Graphviz, illustrate these pathways and a general workflow for evaluating anti-fibrotic synergy.
Caption: this compound inhibits the caspase cascade, reducing hepatocyte apoptosis and subsequent inflammation and fibrosis.
Caption: Cenicriviroc blocks CCR2/CCR5, inhibiting immune cell recruitment and HSC activation.
Caption: Selonsertib inhibits ASK1, a key kinase in stress-induced inflammation, apoptosis, and fibrosis.
Caption: PPAR agonists regulate gene expression to improve metabolism and reduce inflammation and fibrosis.
Caption: A workflow for assessing anti-fibrotic synergy using in vitro and in vivo models.
Experimental Protocols for Key Experiments
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess liver fibrosis and the efficacy of anti-fibrotic agents.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats
-
Objective: To induce liver fibrosis in rats to test the efficacy of anti-fibrotic compounds.
-
Animal Model: Male Sprague-Dawley or Wistar rats (180-220 g).
-
Induction of Fibrosis: Administer intraperitoneal (i.p.) injections of CCl4 (diluted in olive oil or corn oil, typically at a 1:1 ratio) at a dose of 1-2 mL/kg body weight, twice weekly for 4-12 weeks.[26][27][28] The duration depends on the desired severity of fibrosis.
-
Treatment Groups:
-
Vehicle control (olive oil or saline).
-
CCl4 + Vehicle.
-
CCl4 + this compound (dose range from preclinical studies: 5-25 mg/kg, oral gavage, daily).
-
CCl4 + Second anti-fibrotic agent (dose determined from literature).
-
CCl4 + this compound + Second anti-fibrotic agent.
-
-
Assessment of Fibrosis:
-
Histology: At the end of the study, euthanize animals and collect liver tissue. Fix in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) for general morphology, and Masson's Trichrome or Sirius Red for collagen deposition.[29]
-
Hydroxyproline (B1673980) Assay: Quantify total collagen content in a liver homogenate using a hydroxyproline assay kit.
-
Gene Expression Analysis (RT-qPCR): Extract RNA from liver tissue and perform reverse transcription quantitative PCR (RT-qPCR) to measure the mRNA levels of profibrotic genes such as Col1a1, Acta2 (α-SMA), Timp1, and Tgfb1.
-
Protein Analysis (Western Blot/Immunohistochemistry): Assess the protein levels of α-SMA and Collagen Type I by Western blot or immunohistochemistry.
-
Serum Biochemistry: Collect blood at baseline and at the end of the study to measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
-
In Vitro Assessment of Anti-Fibrotic Effects on Hepatic Stellate Cells (HSCs)
-
Objective: To determine the direct effects of anti-fibrotic compounds on the activation and fibrogenic activity of HSCs.
-
Cell Culture:
-
Use primary human or rodent HSCs or an immortalized HSC line (e.g., LX-2).
-
Culture cells in DMEM supplemented with 10% FBS and antibiotics.
-
-
Experimental Procedure:
-
Seed HSCs in 6-well or 12-well plates.
-
Once cells are adherent, serum-starve for 24 hours.
-
Pre-treat cells with this compound, a second anti-fibrotic agent, or the combination for 1-2 hours.
-
Stimulate HSC activation with a pro-fibrotic agent, typically Transforming Growth Factor-beta 1 (TGF-β1) at a concentration of 2-10 ng/mL, for 24-48 hours.
-
-
Endpoints:
-
Cell Proliferation: Measure cell viability and proliferation using an MTT or BrdU assay.
-
Gene Expression (RT-qPCR): Analyze the expression of profibrotic genes as described in the in vivo protocol.
-
Protein Expression (Western Blot/Immunofluorescence): Determine the protein levels of α-SMA and Collagen Type I. Immunofluorescence can be used to visualize the cellular localization and expression of these proteins.
-
Collagen Secretion: Measure the amount of soluble collagen in the cell culture supernatant using a Sircol assay.
-
Conclusion and Future Directions
While this compound monotherapy has not yet demonstrated the desired clinical efficacy in reversing liver fibrosis, its mechanism of action remains highly relevant to the underlying pathology of chronic liver disease. The future of anti-fibrotic therapy likely lies in combination regimens that target multiple facets of this complex disease. The preclinical rationale for combining this compound with agents that target inflammation (e.g., Cenicriviroc), upstream stress signaling (e.g., Selonsertib), or metabolic dysregulation (e.g., PPAR agonists) is strong. Such combinations have the potential to exert synergistic effects, leading to a more profound anti-fibrotic response than can be achieved with monotherapy.
Further preclinical studies are urgently needed to test these combination strategies in well-validated animal models of liver fibrosis. These studies should be designed to rigorously assess for synergy and to elucidate the underlying molecular mechanisms of any observed synergistic interactions. The experimental protocols and workflows outlined in this guide provide a framework for conducting such investigations, which will be critical in identifying the most promising combination therapies to advance into clinical trials for patients with chronic liver disease.
References
- 1. The impact of this compound on chronic liver diseases: current data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis as a Mechanism for Liver Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. scielo.br [scielo.br]
- 5. The pan-caspase inhibitor this compound (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized, placebo-controlled trial of this compound in patients with NASH and F1-F3 fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cenicriviroc for the treatment of non-alcoholic steatohepatitis and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 9. | BioWorld [bioworld.com]
- 10. Cenicriviroc Lacked Efficacy to Treat Liver Fibrosis in Nonalcoholic Steatohepatitis: AURORA Phase III Randomized Study - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells [biomolther.org]
- 13. JCI Insight - ASK1 inhibition reduces cell death and hepatic fibrosis in an Nlrp3 mutant liver injury model [insight.jci.org]
- 14. ASK1 inhibition reduces cell death and hepatic fibrosis in an Nlrp3 mutant liver injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pannash.org [pannash.org]
- 17. Selonsertib for patients with bridging fibrosis or compensated cirrhosis due to NASH: Results from randomized phase III STELLAR trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. consensus.app [consensus.app]
- 19. The Agonists of Peroxisome Proliferator-Activated Receptor-γ for Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Elafibranor: A promising therapeutic approach for liver fibrosis and gut barrier dysfunction in alcohol-associated liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Peroxisome Proliferator-Activated Receptor Gamma Agonist Attenuates Liver Fibrosis by Several Fibrogenic Pathways in an Animal Model of Cholestatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hepatic fibrosis: Targeting peroxisome proliferator-activated receptor alpha from mechanism to medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Elafibranor - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Iqirvo® (elafibranor) data shows efficacy and safety for up to 3 years in patients with PBC with improvements in fatigue and pruritus [ipsen.com]
- 25. scottishmedicines.org.uk [scottishmedicines.org.uk]
- 26. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 27. spandidos-publications.com [spandidos-publications.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Emricasan and Other Pan-Caspase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of apoptosis and inflammation research, pan-caspase inhibitors are indispensable tools for elucidating cellular pathways and developing novel therapeutics. This guide provides a detailed, head-to-head comparison of Emricasan (IDN-6556/PF-03491390), a clinical-stage pan-caspase inhibitor, with other widely used research inhibitors, Z-VAD-FMK and Q-VD-OPh. This objective analysis is supported by quantitative experimental data to inform inhibitor selection for specific research applications.
Introduction to Pan-Caspase Inhibition
Caspases, a family of cysteine-aspartic proteases, are central regulators of programmed cell death (apoptosis) and inflammation.[1] They are categorized as initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -7). Pan-caspase inhibitors are broad-spectrum molecules designed to block the activity of multiple caspases, thereby inhibiting apoptotic and inflammatory signaling cascades.[2][3]
This compound is an orally bioavailable, irreversible pan-caspase inhibitor that has undergone clinical evaluation for various liver diseases.[2][4] It has demonstrated potent anti-apoptotic and anti-inflammatory effects in preclinical and clinical studies.[2][4]
Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor widely used in preclinical research to block apoptosis.[3][5] However, concerns about off-target effects and potential cytotoxicity have been raised.[2]
Q-VD-OPh (Quinoline-Val-Asp-Difluorophenoxymethylketone) is another potent, irreversible pan-caspase inhibitor with broad-spectrum activity. It is considered a next-generation inhibitor with potentially lower toxicity compared to FMK-based inhibitors.[2][6]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The following tables summarize the reported IC50 values for this compound, Z-VAD-FMK, and Q-VD-OPh against various caspases. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: IC50 Values (nM) of Pan-Caspase Inhibitors
| Caspase | This compound (IDN-6556)[4] | Q-VD-OPh[6] | Z-VAD-FMK[7] |
| Caspase-1 | 0.4 | 25-400 | Potent, low-mid nM |
| Caspase-3 | 2 | 25-400 | Potent, low-mid nM |
| Caspase-7 | - | - | - |
| Caspase-8 | 6 | 25-400 | Potent, low-mid nM |
| Caspase-9 | 0.3 | 25-400 | Potent, low-mid nM |
Head-to-Head Cellular Activity
A study directly comparing the effects of this compound and Z-VAD-FMK on TGF-β2-induced cell death in Fuchs endothelial corneal dystrophy (FECD) cells provides valuable insight into their relative efficacy in a cellular context. Both inhibitors were shown to significantly reduce the number of detached, apoptotic cells.[8]
Table 2: Comparative Cellular Effects of this compound and Z-VAD-FMK
| Assay | Experimental Conditions | Result | Reference |
| Cell Detachment Assay | iFECD cells treated with TGF-β2 (10 ng/mL) for 24h with or without 10 µM of inhibitor. | Both this compound and Z-VAD-FMK markedly reduced TGF-β2-induced cell detachment. | [8] |
| Annexin V Assay | iFECD cells treated with TGF-β2 (10 ng/mL) for 24h with or without 10 µM of inhibitor. | Both this compound and Z-VD-FMK (a close analog of Z-VAD-FMK) significantly suppressed the increase in Annexin V-positive cells. | [8] |
| Caspase-3/7 Activity Assay | iFECD cells treated with TGF-β2 (10 ng/mL) for 24h with various concentrations of this compound or 10 µM Z-VD-FMK. | This compound dose-dependently suppressed TGF-β2-induced caspase-3/7 activity. Z-VD-FMK also significantly suppressed this activity. | [8] |
Signaling Pathways
Pan-caspase inhibitors exert their effects by blocking the activation of caspases in both the intrinsic and extrinsic apoptosis pathways.
Caption: Extrinsic apoptosis pathway initiated by death receptor activation.
Caption: Intrinsic apoptosis pathway triggered by cellular stress.
Experimental Protocols
Fluorometric Caspase Activity Assay
This assay quantifies caspase activity by measuring the fluorescence of a reporter molecule released upon cleavage of a specific caspase substrate.
Objective: To determine the IC50 value of a pan-caspase inhibitor against a specific caspase.
Materials:
-
Recombinant active caspase enzyme
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose)[3]
-
Pan-caspase inhibitor (this compound, Z-VAD-FMK, or Q-VD-OPh)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant active caspase to the desired working concentration in cold assay buffer.[3]
-
Inhibitor Preparation: Prepare a serial dilution of the pan-caspase inhibitor in assay buffer.
-
Assay Reaction:
-
In a 96-well black microplate, add the diluted caspase enzyme.
-
Add the serially diluted inhibitor to the respective wells.
-
Include a control well with enzyme and assay buffer but no inhibitor.
-
Include a blank well with assay buffer only.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the fluorogenic caspase substrate to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 400/505 nm for AFC).[9]
-
Monitor the change in fluorescence over time (kinetic read) or take a final reading after a set incubation period (e.g., 60 minutes).
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Experimental workflow for a fluorometric caspase activity assay.
Conclusion
The choice of a pan-caspase inhibitor depends on the specific research application. This compound, with its oral bioavailability and clinical evaluation, is a valuable tool for in vivo studies and translational research. Z-VAD-FMK remains a widely used tool in basic research for its potent and broad-spectrum inhibition, though potential off-target effects should be considered. Q-VD-OPh presents an alternative with a potentially improved safety profile. The quantitative data and experimental protocols provided in this guide aim to facilitate an informed decision for researchers in the fields of apoptosis, inflammation, and drug discovery.
References
- 1. biocompare.com [biocompare.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. invivogen.com [invivogen.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Therapeutic Potential of this compound, a Pan-Caspase Inhibitor, in Reducing Cell Death and Extracellular Matrix Accumulation in Fuchs Endothelial Corneal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
Validating Emricasan's efficacy in different liver disease models
A comprehensive guide for researchers and drug development professionals on the validation of Emricasan's efficacy across various liver disease models. This report provides a comparative analysis with alternative therapies, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
This compound, a potent pan-caspase inhibitor, has been extensively investigated as a therapeutic agent for various liver diseases, including non-alcoholic steatohepatitis (NASH), acute liver failure (ALF), and cirrhosis. Its mechanism of action centers on the inhibition of caspases, key enzymes that mediate apoptosis (programmed cell death) and inflammation, both of which are central to the pathophysiology of liver damage. This guide provides an objective comparison of this compound's performance with other therapeutic alternatives, supported by experimental data from preclinical and clinical studies.
Comparative Efficacy of this compound and Alternatives
The therapeutic landscape for chronic liver diseases is rapidly evolving, with several novel agents targeting different pathways involved in liver injury and fibrosis. This section compares the efficacy of this compound with two other notable therapeutic candidates: Selonsertib, an Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitor, and Obeticholic Acid, a Farnesoid X Receptor (FXR) agonist.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies evaluating the efficacy of this compound, Selonsertib, and Obeticholic Acid in different liver disease models.
Table 1: Efficacy of this compound in Non-Alcoholic Steatohepatitis (NASH)
| Parameter | Study (NCT ID) | Dose | Duration | Baseline Value (Median) | Change from Baseline (Median) | p-value vs. Placebo |
| Alanine Aminotransferase (ALT) | NCT02077374[1] | 25 mg BID | 28 days | This compound: Lower than Placebo | This compound: -39% | < 0.05 |
| Cleaved Cytokeratin-18 (cCK18) | NCT02077374[1] | 25 mg BID | 28 days | This compound: 586.0 U/L | This compound: -284.0 U/L (Day 7) | 0.0015 |
| Full-Length Cytokeratin-18 (flCK18) | NCT02077374[1] | 25 mg BID | 28 days | This compound: 812.0 U/L | This compound: -534.5 U/L (Day 7) | 0.0023 |
| Caspase 3/7 Activity | NCT02077374[1] | 25 mg BID | 28 days | This compound: 1190 RLU | This compound: -228.5 RLU (Day 7) | 0.0124 |
| Fibrosis Improvement (≥1 stage) | NCT02686762[2] | 5 mg BID | 72 weeks | - | 11.2% | 0.972 |
| Fibrosis Improvement (≥1 stage) | NCT02686762[2] | 50 mg BID | 72 weeks | - | 12.3% | 0.972 |
| NASH Resolution | NCT02686762[2] | 5 mg BID | 72 weeks | - | 3.7% | 0.070 |
| NASH Resolution | NCT02686762[2] | 50 mg BID | 72 weeks | - | 6.6% | 0.335 |
Table 2: Efficacy of this compound in Liver Cirrhosis
| Parameter | Study (NCT ID) | Dose | Duration | Key Finding | p-value vs. Placebo |
| Hepatic Venous Pressure Gradient (HVPG) | NCT02960204[3] | 5, 25, 50 mg BID | 24 weeks | No significant difference in ΔHVPG for any dose. | - |
| MELD Score | Meta-analysis[4] | 25 mg BID | 24 weeks - 24 months | No substantial impact. | 0.14 |
| International Normalized Ratio (INR) | Meta-analysis[4] | 25 mg BID | 24 weeks - 24 months | No substantial impact. | 0.36 |
| Total Bilirubin | Meta-analysis[4] | 25 mg BID | 24 weeks - 24 months | No substantial impact. | 0.06 |
| Serum Albumin | Meta-analysis[4] | 25 mg BID | 24 weeks - 24 months | No substantial impact. | 1.00 |
Table 3: Comparative Efficacy in NASH with Fibrosis
| Drug | Mechanism of Action | Study (NCT ID) | Key Efficacy Endpoint | Result |
| This compound | Pan-caspase inhibitor | NCT02686762[2] | ≥1-stage fibrosis improvement without worsening of NASH at 72 weeks | 11.2% (5 mg), 12.3% (50 mg) vs. 19.0% (placebo) |
| Selonsertib | ASK1 inhibitor | STELLAR-3 (NCT03053050)[5] | ≥1-stage fibrosis improvement without worsening of NASH at 48 weeks | 9.3% (18 mg), 12.1% (6 mg) vs. 13.2% (placebo) |
| Obeticholic Acid | FXR agonist | REGENERATE (NCT02548351)[6][7] | ≥1-stage fibrosis improvement without worsening of NASH at 18 months | 18% (10 mg), 23% (25 mg) vs. 12% (placebo) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols for key clinical trials.
This compound in NASH (NCT02686762)[2][8]
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled Phase 2b trial.
-
Participants: 318 subjects with a diagnosis of definite NASH with fibrosis (stage F1-F3), excluding cirrhosis.
-
Intervention: Subjects were randomized (1:1:1) to receive oral this compound (5 mg or 50 mg twice daily) or a matching placebo for 72 weeks.
-
Primary Outcome: The primary objective was to evaluate the improvement in fibrosis by at least one stage without worsening of NASH.
-
Key Assessments: Liver biopsies were performed at screening and at the end of treatment. Serum biomarkers of apoptosis and inflammation (cCK18, flCK18, caspase 3/7) and liver enzymes (ALT, AST) were measured at various time points.
This compound in Cirrhosis with Severe Portal Hypertension (NCT02960204)[3][9]
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled Phase 2b trial.
-
Participants: 263 patients with NASH-related cirrhosis and a baseline hepatic venous pressure gradient (HVPG) of ≥12 mmHg.
-
Intervention: Patients were randomized (1:1:1:1) to receive oral this compound (5 mg, 25 mg, or 50 mg twice daily) or placebo for up to 48 weeks.
-
Primary Outcome: The primary endpoint was the change in HVPG from baseline at week 24.
-
Key Assessments: HVPG was measured at baseline and week 24. Biomarkers of liver injury and apoptosis were also assessed.
Selonsertib in NASH with Bridging Fibrosis (STELLAR-3; NCT03053050)[5][10][11]
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.
-
Participants: 808 adults with NASH and bridging fibrosis (F3).
-
Intervention: Patients were randomized to receive Selonsertib (6 mg or 18 mg) or placebo once daily for up to 240 weeks.
-
Primary Outcome: The primary endpoint was the proportion of patients with a ≥1-stage improvement in fibrosis without worsening of NASH at week 48.
-
Key Assessments: Liver biopsies were performed at screening and week 48.
Obeticholic Acid in NASH with Fibrosis (REGENERATE; NCT02548351)[6][7][12][13][14]
-
Study Design: A Phase 3, double-blind, randomized, long-term, placebo-controlled, multicenter study.
-
Participants: Approximately 2477 patients with NASH and liver fibrosis (stages F2-F3, or F1 with comorbidities).
-
Intervention: Patients were randomized (1:1:1) to receive placebo, Obeticholic Acid (10 mg), or Obeticholic Acid (25 mg) daily.
-
Primary Outcome: The primary endpoints for the interim analysis were fibrosis improvement (≥1 stage) with no worsening of NASH, or NASH resolution with no worsening of fibrosis.
-
Key Assessments: Liver biopsies were evaluated at screening and at month 18.
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways targeted by these drugs is essential for evaluating their therapeutic potential and for the development of future combination therapies.
This compound: Pan-Caspase Inhibition
This compound acts as an irreversible pan-caspase inhibitor, blocking the activity of multiple caspases involved in both the intrinsic and extrinsic pathways of apoptosis.[8] By inhibiting these key executioner enzymes, this compound aims to reduce hepatocyte death and the subsequent inflammatory cascade that drives liver fibrosis.
Caption: this compound's inhibition of caspase-mediated apoptosis.
Selonsertib: ASK1 Inhibition
Selonsertib targets Apoptosis Signal-regulating Kinase 1 (ASK1), a key signaling molecule activated by oxidative stress.[9] By inhibiting ASK1, Selonsertib aims to block downstream signaling cascades (p38/JNK) that promote inflammation, apoptosis, and fibrosis.
Caption: Selonsertib's inhibition of the ASK1 signaling pathway.
Obeticholic Acid: FXR Agonism
Obeticholic Acid is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[10][11] FXR activation leads to the suppression of bile acid synthesis and has anti-inflammatory and anti-fibrotic effects.
Caption: Obeticholic Acid's activation of the FXR signaling pathway.
Conclusion
This compound has demonstrated a clear biological effect by reducing markers of apoptosis and liver injury in early-phase clinical trials for NAFLD. However, larger, longer-term studies in patients with NASH and cirrhosis have not shown a significant improvement in histological endpoints or clinical outcomes.[2][4] In comparison, Obeticholic Acid has shown a statistically significant, albeit modest, effect on fibrosis improvement in a large Phase 3 trial.[7] Selonsertib, another promising agent, failed to demonstrate efficacy in its Phase 3 program.[5]
The data suggest that while targeting apoptosis with a pan-caspase inhibitor like this compound is a rational therapeutic strategy, it may not be sufficient to reverse established fibrosis in advanced liver disease. The complexity of liver disease pathogenesis likely requires a multi-targeted approach. Future research may focus on combination therapies that address different aspects of the disease, such as inflammation, metabolic dysregulation, and fibrosis, to achieve better clinical outcomes for patients with chronic liver diseases. This comparative guide provides a foundation for researchers and drug developers to understand the current landscape and to inform the design of future studies in this critical area of unmet medical need.
References
- 1. Randomised clinical trial: this compound versus placebo significantly decreases ALT and caspase 3/7 activation in subjects with non‐alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized, placebo-controlled trial of this compound in patients with NASH and F1-F3 fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized placebo-controlled trial of this compound for non-alcoholic steatohepatitis-related cirrhosis with severe portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajol.info [ajol.info]
- 5. Selonsertib for patients with bridging fibrosis or compensated cirrhosis due to NASH: Results from randomized phase III STELLAR trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Obeticholic acid for the treatment of non-alcoholic steatohepatitis: interim analysis from a multicentre, randomised, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. REGENERATE study: Obeticholic acid shows antifibrotic benefit in NASH - Medical Conferences [conferences.medicom-publishers.com]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 9. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells [biomolther.org]
- 10. FXR and NASH: an avenue for tissue-specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
Emricasan: A Comparative Guide for Anti-Inflammatory Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Emricasan, an oral pan-caspase inhibitor, with other anti-inflammatory alternatives. It is designed to offer an objective overview supported by experimental data to inform research and development in the field of inflammatory diseases, particularly those involving apoptosis.
Executive Summary
This compound is a potent, irreversible pan-caspase inhibitor that has been investigated primarily for the treatment of liver diseases such as non-alcoholic steatohepatitis (NASH) and cirrhosis. Its mechanism of action centers on the inhibition of caspases, key enzymes in the apoptotic and inflammatory pathways. By blocking caspase activity, this compound aims to reduce hepatocyte apoptosis and inflammation, thereby mitigating liver injury and fibrosis. This guide compares this compound's performance with other pan-caspase inhibitors, namely Z-VAD-FMK and Boc-D-FMK, based on preclinical and clinical data.
Quantitative Data Comparison
This section summarizes the quantitative data for this compound and its alternatives.
Table 1: In Vitro Potency (IC50) of Pan-Caspase Inhibitors
The following table details the half-maximal inhibitory concentration (IC50) values of this compound, Z-VAD-FMK, and Boc-D-FMK against various caspases. Lower IC50 values indicate greater potency.
| Caspase Target | This compound IC50 (nM) | Z-VAD-FMK IC50 (µM) | Boc-D-FMK IC50 (µM) |
| Caspase-1 | 0.4 | 3.07 | - |
| Caspase-2 | 20 | - | - |
| Caspase-3 | 2 | - | - |
| Caspase-6 | 4 | 6.78 | - |
| Caspase-7 | 6 | 4.11 | - |
| Caspase-8 | 6 | 5.42 | - |
| Caspase-9 | 0.3 | 10.66 | - |
| Caspase-10 | - | 9.52 | - |
| TNF-α stimulated apoptosis | - | - | 39 |
Data sourced from multiple preclinical studies.
Table 2: Clinical Trial Data for this compound in Liver Disease
This table summarizes key findings from clinical trials of this compound in patients with liver disease, primarily NASH and cirrhosis.
| Clinical Trial/Study | Patient Population | Dosage | Treatment Duration | Key Findings |
| NCT02077374 | NAFLD with elevated aminotransferases | 25 mg twice daily | 28 days | Significant reduction in ALT (p=0.02), cCK18 (day 7), flCK18 (days 7 and 28), and caspase 3/7 (day 7) vs. placebo. |
| Meta-analysis of 4 RCTs | Liver cirrhosis | 25 mg twice daily | 24 weeks to 24 months | No significant impact on MELD score, INR, total bilirubin, or serum albumin. |
| Meta-analysis | Liver cirrhosis and/or fibrosis | 5 mg, 25 mg, 50 mg | Varied | 50 mg dose showed the highest efficacy in reducing ALT and caspase 3/7 levels. |
| NCT01937130 | Acute-on-chronic liver failure | 5 mg, 25 mg, 50 mg twice daily | 28 days | Dose-dependent reduction in cCK18, with the 50 mg dose showing sustained reductions. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and other caspase inhibitors.
Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
This protocol is a widely used method for measuring the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Principle: The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspase-3 and -7. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for cleavage by caspase-3 and -7. Cleavage of the substrate releases aminoluciferin, which is then consumed by luciferase to produce a "glow-type" luminescent signal that is proportional to caspase activity.
Procedure for Liver Tissue Lysates:
-
Tissue Homogenization: Homogenize fresh or frozen liver tissue in a chilled lysis buffer containing a protease inhibitor cocktail (caspase inhibitors should be excluded).
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay) to ensure equal protein loading for the assay.
-
Assay Preparation: Prepare the Caspase-Glo® 3/7 Reagent by reconstituting the lyophilized substrate in the provided buffer.
-
Assay Reaction: Add the Caspase-Glo® 3/7 Reagent to the liver tissue lysates in a white-walled multi-well plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours to allow for cell lysis and caspase cleavage of the substrate.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The signal is proportional to the amount of caspase-3/7 activity in the sample.
TUNEL Assay for Apoptosis Detection in Liver Tissue
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The TUNEL assay detects DNA breaks by labeling the free 3'-hydroxyl ends of DNA fragments with modified nucleotides in a reaction catalyzed by the enzyme terminal deoxynucleotidyl transferase (TdT). The incorporated labeled nucleotides can then be visualized by fluorescence or chromogenic detection.
Procedure for Paraffin-Embedded Liver Sections:
-
Deparaffinization and Rehydration: Deparaffinize the liver tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) washes.
-
Permeabilization: Incubate the sections with Proteinase K to permeabilize the tissue and allow for antibody penetration.
-
Labeling Reaction: Incubate the sections with a reaction mixture containing TdT and biotin-dUTP or a fluorescently labeled dUTP.
-
Detection (for biotin-dUTP): If using biotin-dUTP, incubate the sections with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Visualization: For chromogenic detection, add a substrate such as diaminobenzidine (DAB), which produces a brown precipitate at the site of DNA fragmentation. For fluorescent detection, visualize the labeled nuclei using a fluorescence microscope.
-
Counterstaining: Counterstain the nuclei with a dye such as hematoxylin (B73222) or DAPI to visualize all cell nuclei.
-
Analysis: Quantify the number of TUNEL-positive (apoptotic) cells relative to the total number of cells in the tissue section.
Western Blot for Cleaved Caspase-3
Western blotting is a technique used to detect specific proteins in a sample. Detecting the cleaved (active) form of caspase-3 is a common way to assess apoptosis.
Principle: Proteins from a sample are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then incubated with a primary antibody that specifically binds to the cleaved form of caspase-3. A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is then added. Finally, a substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).
Procedure for Hepatocyte Cell Lysates:
-
Cell Lysis: Lyse hepatocytes in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Gel Electrophoresis: Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution such as 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.
-
Analysis: The intensity of the band corresponding to cleaved caspase-3 is proportional to the amount of activated caspase-3 in the sample.
Signaling Pathways and Experimental Workflows
This section provides diagrams to visualize the signaling pathways affected by pan-caspase inhibitors and a typical experimental workflow for their evaluation.
Apoptosis Signaling Pathways
Apoptosis, or programmed cell death, is a crucial physiological process that is tightly regulated by two main signaling pathways: the extrinsic and intrinsic pathways. Both pathways converge on the activation of executioner caspases, which are the primary targets of pan-caspase inhibitors like this compound.
Caption: The extrinsic and intrinsic apoptosis pathways converge on the activation of executioner caspases.
Experimental Workflow for Evaluating Pan-Caspase Inhibitors in a Liver Injury Model
The following diagram illustrates a typical experimental workflow for assessing the efficacy of a pan-caspase inhibitor in a preclinical model of liver injury.
Caption: A typical workflow for preclinical evaluation of a pan-caspase inhibitor in a liver injury model.
Conclusion
This compound demonstrates potent pan-caspase inhibitory activity and has shown promise in reducing biomarkers of liver injury and apoptosis in clinical trials. However, its efficacy in improving clinical outcomes in patients with advanced liver disease remains to be conclusively established. The preclinical data for Z-VAD-FMK and Boc-D-FMK also indicate their potential as anti-apoptotic agents, though they have been primarily used as research tools. Further head-to-head comparative studies, particularly in relevant clinical settings, are necessary to fully elucidate the relative therapeutic potential of these pan-caspase inhibitors. This guide provides a foundational dataset and experimental framework to aid researchers in the continued investigation and development of caspase inhibitors as a therapeutic strategy for inflammatory and apoptotic diseases.
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Emricasan
For researchers and scientists engaged in pioneering drug development, the safe handling and disposal of investigational compounds like Emricasan are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, a potent pan-caspase inhibitor, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these procedures is critical for maintaining a safe research environment and fostering a culture of responsibility.
This compound Hazard and Safety Information
This compound is classified with several hazards that necessitate careful handling during disposal.[1] Understanding these is the first step in ensuring safe laboratory practices.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement (Prevention) |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] |
Experimental Protocol for this compound Disposal
This protocol outlines the detailed methodology for the safe disposal of this compound, including unused product, contaminated materials, and empty containers. This procedure is designed to comply with general laboratory safety standards and environmental regulations.
Objective: To safely deactivate and dispose of this compound and associated contaminated waste in accordance with institutional and regulatory guidelines.
Materials:
-
Unused or waste this compound (solid or in solution)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
-
Chemical fume hood
-
Absorbent material (e.g., vermiculite, sand, or commercial absorbent pads)
-
Sealable, labeled hazardous waste container
-
Appropriate solvent for dissolution (if disposing of solid this compound)
-
Waste disposal service compliant with EPA and local regulations
Procedure:
-
Preparation and Personal Protective Equipment (PPE):
-
Disposal of Unused this compound (Solid):
-
Do not dispose of solid this compound directly into regular trash or down the drain.
-
Carefully transfer the solid this compound into a designated and properly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical and is sealable.
-
-
Disposal of this compound Solutions:
-
Disposal of Contaminated Labware and Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, and gloves, should be considered contaminated.
-
Collect all contaminated disposable materials in a designated hazardous waste bag or container.
-
For reusable labware, decontaminate by thoroughly rinsing with an appropriate solvent (e.g., ethanol) and then washing with soap and water. Collect the rinse solvent as hazardous waste.
-
-
Disposal of Empty Containers:
-
Rinse the empty this compound container three times with a suitable solvent.
-
Collect the solvent rinsate as hazardous waste.
-
After rinsing, the container can typically be disposed of as non-hazardous waste. However, consult your institution's specific guidelines.
-
-
Waste Container Management:
-
Securely seal the hazardous waste container.
-
Label the container clearly with "Hazardous Waste," the name of the chemical ("this compound"), and the associated hazards.
-
Store the sealed container in a designated, secure waste accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
All pharmaceutical waste must be disposed of in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and other applicable environmental and safety regulations.[3]
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.
References
Essential Safety and Handling Guidance for Emricasan
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of Emricasan, a potent pan-caspase inhibitor.
Hazard Identification and Personal Protective Equipment
This compound presents several health hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1] It is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1]
Summary of Hazards:
| Hazard Class | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Recommended Personal Protective Equipment (PPE):
To mitigate these risks, the following PPE is mandatory when handling this compound:
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. Face shield if there is a risk of splashing. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is required. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to prevent exposure and maintain the integrity of the compound.
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Use only outdoors or in a well-ventilated area, preferably in a chemical fume hood.[1]
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Recommended storage temperature is -20°C.[2]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Accidental Release:
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment, including respiratory protection.
-
Avoid generating dust.
-
Sweep up the spilled material and place it in a suitable container for disposal.
First Aid:
| Exposure Route | First Aid Measures |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. |
| If on Skin | Wash off with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] |
| If Inhaled | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
Disposal Considerations
Dispose of this compound and its contaminated packaging in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
